molecular formula C15H14O3 B1346898 4-Methoxybenzoin CAS No. 4254-17-5

4-Methoxybenzoin

Cat. No.: B1346898
CAS No.: 4254-17-5
M. Wt: 242.27 g/mol
InChI Key: PVSFIFPJPUEHPO-UHFFFAOYSA-N
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Description

4-Methoxybenzoin is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1-(4-methoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H14O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSFIFPJPUEHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
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DSSTOX Substance ID

DTXSID00274406
Record name 4-METHOXYBENZOIN
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Molecular Weight

242.27 g/mol
Source PubChem
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CAS No.

4254-17-5
Record name 2-Hydroxy-1-(4-methoxyphenyl)-2-phenylethanone
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Record name NSC 26659
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Record name NSC57856
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC26659
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Foundational & Exploratory

A Technical Guide to the Multi-Step Synthesis of 4-Methoxybenzoic Acid from Nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting the commodity chemical nitrobenzene into 4-methoxybenzoic acid (p-anisic acid), a valuable intermediate in the pharmaceutical, fragrance, and dye industries. This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices, grounded in established reaction mechanisms and field-proven insights. The primary synthetic route detailed herein proceeds through five key transformations: reduction, diazotization, etherification, formylation, and oxidation. Each stage is presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and visual aids to elucidate complex relationships. An alternative pathway involving organometallic chemistry is also discussed, providing a comparative perspective on synthetic strategy. This guide is structured to serve as a self-validating reference for laboratory application, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 4-Methoxybenzoic Acid

4-Methoxybenzoic acid, commonly known as p-anisic acid, is a substituted aromatic carboxylic acid whose structural motif is a precursor to a wide array of more complex molecules. Its presence in pharmaceuticals, particularly as a key intermediate for drugs like hydroxyaminobenzyl penicillin and various antihistamines, underscores its importance in medicinal chemistry.[1] Beyond the life sciences, it finds application as a preservative and an antiseptic, and its derivatives are integral to the fragrance and dye industries.

The synthesis of this compound from a simple, inexpensive starting material like nitrobenzene is a classic exercise in multi-step organic synthesis. It requires careful control over reaction conditions and a strategic manipulation of functional groups, leveraging fundamental principles of aromatic chemistry. This guide details a logical and efficient pathway, navigating the transformation of an electron-deficient aromatic ring into a highly functionalized, electron-rich target molecule.

Overall Synthetic Strategy

The chosen synthetic pathway is a five-step sequence designed for high yields and regiochemical control. The strategy begins by converting the nitro group into a versatile amino group, which then acts as a handle for introducing an oxygen functionality via a diazonium salt intermediate. Subsequent etherification, electrophilic aromatic substitution, and final oxidation complete the transformation.

Overall_Workflow Nitrobenzene Nitrobenzene Aniline Aniline Nitrobenzene->Aniline Step 1: Reduction Phenol Phenol Aniline->Phenol Step 2: Diazotization & Hydrolysis Anisole Anisole Phenol->Anisole Step 3: Williamson Ether Synthesis p_Anisaldehyde p-Anisaldehyde Anisole->p_Anisaldehyde Step 4: Gattermann-Koch Formylation Final_Product 4-Methoxybenzoic Acid p_Anisaldehyde->Final_Product Step 5: Oxidation

Caption: Overall synthetic workflow from Nitrobenzene to 4-Methoxybenzoic Acid.

Step 1: Reduction of Nitrobenzene to Aniline

Mechanistic Rationale

The initial and crucial step is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This transformation fundamentally alters the electronic character of the aromatic ring, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group. While catalytic hydrogenation (e.g., H₂/Pd) is a clean and efficient method, the use of a metal in acidic medium, such as tin (Sn) and hydrochloric acid (HCl), is a classic, reliable, and cost-effective laboratory procedure.[2] The mechanism involves the stepwise reduction of the nitro group, with tin being oxidized from Sn(0) to Sn(II) and Sn(IV) states, acting as the electron donor.[3] The reaction proceeds through nitrosobenzene and N-phenylhydroxylamine intermediates.[3][4]

Reduction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Nitrobenzene Nitrobenzene (C₆H₅NO₂) Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene +2e⁻, +2H⁺ Sn_HCl Sn / conc. HCl Hydroxylamine N-Phenylhydroxylamine Nitrosobenzene->Hydroxylamine +2e⁻, +2H⁺ Anilinium Anilinium Ion (C₆H₅NH₃⁺) Hydroxylamine->Anilinium +2e⁻, +2H⁺ -H₂O Aniline Aniline (C₆H₅NH₂) Anilinium->Aniline Deprotonation NaOH NaOH (aq) NaOH->Anilinium

Caption: Simplified mechanism for the reduction of nitrobenzene using Sn/HCl.

Experimental Protocol: Sn/HCl Reduction
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add granulated tin (2.5 molar equivalents) and nitrobenzene (1.0 molar equivalent).

  • Reaction Initiation: Begin stirring and add a small portion (~10%) of concentrated hydrochloric acid (5.0 molar equivalents) to the flask. The reaction is exothermic; gentle heating may be required to initiate it. Once started, the heat of the reaction should maintain a gentle reflux.[2]

  • Acid Addition: Add the remaining hydrochloric acid dropwise or in small portions via an addition funnel, maintaining a controlled reaction rate.[2]

  • Completion: After the addition is complete, heat the mixture on a boiling water bath for 30-60 minutes to ensure the reaction goes to completion, indicated by the disappearance of the oily nitrobenzene layer.

  • Work-up: Cool the flask. Add a concentrated solution of sodium hydroxide slowly until the mixture is strongly alkaline to precipitate tin hydroxides.

  • Isolation: Isolate the aniline product via steam distillation. The aniline, being immiscible with water, will co-distill. Separate the aniline layer from the aqueous layer in the distillate.

Data Summary
ParameterValue
Molar Ratio (Nitrobenzene:Sn:HCl)1 : 2.5 : 5
Reaction TemperatureReflux (~100-110 °C)
SolventWater (from conc. HCl)
Typical Yield85-90%

Step 2: Aniline to Phenol via Diazotization

Mechanistic Rationale

Converting the amino group directly to a hydroxyl group is not feasible. The strategic solution is to transform the amine into an excellent leaving group—dinitrogen gas (N₂). This is achieved through diazotization, where the primary aromatic amine reacts with nitrous acid (HNO₂) to form a diazonium salt.[5] Nitrous acid is unstable and must be generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid like HCl at low temperatures (0-5 °C).[6][7][8] The resulting benzenediazonium chloride is highly unstable above this temperature and is immediately used.[6] By warming the aqueous solution of the diazonium salt, water acts as a nucleophile, displacing the N₂ group to form phenol.[6][9]

Diazotization Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO2_HCl NaNO₂ / HCl (0-5 °C) NaNO2_HCl->Diazonium Phenol Phenol Diazonium->Phenol N2_gas N₂ (gas) Diazonium->N2_gas -N₂ H2O_heat H₂O, Warm H2O_heat->Phenol

Caption: Conversion of aniline to phenol via a diazonium salt intermediate.

Experimental Protocol: Diazotization and Hydrolysis
  • Aniline Solution: In a beaker, dissolve aniline (1.0 molar equivalent) in an aqueous solution of hydrochloric acid (2.5 molar equivalents). Cool this solution to 0-5 °C in an ice-salt bath.

  • Nitrite Solution: Prepare a solution of sodium nitrite (1.05 molar equivalents) in cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred aniline solution. The temperature must be strictly maintained below 5 °C to prevent decomposition of the diazonium salt.[6] The reaction is complete when a drop of the solution gives a positive test with starch-iodide paper (indicating a slight excess of nitrous acid).

  • Hydrolysis: Gently warm the solution containing the benzenediazonium chloride to about 50 °C. A vigorous evolution of nitrogen gas will occur.[6]

  • Isolation: After the effervescence ceases, the resulting mixture is cooled. The phenol can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) followed by purification.

Data Summary
ParameterValue
Molar Ratio (Aniline:NaNO₂:HCl)1 : 1.05 : 2.5
Diazotization Temperature0-5 °C
Hydrolysis Temperature~50 °C
Key IntermediateBenzenediazonium Chloride
Typical Yield75-85%

Step 3: Phenol to Anisole via Williamson Ether Synthesis

Mechanistic Rationale

The Williamson ether synthesis is a classic and highly efficient method for preparing ethers. The reaction proceeds via an S_N2 mechanism.[10] First, the acidic proton of the phenol's hydroxyl group is removed by a strong base, such as sodium hydroxide (NaOH), to form the sodium phenoxide ion.[11][12] This phenoxide ion is an excellent nucleophile. It then attacks a suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), displacing the leaving group (iodide or sulfate) to form the ether, anisole.[10][13]

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Sodium Phenoxide (Nucleophile) Phenol->Phenoxide Deprotonation NaOH NaOH NaOH->Phenoxide Anisole Anisole Phenoxide->Anisole Sₙ2 Attack CH3I Methyl Iodide (Electrophile) CH3I->Anisole NaI NaI

Caption: The two-stage process of the Williamson ether synthesis.

Experimental Protocol
  • Phenoxide Formation: In a flask equipped with a reflux condenser, dissolve phenol (1.0 molar equivalent) in an aqueous or alcoholic solution of sodium hydroxide (1.1 molar equivalents).[11]

  • Methylation: To the resulting sodium phenoxide solution, add methyl iodide (1.1 molar equivalents) dropwise.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and add water. Extract the anisole with an organic solvent like diethyl ether.

  • Purification: Wash the organic extract with dilute NaOH solution to remove any unreacted phenol, then with water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by distillation to yield pure anisole.

Data Summary
ParameterValue
Molar Ratio (Phenol:Base:CH₃I)1 : 1.1 : 1.1
Reaction TypeS_N2 Nucleophilic Substitution
NucleophilePhenoxide ion
ElectrophileMethyl iodide
Typical Yield>90%

Step 4: Anisole to p-Anisaldehyde via Gattermann-Koch Formylation

Mechanistic Rationale

This step introduces the required aldehyde functional group onto the aromatic ring. The Gattermann-Koch reaction is a type of electrophilic aromatic substitution (EAS) that formylates activated aromatic rings.[14][15] The methoxy group (-OCH₃) of anisole is a strong activating, ortho, para-director. The reaction uses a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), often with a copper(I) chloride (CuCl) co-catalyst.[16][17][18] These reagents generate a highly reactive formyl cation electrophile ([HCO]⁺), which is then attacked by the electron-rich anisole ring.[18] Due to steric hindrance from the methoxy group, the substitution occurs predominantly at the para position, yielding p-anisaldehyde.

Experimental Protocol
  • Setup: The reaction must be conducted in an anhydrous environment in a flask equipped for gas introduction.

  • Reagents: Charge the flask with the Lewis acid catalyst (AlCl₃, 1.2 molar equivalents) and the co-catalyst (CuCl, 0.2 molar equivalents) in a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture.

  • Substrate: Add anisole (1.0 molar equivalent) to the cooled catalyst slurry.

  • Gas Introduction: While stirring vigorously, pass a stream of dry hydrogen chloride gas and carbon monoxide gas through the mixture. This is often done under slight pressure.

  • Reaction: Continue the reaction at low temperature for several hours until TLC indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by pouring the mixture onto crushed ice and water. This hydrolyzes the aluminum complexes.

  • Isolation: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with sodium bicarbonate solution and then brine, dry, and remove the solvent. The crude p-anisaldehyde can be purified by vacuum distillation or recrystallization.

Data Summary
ParameterValue
Reaction TypeElectrophilic Aromatic Substitution
ElectrophileFormyl Cation ([HCO]⁺)
Directing GroupMethoxy (-OCH₃) (ortho, para)
Major Productp-Anisaldehyde
ConditionsAnhydrous, low temperature
Typical Yield60-70%

Step 5: Oxidation of p-Anisaldehyde to 4-Methoxybenzoic Acid

Mechanistic Rationale

The final step is the straightforward oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). Aldehydes are easily oxidized, and a variety of reagents can accomplish this transformation.[19] A common and effective laboratory reagent is potassium permanganate (KMnO₄) under basic or neutral conditions. The aldehyde is oxidized, and the manganese is reduced from the purple Mn(VII) state to brown manganese dioxide (Mn(IV)). Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.

Experimental Protocol
  • Setup: In a flask with a stirrer, suspend p-anisaldehyde (1.0 molar equivalent) in water. A small amount of a base like sodium carbonate can be added to aid solubility.

  • Oxidant Addition: Prepare a solution of potassium permanganate (approx. 0.7 molar equivalents) in water. Add the KMnO₄ solution portion-wise to the aldehyde suspension, with stirring. The reaction is exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

  • Completion: Stir the mixture until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Work-up: Filter off the manganese dioxide. To the clear filtrate, add a strong acid (e.g., HCl or H₂SO₄) until the solution is acidic (pH ~2).

  • Isolation: The 4-methoxybenzoic acid will precipitate as a white solid upon acidification. Cool the mixture in an ice bath to maximize precipitation, then collect the product by vacuum filtration. The product can be further purified by recrystallization from water or ethanol-water.

Data Summary
ParameterValue
Reaction TypeOxidation
Oxidizing AgentPotassium Permanganate (KMnO₄)
Key Transformation-CHO → -COOH
Final Product4-Methoxybenzoic Acid (p-Anisic Acid)
Typical Yield80-90%

Alternative Synthetic Route: Grignard Carboxylation

An alternative and elegant route to 4-methoxybenzoic acid involves the use of organometallic chemistry. This pathway also begins with nitrobenzene and proceeds through aniline. However, it diverges by introducing a halogen that is later converted into a Grignard reagent for carboxylation.

  • Nitrobenzene → Aniline → 4-Bromoaniline: Aniline is first protected (e.g., as acetanilide), then brominated at the para position, and finally deprotected.

  • 4-Bromoaniline → 4-Bromophenol: The bromo-substituted aniline undergoes diazotization and hydrolysis as described in Step 2.

  • 4-Bromophenol → 4-Bromoanisole: A Williamson ether synthesis is performed as in Step 3.

  • 4-Bromoanisole → 4-Methoxybenzoic Acid: The key step involves reacting 4-bromoanisole with magnesium turnings in anhydrous ether to form the Grignard reagent, 4-methoxyphenylmagnesium bromide.[20] This powerful nucleophile is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup, to yield the target carboxylic acid.[20][21]

This route is highly effective but requires stringent anhydrous conditions for the Grignard reaction and involves more steps in the initial functionalization of aniline.

Conclusion

The synthesis of 4-methoxybenzoic acid from nitrobenzene is a practical demonstration of several cornerstone reactions in organic chemistry. The presented five-step pathway, leveraging reduction, diazotization, etherification, formylation, and oxidation, provides a logical and high-yielding route to this valuable chemical intermediate. Each step requires careful consideration of reaction mechanisms and conditions to maximize yield and purity. The successful execution of this synthesis not only produces the target molecule but also reinforces the strategic thinking required for the art and science of chemical synthesis, providing researchers and drug development professionals with a reliable framework for obtaining this important building block.

References

  • Brainly. (2023). How would you obtain Anisole from phenol? 1. Williamson ether synthesis 2. Electrophilic aromatic. Available at: [Link]

  • Filo. Conversion of Aniline to Phenol How can aniline (C_6H_5NH_2) be converted.... Available at: [Link]

  • ResearchGate. (2021). (PDF) Oxidation of p-Anisaldehyde to p-Anisic Acid by Organic Clay as a Novel Method. Available at: [Link]

  • YouTube. (2023). Williamson ether synthesis | Preparation of Anisole from Phenol. Available at: [Link]

  • Quora. (2017). How is phenol prepared from aniline?. Available at: [Link]

  • Brainly. (2023). p-Methoxybenzaldehyde can be prepared from anisole using the Gatterman-Koch formylation. What mixture of. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Available at: [Link]

  • Quora. (2016). How is anisole form from phenol?. Available at: [Link]

  • Biochemical Ponderings. (2017). Synthesis of anisole from phenol and methyl iodide. Available at: [Link]

  • OC-Chem. Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. Available at: [Link]

  • Gauth. Solved: Phenol to anisole [Chemistry]. Available at: [Link]

  • Chemdad. p-Anisaldehyde. Available at: [Link]

  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Available at: [Link]

  • Brainly.in. (2021). how would you obtain phenol from aniline​. Available at: [Link]

  • Loughborough University Research Repository. Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Available at: [Link]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Available at: [Link]

  • Scribd. CN113527074B - Method For Preparing Anisic Aldehyde by Continuously Catalyzing and Oxidizing P-Methyl Anisole Through Micro-Channel - Google Patents. Available at: [Link]

  • Wikipedia. Gattermann reaction. Available at: [Link]

  • YouTube. (2024). Aniline Synthesis via Tin Reduction (Science Explained). Available at: [Link]

  • Filo. p methoxybenzaldehyde can be prepared from anisole using the Gatterman Ko.... Available at: [Link]

  • YouTube. (2025). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Available at: [Link]

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  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Methoxybenzoic Acid (CAS 100-09-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Role of a Methoxy-Substituted Benzoic Acid Derivative

4-Methoxybenzoic acid, also widely known as p-anisic acid or draconic acid, is a versatile organic compound with the chemical formula C₈H₈O₃.[1] Structurally, it is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) at the para position.[1][2][3] This specific arrangement of functional groups imparts a unique set of chemical properties that make it a valuable intermediate and building block in a multitude of applications, ranging from pharmaceuticals and cosmetics to material science.[1][3]

In the pharmaceutical sector, 4-methoxybenzoic acid serves as a crucial precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and neuroprotective compounds.[1][4][5] Its inherent antiseptic and antimicrobial properties also lend to its use in dermatological and cosmetic formulations.[1][5] This guide provides a comprehensive technical overview of 4-methoxybenzoic acid, focusing on its physicochemical properties, synthesis and purification, spectral analysis, and key applications, with the aim of equipping researchers and drug development professionals with the in-depth knowledge required for its effective utilization.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physical and chemical properties of 4-methoxybenzoic acid is paramount for its successful application in research and development. At room temperature, it exists as a white crystalline solid.[1][6] Its solubility profile is a key consideration in its handling and use in various reaction and formulation systems. It is sparingly soluble in cold water but exhibits good solubility in a range of organic solvents, including ethanol, ether, and ethyl acetate.[1][4][7] The solubility of 4-methoxybenzoic acid in different solvents generally increases with temperature.[8]

PropertyValueSource(s)
CAS Number 100-09-4[1]
Molecular Formula C₈H₈O₃[1][4]
Molecular Weight 152.15 g/mol [1][6]
Melting Point 182-185 °C[1][6]
Boiling Point 275-278 °C[1][6]
Density 1.385 g/cm³[1][6]
pKa 4.47 (at 25 °C)[2]
Solubility in Water 0.3 g/L at 20°C[7][9]

The electron-donating nature of the methoxy group influences the acidity of the carboxylic acid, making it slightly less acidic than benzoic acid.[3] This electronic effect also activates the benzene ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted benzoic acid.[3][4]

Synthesis and Purification: From Precursors to High-Purity Compound

The synthesis of 4-methoxybenzoic acid can be achieved through several established routes. The choice of method often depends on the desired scale, available starting materials, and purity requirements.

Common Synthesis Pathways
  • Oxidation of p-Anisaldehyde or Anethole: A traditional and common method involves the oxidation of p-methoxybenzaldehyde (p-anisaldehyde).[1][6] Natural sources can also be utilized, such as the oxidation of anethole, a compound found in anise oil.[4][6] Common oxidizing agents for this transformation include potassium permanganate and nitric acid.[1]

  • Etherification of p-Hydroxybenzoic Acid: An alternative route involves the methylation of the phenolic hydroxyl group of p-hydroxybenzoic acid.[1] This can be accomplished using a methylating agent like dimethyl sulfate in the presence of a base.[10][11]

Caption: Common synthetic routes to 4-Methoxybenzoic acid.

Protocol: Purification by Recrystallization

Achieving high purity of 4-methoxybenzoic acid is often critical for its application in drug synthesis and other sensitive areas. Recrystallization is a standard and effective technique for this purpose.

Principle: This method leverages the differential solubility of the compound in a given solvent at different temperatures. The compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent. Ethanol, methanol, or a mixture of ethanol and water are commonly used for 4-methoxybenzoic acid.[1] The ideal solvent will dissolve the compound completely at its boiling point and minimally at room temperature.

  • Dissolution: In a flask, add the crude 4-methoxybenzoic acid and the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary to form a saturated solution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1] This step should be done quickly to prevent premature crystallization. If the solution is colored, activated charcoal can be added to the hot solution to adsorb colored impurities before filtration.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of the crystals.[1]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[1] Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature well below the compound's melting point, to remove any remaining solvent.

Spectral Analysis and Characterization

A combination of spectroscopic techniques is employed to confirm the identity and purity of 4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure.

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments. Key expected signals include those for the methoxy group protons, the aromatic protons, and the acidic proton of the carboxylic acid. The aromatic protons typically appear as two distinct doublets due to their ortho and meta positions relative to the two functional groups.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbon, the aromatic carbons (with different shifts depending on their substitution), and the methoxy carbon.

¹H NMR Signal AssignmentChemical Shift (δ) in ppm (Solvent: CDCl₃)
-OCH₃3.88
Ar-H (ortho to -OCH₃)6.95
Ar-H (ortho to -COOH)8.07

Note: The chemical shift of the carboxylic acid proton is variable and often appears as a broad singlet at ~12.7 ppm in DMSO-d₆.[12]

¹³C NMR Signal AssignmentChemical Shift (δ) in ppm (Solvent: DMSO-d₆)
-OCH₃55.8
Ar-C (ortho to -OCH₃)114.1
Ar-C (ipso, attached to -COOH)123.5
Ar-C (ortho to -COOH)131.5
Ar-C (ipso, attached to -OCH₃)163.2
C=O167.5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[1]

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band appears around 1680-1710 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions are expected in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring are also present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[1] The electron ionization (EI) mass spectrum of 4-methoxybenzoic acid will show a molecular ion peak (M⁺) at m/z 152, corresponding to its molecular weight.

Analytical Methods for Quality Control

To ensure the purity and concentration of 4-methoxybenzoic acid in various matrices, several analytical techniques are commonly employed.[1]

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for determining the purity of 4-methoxybenzoic acid, often achieving results of ≥98%.[1][13] A typical HPLC setup would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength such as 254 nm.[13]

  • Gas Chromatography (GC): GC can also be used for the analysis of 4-methoxybenzoic acid, though derivatization is often required to increase its volatility.[13][14]

  • UV-Visible Spectrophotometry: This technique can be used for the quantitative determination of 4-methoxybenzoic acid by measuring its absorbance at its maximum wavelength (λmax).[13]

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis Sample 4-MBA Sample Dissolution Dissolution in Mobile Phase/Solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC High Selectivity & Throughput GC GC-FID/MS (with Derivatization) Dissolution->GC High Resolution UV_Vis UV-Vis Spec Dissolution->UV_Vis Simple & Rapid Quantification Quantification (Purity/Concentration) HPLC->Quantification GC->Quantification UV_Vis->Quantification

Sources

4-Methoxybenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Methoxybenzoic Acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility of 4-Methoxybenzoic acid (also known as p-anisic acid), a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding and controlling the solubility of this versatile compound is fundamental to its application in pharmaceuticals, cosmetics, and material science, directly impacting processes such as purification, formulation, and crystal engineering.[1][2][3]

Theoretical Underpinnings of Solubility

The solubility of 4-Methoxybenzoic acid is governed by its molecular structure, which features a nonpolar benzene ring, a polar carboxylic acid group (-COOH), and a moderately polar methoxy group (-OCH₃).[1][4] The interplay of these functional groups dictates its interaction with various solvents, a principle often summarized by the adage "like dissolves like".[1][5][6]

  • Polarity and Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the methoxy group's oxygen atom can act as a hydrogen bond acceptor. This allows 4-Methoxybenzoic acid to interact favorably with polar, protic solvents like alcohols and polar aprotic solvents like ketones and esters.[1][7]

  • Temperature Dependence: The solubility of 4-Methoxybenzoic acid in most organic solvents increases significantly with temperature.[8][9][10][11] This endothermic dissolution process is a key principle exploited in recrystallization for purification.

  • pH Influence: In aqueous solutions, solubility is highly dependent on pH. In alkaline conditions, the carboxylic acid group deprotonates to form the highly polar and water-soluble 4-methoxybenzoate salt.[1][9][12]

Quantitative Solubility Data

Precise solubility data is essential for process design, such as crystallization and purification. The following tables summarize the mole fraction solubility (x) of 4-Methoxybenzoic acid in a range of pure organic solvents at various temperatures, as determined by experimental studies.[1][8]

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Alcohols [1][8]

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene Glycol
283.15 0.08950.07680.09870.07120.0123
288.15 0.10830.09350.11920.08650.0151
293.15 0.13020.11290.14350.10470.0184
298.15 0.15560.13560.17180.12610.0224
303.15 0.18490.16190.20450.15130.0271
308.15 0.21860.19230.24210.18050.0328
313.15 0.25740.22730.28510.21450.0396
318.15 0.30190.26750.33410.25380.0478
323.15 0.35290.31360.38980.29910.0577
328.15 0.41120.36640.45290.35140.0696

Table 2: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Esters and Ketones [1][8]

Temperature (K)Ethyl Formaten-Butyl AcetateAcetoneCyclohexanone
283.15 0.22230.15930.28010.2521
288.15 0.26110.18840.32050.2913
293.15 0.30540.22230.36640.3362
298.15 0.35590.26150.41820.3875
303.15 0.41310.30690.47660.4459
308.15 0.47790.35920.54210.5122
313.15 0.55090.41930.61550.5872
318.15 0.63310.48820.69750.6719
323.15 0.72530.56710.78890.7672
328.15 0.82860.65730.89060.8742

Qualitative Solubility Profile: A Practical Summary

For rapid solvent screening, a qualitative understanding is often sufficient.

  • Water: Sparingly soluble in cold water (0.3 g/L at 20°C), with increased solubility in hot water.[1][13][14]

  • Alcohols (Methanol, Ethanol, Butanol): Highly soluble.[1][15][16][17]

  • Ethers (Diethyl Ether, THF): Soluble.[1][9][15]

  • Esters (Ethyl Acetate): Soluble.[13][15][18]

  • Ketones (Acetone, Cyclohexanone): Demonstrates good solubility.[1]

  • Chlorinated Solvents (Chloroform): Soluble.[18][19]

  • Hydrocarbons (Toluene, Hexane): Lower solubility due to the non-polar nature of these solvents.[1][20]

Experimental Protocol: Equilibrium Solubility Determination

The following protocol details the widely used isothermal equilibrium (shake-flask) method for accurately determining the solubility of 4-Methoxybenzoic acid.[1][5] This method's trustworthiness lies in its direct measurement of a system at thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Rationale: To ensure the solvent is fully saturated with the solute at a specific temperature, establishing thermodynamic equilibrium.

    • Procedure: Add an excess amount of high-purity (>99%) 4-Methoxybenzoic acid to a known mass of the chosen organic solvent in a sealed, jacketed glass vessel. The presence of undissolved solid is crucial to confirm saturation.[1]

  • Equilibration:

    • Rationale: The dissolution process requires time to reach equilibrium. Agitation ensures a homogenous mixture and prevents localized supersaturation.

    • Procedure: Vigorously agitate the mixture at a constant, controlled temperature for a sufficient duration (typically 24-72 hours). The temperature should be maintained using a circulating water bath with high precision (e.g., ±0.1 K).

  • Sample Withdrawal and Filtration:

    • Rationale: To isolate the saturated liquid phase from the excess solid without altering the equilibrium concentration. Premature crystallization upon cooling is a common source of error.

    • Procedure: Cease agitation and allow the suspension to settle for at least 2 hours at the experimental temperature. Withdraw a sample of the clear supernatant using a syringe pre-heated to the same temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.[1]

  • Analysis of Solute Concentration:

    • Rationale: To accurately quantify the mass of dissolved solute in a known mass of solvent. Two primary methods are employed, each with its own validation system.

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution to determine the total mass.

      • Evaporate the solvent in a drying oven at a temperature below the solvent's boiling point until a constant weight of the dried solute is achieved.[1] This constant weight is the self-validating endpoint.

      • Calculate the mass of the dissolved solute and the mass of the solvent to determine solubility (e.g., in g/100g solvent or mole fraction).[1]

    • HPLC Method:

      • Generate a calibration curve by preparing a series of standard solutions of 4-Methoxybenzoic acid of known concentrations and plotting their HPLC peak areas against concentration.[1] The linearity of this curve (R² > 0.999) validates the method's accuracy.

      • Dilute a known mass of the filtered saturated solution with a known volume of the solvent.

      • Inject the diluted sample into the HPLC system (e.g., using a C18 column with a mobile phase of acetonitrile/water and UV detection at ~254 nm) and determine the peak area.[1]

      • Calculate the concentration in the saturated solution using the calibration curve, accounting for the dilution factor.[1]

G cluster_prep 1. Preparation & Equilibration cluster_sample 2. Sampling cluster_analysis 3. Analysis A Add excess 4-MBA to solvent in vessel B Agitate at constant T (24-72 hours) A->B C Allow solids to settle (>2 hours) B->C D Withdraw supernatant with pre-warmed syringe C->D E Filter into pre-weighed vial D->E F Weigh sample E->F G Gravimetric Analysis F->G H HPLC Analysis F->H I Evaporate solvent to constant weight G->I K Dilute sample H->K J Calculate mass I->J L Inject into HPLC K->L M Calculate concentration via calibration curve L->M

Caption: Experimental workflow for equilibrium solubility determination.

Applications Driven by Solubility Properties

Recrystallization for Purification

Recrystallization is a cornerstone purification technique that leverages the differential solubility of a compound in a solvent at high and low temperatures.[21][22]

  • Principle: An ideal recrystallization solvent dissolves the target compound (4-Methoxybenzoic acid) completely at an elevated temperature but poorly at room or sub-ambient temperatures.[21] Impurities should either be insoluble at high temperatures (removed by hot filtration) or highly soluble at low temperatures (remain in the mother liquor).

  • Solvent Selection: Water is a good choice for recrystallizing 4-Methoxybenzoic acid due to the significant difference in its solubility between hot and cold conditions.[21][23] Ethanol or ethanol/water mixtures can also be effective.[19][21] Acetone is generally unsuitable as it dissolves the compound too readily even at lower temperatures.[20]

G Start Select Solvent Hot Soluble when Hot? Start->Hot Cold Insoluble when Cold? Hot->Cold Yes Bad Poor Solvent Hot->Bad No Good Good Solvent Cold->Good Yes Cold->Bad No

Caption: Decision logic for selecting a recrystallization solvent.

Drug Development and Synthesis

In the pharmaceutical industry, solubility data is non-negotiable.

  • API Synthesis: 4-Methoxybenzoic acid serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[2] Solubility data guides the choice of reaction solvents to ensure reactants are in the same phase, which influences reaction kinetics and yield.

  • Formulation: For a drug to be effective, it must be bioavailable, which often requires it to be dissolved. Solubility in various pharmaceutically acceptable solvents and co-solvents is a primary consideration during the pre-formulation and formulation stages of drug development.

Crystal Growth

The choice of solvent is paramount for growing high-quality single crystals for X-ray diffraction analysis or for applications in materials science, such as non-linear optics.[24][25] The rate of solvent evaporation or the slow cooling of a saturated solution directly influences crystal size, morphology, and defect density. Toluene has been successfully used to grow single crystals of related compounds.[25]

Conclusion

The solubility of 4-Methoxybenzoic acid is a multifaceted property that is highly dependent on the solvent's polarity, hydrogen bonding capability, and temperature. A thorough understanding, supported by robust quantitative data and validated experimental protocols, is essential for leveraging this compound effectively. From fundamental purification by recrystallization to the complex synthesis of novel pharmaceuticals, solubility stands as a critical parameter that must be expertly navigated by researchers and developers in the chemical and pharmaceutical sciences.

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An In-depth Technical Guide to the Physical Properties of p-Anisic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Anisic acid, systematically known as 4-methoxybenzoic acid, is a crystalline solid that serves as a vital intermediate in the synthesis of a wide array of more complex organic compounds.[1][2] With the chemical formula C₈H₈O₃, its structure consists of a benzene ring substituted with a carboxylic acid group and a methoxy group at the para (4) position.[3][4] This seemingly simple molecule possesses a nuanced set of physical properties that are of profound importance in the fields of pharmaceutical science, materials science, and organic synthesis. In the pharmaceutical industry, for instance, a thorough understanding of properties such as solubility, pKa, and solid-state characteristics is paramount for effective drug design, formulation, and delivery. This guide provides a comprehensive technical overview of the core physical properties of p-Anisic acid, offering insights into their experimental determination and practical implications.

Physicochemical Properties

The physical and chemical characteristics of p-Anisic acid are dictated by the interplay of its carboxylic acid and methoxy functional groups, as well as the aromatic ring. These features govern its behavior in various chemical and biological systems.

General Properties

p-Anisic acid typically presents as a white to off-white crystalline solid, often in the form of needles or a powder.[2] It has a faint, sweet odor.[5]

PropertyValueSource(s)
Molecular Formula C₈H₈O₃[3]
Molecular Weight 152.15 g/mol [3]
Appearance White to off-white crystalline solid[2]
Odor Faint, sweet[5]
Melting and Boiling Points

The melting point of a solid is a critical indicator of its purity and is influenced by the strength of the intermolecular forces in the crystal lattice. p-Anisic acid exhibits a relatively high melting point, which is indicative of strong intermolecular hydrogen bonding facilitated by the carboxylic acid groups.

PropertyValueSource(s)
Melting Point 182-186 °C[6][7]
Boiling Point 275-280 °C[7]

The flash point of p-Anisic acid is reported to be 185 °C (closed cup), indicating its relatively low flammability.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. The presence of both a polar carboxylic acid group and a more nonpolar methoxy and benzene ring gives p-Anisic acid a mixed solubility profile.

SolventSolubilitySource(s)
Water Sparingly soluble (0.3 g/L at 20°C)[8]
Hot Water Slightly soluble[2]
Ethanol Highly soluble[1]
Ether Soluble[1]
Chloroform Soluble[2]
Ethyl Acetate Soluble[1]

The poor aqueous solubility can be attributed to the hydrophobic nature of the benzene ring, which outweighs the hydrophilic contribution of the carboxylic acid and methoxy groups.[9] For pharmaceutical applications, this low water solubility can present challenges in formulation, often necessitating strategies such as salt formation or the use of co-solvents to enhance dissolution.

Density

The density of p-Anisic acid is a fundamental physical constant.

PropertyValueSource(s)
Density 1.385 g/cm³[1]
Acidity (pKa)

The pKa is a measure of the acidity of a compound. The carboxylic acid group of p-Anisic acid is responsible for its acidic nature.

PropertyValueSource(s)
pKa 4.47[1]

The pKa value is critical in drug development as it influences the extent of ionization of the molecule at different physiological pH values. This, in turn, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In ethanol, p-Anisic acid exhibits a maximum absorbance (λmax) at 254.6 nm, with a molar absorptivity of 17,800 L mol⁻¹ cm⁻¹.[10] This absorption is attributed to the π → π* transitions within the aromatic system.[10] The position and intensity of the absorption maximum can be influenced by the solvent polarity.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of p-Anisic acid displays characteristic peaks corresponding to its structural features.[11] Key vibrational modes include:

  • O-H stretch (carboxylic acid): A broad peak typically observed in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • C-O stretch (ether): A peak in the range of 1250-1300 cm⁻¹.

  • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

The broadness of the O-H stretch is a result of intermolecular hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of p-Anisic acid in CDCl₃ typically shows the following signals:

  • -OCH₃ protons: A singlet around 3.8 ppm.

  • Aromatic protons: Two doublets in the aromatic region (around 6.9 and 8.0 ppm), corresponding to the protons ortho and meta to the carboxylic acid group.

  • -COOH proton: A broad singlet at a downfield chemical shift (often above 10 ppm), which is concentration-dependent and may exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The predicted spectrum in D₂O shows distinct signals for each carbon atom in the molecule.[12]

Solid-State Properties

The solid-state properties of a pharmaceutical compound are of utmost importance as they can significantly impact its stability, manufacturability, and bioavailability.

Crystal Structure

p-Anisic acid crystallizes in the monoclinic space group P2₁/a.[1] The lattice parameters are reported as:

  • a = 16.98 Å

  • b = 10.95 Å

  • c = 3.98 Å

  • β = 98.7°

The crystal structure is characterized by the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[13] Different polymorphs of a substance can exhibit different physical properties, including melting point, solubility, and stability. While extensive studies on the polymorphism of p-Anisic acid are not widely reported in the readily available literature, the phenomenon is of such critical importance in the pharmaceutical industry that its potential existence should always be considered during drug development.[13] Studies on closely related molecules, such as 2,6-dimethoxybenzoic acid, have revealed the existence of multiple polymorphic forms, suggesting that p-Anisic acid may also exhibit this behavior under different crystallization conditions.[14]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of materials.[4][15]

  • TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and volatilization.

  • DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and other phase changes.

For p-Anisic acid, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. TGA would indicate the temperature at which the compound begins to decompose.

Experimental Protocols

Melting Point Determination (Capillary Method)

The capillary method is a standard and widely used technique for determining the melting point of a solid.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry p-Anisic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: An excess amount of p-Anisic acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of p-Anisic acid in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

Methodology:

  • Solution Preparation: A known concentration of p-Anisic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Safety and Handling

p-Anisic acid is classified as harmful if swallowed and causes skin and eye irritation.[16][17][18] It may also cause respiratory irritation.[16][17][18] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[19][20] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[19][20]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Inhalation: Move to fresh air.

In case of accidental exposure, seek medical attention.

Conclusion

The physical properties of p-Anisic acid are a direct reflection of its molecular structure and are of fundamental importance for its application in research and industry, particularly in the realm of drug development. Its moderate melting point, limited aqueous solubility, and defined acidity are key parameters that must be carefully considered and often manipulated to achieve desired outcomes in pharmaceutical formulations. The spectroscopic and solid-state characteristics provide the necessary tools for its identification, purity assessment, and the control of its physical form. This guide has provided a detailed technical overview of these properties, offering a valuable resource for scientists and researchers working with this versatile compound.

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  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • ChemicalBook. (2025, September 15). 4-Methoxybenzoic acid(100-09-4).
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An In-depth Technical Guide to the Spectral Analysis of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methoxybenzoic acid, also known as p-anisic acid, is a pivotal organic compound utilized as an intermediate in the manufacturing of pharmaceuticals, fragrances, and other specialty chemicals. The structural integrity and purity of this compound are critical for its application, necessitating robust analytical characterization. This technical guide provides a comprehensive examination of the spectral data of 4-methoxybenzoic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The following sections offer not only the spectral data but also the underlying scientific principles and experimental protocols, designed for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for providing a detailed map of the atomic connectivity within a molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can ascertain the precise structure of 4-methoxybenzoic acid.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) furnishes critical information regarding the chemical environment, connectivity, and relative number of protons in a molecule.

Experimental Protocol: ¹H NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of 4-methoxybenzoic acid in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard, with its chemical shift set to 0.00 ppm for reference.

  • Instrumentation: The analysis is performed using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: A standard one-pulse sequence is utilized. To achieve an adequate signal-to-noise ratio, a sufficient number of scans should be acquired.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phasing and baseline correction to yield the final spectrum.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 4-methoxybenzoic acid in CDCl₃ reveals three distinct sets of proton signals.

Table 1: ¹H NMR Spectral Data for 4-Methoxybenzoic Acid (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~11.0 - 12.0Singlet (broad)1H--COOH
8.06 - 8.08Doublet2H~8.8H-2, H-6 (ortho to -COOH)
6.94 - 6.96Doublet2H~8.8H-3, H-5 (ortho to -OCH₃)
3.88Singlet3H--OCH₃
  • Causality of Chemical Shifts: The proton of the carboxylic acid (-COOH) is highly deshielded due to the strong electron-withdrawing nature of the two oxygen atoms, causing it to resonate far downfield as a broad singlet.[1] The protons on the aromatic ring are split into two distinct doublets due to the para-substitution pattern. The protons at positions 2 and 6, being ortho to the electron-withdrawing carboxylic acid group, are more deshielded and appear at a lower field (8.06-8.08 ppm) than the protons at positions 3 and 5, which are ortho to the electron-donating methoxy group (6.94-6.96 ppm).[2] The three protons of the methoxy group (-OCH₃) are equivalent and appear as a sharp singlet at 3.88 ppm.[2]

Molecular_Structure_and_Proton_Assignments 4-Methoxybenzoic Acid: ¹H NMR Assignments cluster_legend Assignments mol mol COOH -COOH ~11.0-12.0 ppm H26 H-2, H-6 8.06-8.08 ppm H35 H-3, H-5 6.94-6.96 ppm OCH3 -OCH₃ 3.88 ppm

Figure 1: Structure of 4-methoxybenzoic acid with ¹H NMR assignments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample is prepared in the same manner as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in each unique carbon appearing as a singlet.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of 4-methoxybenzoic acid in CDCl₃ displays six distinct signals for the eight carbon atoms, due to molecular symmetry.

Table 2: ¹³C NMR Spectral Data for 4-Methoxybenzoic Acid (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
171.5C=O
163.7C-4
132.2C-2, C-6
124.5C-1
113.7C-3, C-5
55.4-OCH₃
  • Causality of Chemical Shifts: The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded carbon and appears at the lowest field (171.5 ppm).[3] The aromatic carbon attached to the methoxy group (C-4) is also significantly deshielded (163.7 ppm).[3] The equivalent carbons at positions 2 and 6 resonate at 132.2 ppm, while the ipso-carbon (C-1) to which the carboxylic acid is attached appears at 124.5 ppm. The carbons at positions 3 and 5 are the most shielded of the aromatic carbons, appearing at 113.7 ppm.[3] The methoxy carbon (-OCH₃) is the most shielded carbon overall and resonates at 55.4 ppm.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum

A common and convenient method is Attenuated Total Reflectance (ATR)-FTIR.

  • Background Scan: An initial scan of the clean, empty ATR crystal is taken to serve as the background.

  • Sample Application: A small amount of solid 4-methoxybenzoic acid is placed on the ATR crystal, and firm contact is ensured.

  • Data Collection: The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Interpretation of the IR Spectrum:

The IR spectrum of 4-methoxybenzoic acid shows several key absorption bands that confirm its structure.

Table 3: Characteristic IR Absorption Bands for 4-Methoxybenzoic Acid

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
1680-1710C=O stretchCarboxylic Acid
~1605, 1575C=C stretchAromatic Ring
~1255Asymmetric C-O-C stretchAryl-alkyl ether
~1025Symmetric C-O-C stretchAryl-alkyl ether
  • Key Vibrational Modes: A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The strong, sharp peak between 1680 and 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The aromatic C=C stretching vibrations appear around 1605 and 1575 cm⁻¹. The prominent band around 1255 cm⁻¹ is due to the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Solution Preparation: A dilute solution of 4-methoxybenzoic acid is prepared in a UV-transparent solvent, such as methanol or ethanol.

  • Blank Correction: The spectrophotometer is zeroed using a cuvette containing only the solvent.

  • Spectrum Recording: The absorbance of the sample solution is measured over the UV-Vis range (typically 200-400 nm).

Interpretation of the UV-Vis Spectrum:

4-Methoxybenzoic acid exhibits strong UV absorbance due to its aromatic system.

Table 4: UV-Vis Absorption Data for 4-Methoxybenzoic Acid (in Methanol)

λmax (nm)Electronic Transition
~250π → π*
  • Electronic Transitions: The maximum absorbance (λmax) for 4-methoxybenzoic acid is typically observed around 250 nm.[4] This absorption is attributed to a π → π* electronic transition within the conjugated system of the benzene ring and the attached chromophores (carboxylic acid and methoxy group).

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Methoxybenzoic Acid Sample Solution Prepare Solution (for NMR, UV-Vis) or use solid (for IR) Sample->Solution NMR NMR (¹H & ¹³C) Solution->NMR IR IR Solution->IR UV UV-Vis Solution->UV Structure Structural Confirmation NMR->Structure IR->Structure UV->Structure Purity Purity Assessment Structure->Purity

Figure 2: A generalized workflow for the spectroscopic analysis of 4-methoxybenzoic acid.

Conclusion

The collective data from NMR, IR, and UV-Vis spectroscopy provide a definitive analytical profile of 4-methoxybenzoic acid. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR spectroscopy validates the presence of the characteristic carboxylic acid and methoxy functional groups. UV-Vis spectroscopy provides information on the electronic structure of the conjugated system. Together, these techniques form a powerful and essential toolkit for the comprehensive characterization of 4-methoxybenzoic acid, ensuring its quality and suitability for its intended applications in scientific research and industry.

References

  • FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). Retrieved from [Link]

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  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzoic acid. Retrieved from [Link]

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The Synthesis of 4-Methoxybenzoic Acid: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Core Synthetic Methodologies, Mechanistic Principles, and Practical Laboratory Protocols

Introduction

4-Methoxybenzoic acid, also known as p-anisic acid, is a pivotal organic compound characterized by a methoxy group and a carboxylic acid function attached to a benzene ring at the para position.[1] This white crystalline solid is sparingly soluble in water but exhibits high solubility in alcohols, ether, and ethyl acetate.[2] Its utility spans various industrial and research sectors, serving as a crucial intermediate in the synthesis of pharmaceuticals, cosmetics, and fragrances.[2][3] Notably, it possesses antiseptic properties and is a key building block for more complex organic molecules.[2] This guide provides an in-depth analysis of the principal synthetic routes to 4-methoxybenzoic acid, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer insights into the practical considerations essential for successful synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic characteristics of 4-methoxybenzoic acid is fundamental for its identification and quality control.

PropertyValue
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Appearance White crystalline powder
Melting Point 182-185 °C
Boiling Point 275-280 °C
Solubility Sparingly soluble in water; soluble in ethanol, ether, ethyl acetate

Table 1: Key Physicochemical Properties of 4-Methoxybenzoic Acid. [1][2]

The structural integrity of synthesized 4-methoxybenzoic acid is unequivocally confirmed through various spectroscopic techniques.

H¹ NMR (DMSO-d₆)Chemical Shift (δ) ppm
Carboxylic Acid (-COOH)~12.7 (broad)
Aromatic (ortho to -COOH)7.93
Aromatic (ortho to -OCH₃)7.03
Methoxy (-OCH₃)3.84
C¹³ NMR (DMSO-d₆)Chemical Shift (δ) ppm
Carbonyl (C=O)167.5
Aromatic (ipso, attached to -OCH₃)163.2
Aromatic (ortho to -COOH)131.5
Aromatic (ipso, attached to -COOH)123.5
Aromatic (ortho to -OCH₃)114.1
Methoxy (-OCH₃)55.8
IR SpectroscopyWavenumber (cm⁻¹)
O-H stretch (Carboxylic acid)2850-3300 (broad)
C=O stretch (Carboxylic acid)1680-1710
C-O stretch1250-1300 and 1020-1050
Mass Spectrometry (EI)m/z
Molecular Ion [M]⁺152
Base Peak135

Table 2: Spectroscopic Data for 4-Methoxybenzoic Acid. [4][5]

Core Synthetic Strategies

The synthesis of 4-methoxybenzoic acid can be approached through several reliable methods. The choice of a particular route is often dictated by factors such as scale, availability of starting materials, cost, and safety considerations. For large-scale industrial production, the catalytic oxidation of p-methoxytoluene is often favored for its efficiency.[3] In a laboratory setting, the Grignard carboxylation and Williamson ether synthesis offer versatility and high yields.[3]

Oxidation of 4-Methoxytoluene

The oxidation of the methyl group of 4-methoxytoluene (p-cresyl methyl ether) is a direct and widely employed route to 4-methoxybenzoic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or through more sophisticated catalytic systems.

Mechanism: The oxidation of alkylbenzenes with hot, alkaline KMnO₄ is a classic transformation that proceeds via a complex free-radical mechanism. The reaction is initiated by the abstraction of a benzylic hydrogen atom, which is the weakest C-H bond in the molecule due to the resonance stabilization of the resulting benzylic radical.[6] This radical is then further oxidized through a series of steps involving manganese intermediates, ultimately leading to the formation of a carboxylate salt. Subsequent acidification yields the final carboxylic acid. A key feature of this reaction is that regardless of the length of the alkyl side chain, it is oxidized down to a single carboxyl group, provided a benzylic hydrogen is present.[7][8]

KMnO4 Oxidation Mechanism cluster_0 Initiation & Oxidation cluster_1 Workup p-MT 4-Methoxytoluene Radical Benzylic Radical p-MT->Radical KMnO₄ (H abstraction) Intermediate Manganate Ester Intermediate Radical->Intermediate Further Oxidation Aldehyde p-Anisaldehyde Intermediate->Aldehyde Hydrolysis Carboxylate 4-Methoxybenzoate Aldehyde->Carboxylate KMnO₄ Carboxylate_workup 4-Methoxybenzoate Final_Product 4-Methoxybenzoic Acid Carboxylate_workup->Final_Product H₃O⁺

Plausible mechanism for the KMnO₄ oxidation of 4-methoxytoluene.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxytoluene in a suitable solvent like aqueous pyridine or a phase-transfer catalyst system.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in water to the stirred solution. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction's progress by observing the disappearance of the purple permanganate color. This typically takes several hours.[9]

  • Workup: Once the reaction is complete, cool the mixture and quench any excess KMnO₄ with a reducing agent such as sodium bisulfite until the purple color is discharged and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Isolation: Filter the mixture to remove the MnO₂. Acidify the clear filtrate with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the 4-methoxybenzoic acid.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.[10]

Industrial synthesis often employs catalytic systems to achieve higher efficiency and milder reaction conditions. A common system involves a mixture of cobalt and manganese salts with a bromine source in acetic acid, using air or oxygen as the oxidant.[11]

Mechanism: This process also involves a free-radical chain mechanism. The Co(II)/Mn(II) catalysts are first oxidized to their higher oxidation states (Co(III)/Mn(III)) by reacting with hydroperoxides formed in situ. These active catalysts then abstract a benzylic hydrogen from 4-methoxytoluene to initiate the radical chain. The resulting benzylic radical reacts with oxygen to form a peroxyl radical, which propagates the chain and is eventually converted to 4-methoxybenzoic acid through intermediates like p-anisaldehyde and p-anisyl alcohol.[12][13] N-Hydroxyphthalimide (NHPI) can also be used as an organocatalyst, which forms a phthalimide N-oxyl (PINO) radical that efficiently abstracts the benzylic hydrogen.[12][14]

Catalytic Oxidation Cycle pMT 4-Methoxytoluene (Ar-CH₃) Radical Benzylic Radical (Ar-CH₂•) pMT->Radical H abstraction CoIII Co(III)/Mn(III) CoII Co(II)/Mn(II) CoIII->CoII Peroxyl Peroxyl Radical (Ar-CH₂OO•) Radical->Peroxyl Hydroperoxide Hydroperoxide (Ar-CH₂OOH) Peroxyl->Hydroperoxide + Ar-CH₃ Hydroperoxide->CoIII + Co(II) Product 4-Methoxybenzoic Acid (Ar-COOH) Hydroperoxide->Product [Co/Mn] O2 O₂ O2->Peroxyl

Simplified catalytic cycle for the Co/Mn-mediated oxidation.

Experimental Protocol (General):

  • Reaction Setup: Charge a pressure reactor with 4-methoxytoluene, acetic acid as the solvent, and the catalyst system (e.g., cobalt acetate, manganese acetate, and sodium bromide).

  • Reaction Execution: Pressurize the reactor with air or an oxygen-containing gas and heat to the desired temperature (e.g., 100-180 °C).[11][15]

  • Monitoring and Workup: Monitor the reaction by analyzing samples for substrate conversion. Upon completion, cool the reactor, release the pressure, and isolate the product, typically by crystallization after partial removal of the solvent.

Grignard Carboxylation of 4-Bromoanisole

This classic method involves the formation of an organometallic Grignard reagent from 4-bromoanisole, followed by its reaction with carbon dioxide (dry ice). It is a highly reliable laboratory-scale synthesis.[3]

Mechanism: The Grignard reaction begins with the formation of 4-methoxyphenylmagnesium bromide. The carbon atom bound to magnesium is highly nucleophilic and attacks the electrophilic carbon of carbon dioxide. This nucleophilic addition forms a magnesium carboxylate salt. Subsequent protonation of this salt with a dilute aqueous acid liberates the final 4-methoxybenzoic acid.

Grignard Synthesis cluster_0 Grignard Reagent Formation cluster_1 Carboxylation & Workup Start 4-Bromoanisole Reagent 4-Methoxyphenyl- magnesium bromide Start->Reagent Mg, dry ether Reagent_2 4-Methoxyphenyl- magnesium bromide Salt Magnesium Carboxylate Salt Product 4-Methoxybenzoic Acid Salt->Product 2. H₃O⁺ Reagent_2->Salt 1. CO₂ (dry ice) Williamson Ether Synthesis cluster_0 Deprotonation cluster_1 SN2 Attack Start 4-Hydroxybenzoic Acid Phenoxide Phenoxide Intermediate Start->Phenoxide NaOH Phenoxide_2 Phenoxide Intermediate Methylating_Agent Dimethyl Sulfate ((CH₃)₂SO₄) Product 4-Methoxybenzoic Acid Methylating_Agent->Product Phenoxide_2->Product Sₙ2 Attack

Mechanism of the Williamson ether synthesis for 4-methoxybenzoic acid.

Experimental Protocol:

  • Deprotonation: In a flask equipped with a stirrer and thermometer, dissolve 4-hydroxybenzoic acid in an aqueous solution of a base, such as sodium hydroxide. 2. Methylation: With vigorous stirring, add the methylating agent, such as dimethyl sulfate, dropwise. Control the temperature to remain below 40 °C, using a water bath for cooling if necessary. 3. Reaction Completion: After the addition is complete, heat the mixture (e.g., on a boiling water bath for 30 minutes) to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate. 4. Isolation: Cool the reaction mixture. The product may precipitate. Collect the solid by filtration and wash it with water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an alcohol/water mixture, to obtain pure 4-methoxybenzoic acid. Yields for similar Williamson ether syntheses can be high, around 92%. [3]

Safety and Handling Considerations

The synthesis of 4-methoxybenzoic acid involves several hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong Oxidizing Agents (KMnO₄): Handle with care to prevent uncontrolled reactions.

  • Corrosive Substances (Acids, Bases): Are corrosive and require appropriate PPE. [3]* Flammable Solvents (Ethers): Use in well-ventilated areas away from ignition sources.

  • Toxic Reagents (Dimethyl Sulfate): Dimethyl sulfate is extremely hazardous, toxic, corrosive, and a probable human carcinogen. [16][17]It can cause severe delayed effects upon inhalation and severe burns on contact. [16][18]All work with dimethyl sulfate must be conducted with extreme caution, using impermeable gloves and under a fume hood. [16]Contaminated clothing should be removed immediately, and any skin contact requires immediate and thorough washing. [19]

Conclusion

The synthesis of 4-methoxybenzoic acid can be successfully achieved through several robust and well-established methods. The oxidation of 4-methoxytoluene offers a direct and industrially scalable route, while the Grignard carboxylation of 4-bromoanisole and the Williamson ether synthesis of 4-hydroxybenzoic acid provide reliable and high-yielding alternatives for laboratory-scale preparations. A comprehensive understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently and safely synthesize this versatile and valuable chemical intermediate.

References

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A Comprehensive Technical Guide to the Natural Sources of 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Methoxybenzoic acid, also known as p-anisic acid, is a monomethoxybenzoic acid that plays a significant role as a versatile intermediate in the synthesis of pharmaceuticals, cosmetics, and agrochemicals.[1][2] Its natural occurrence in a variety of plant species, coupled with its inherent biological activities, including antiseptic, anti-inflammatory, and antioxidant properties, makes it a compound of high interest for drug development and natural product chemistry.[3][4] This guide provides an in-depth exploration of the natural sources of 4-methoxybenzoic acid, its biosynthesis, detailed protocols for its extraction and isolation, and a review of its pharmacological potential.

Introduction to 4-Methoxybenzoic Acid (p-Anisic Acid)

4-Methoxybenzoic acid is a white crystalline solid, sparingly soluble in water but highly soluble in organic solvents like ethanol and ether.[5][6] Structurally, it is a benzoic acid derivative with a methoxy group at the para-position of the benzene ring. This configuration is crucial for its chemical reactivity and biological activity.[7] Historically, it was first synthesized in 1841 by the French chemist Auguste Cahours through the oxidation of anethole, a primary constituent of anise oil.[1]

Beyond its role as a synthetic building block, 4-methoxybenzoic acid exhibits a range of biological effects. It is recognized for its antiseptic properties, which has led to its use as a preservative in cosmetic and dermatological formulations.[8][9] Furthermore, emerging research points towards its potential as an antioxidant and anti-inflammatory agent, broadening its therapeutic applicability.[4][7]

Natural Occurrences of 4-Methoxybenzoic Acid

4-Methoxybenzoic acid is biosynthesized by a variety of organisms, from plants to fungi and bacteria.[1][10] While it is found in numerous plant species, the concentrations are often minor, making direct extraction for commercial purposes generally unviable.[11] However, for research and development, particularly in the context of identifying lead compounds from natural sources, these plants are of significant interest.

Prominent Plant Sources

The most well-documented natural sources of 4-methoxybenzoic acid are plants rich in the essential oil component anethole, from which it can be derived.[1] Key plant families and species include:

  • Apiaceae Family:

    • Anise (Pimpinella anisum) : The seeds of the anise plant are a primary natural source of 4-methoxybenzoic acid.[6][8][12]

    • Fennel (Foeniculum vulgare) : The fruits of fennel also contain this compound.[3][6]

  • Schisandraceae Family:

    • Star Anise (Illicium verum) : The fruits of star anise are a notable source of 4-methoxybenzoic acid.[13][14]

  • Other Plant Species:

    • Vanilla planifolia : This plant is another natural source of the compound.[1]

    • Acacia mearnsii [4][12]

    • Rhododendron dauricum [10]

    • Aconitum forrestii [10]

Quantitative Data on Natural Occurrences

The concentration of 4-methoxybenzoic acid in its natural sources can vary significantly based on factors such as plant variety, growing conditions, and extraction methodology. The following table summarizes available data on its presence in key plant species.

Plant SpeciesFamilyPlant PartReported Presence of 4-Methoxybenzoic Acid
Pimpinella anisumApiaceaeSeeds/FruitsPresent as a chemical constituent.[12][15]
Illicium verumSchisandraceaeFruitsIdentified as a constituent.[14]
Foeniculum vulgareApiaceaeFruitsPresent.[3]
Vanilla planifoliaOrchidaceaeFruitOccurs naturally.[1]
Acacia mearnsiiFabaceae-Identified as a natural source.[4][12]

Biosynthesis in Nature

The biosynthesis of 4-methoxybenzoic acid in plants is primarily derived from the shikimate pathway, a central metabolic route for the production of aromatic amino acids and other phenylpropanoids.

The key steps in the proposed biosynthetic pathway are:

  • Chorismate to Phenylalanine: The pathway begins with chorismate, which is converted to phenylalanine.

  • Phenylalanine to Cinnamic Acid: Phenylalanine is then deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

  • Hydroxylation and Methylation: Cinnamic acid undergoes a series of hydroxylation and methylation reactions to form p-coumaric acid and subsequently ferulic acid.

  • Side-Chain Cleavage: The three-carbon side chain of the phenylpropanoid precursor is cleaved to yield the benzoic acid derivative.

  • Final Methylation: A final methylation step on the para-hydroxyl group results in the formation of 4-methoxybenzoic acid.

Biosynthesis Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pMethoxycinnamicAcid 4-Methoxycinnamic Acid pCoumaricAcid->pMethoxycinnamicAcid OMT AnisicAcid 4-Methoxybenzoic Acid pMethoxycinnamicAcid->AnisicAcid Side-chain cleavage

Caption: Proposed biosynthetic pathway of 4-methoxybenzoic acid.

Extraction and Isolation Protocols from Natural Sources

The extraction and isolation of 4-methoxybenzoic acid from plant materials involve a multi-step process that leverages its physicochemical properties. The following is a generalized protocol for its extraction from the fruits of Pimpinella anisum or Illicium verum.

Materials and Reagents
  • Dried and powdered plant material (e.g., anise seeds)

  • Soxhlet apparatus

  • Rotary evaporator

  • Solvents: n-hexane, ethyl acetate, methanol, chloroform, dichloromethane[3][16]

  • Sodium bicarbonate solution (5% w/v)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Step-by-Step Methodology
  • Defatting: The powdered plant material is first extracted with a non-polar solvent like n-hexane in a Soxhlet apparatus for several hours to remove fats and lipids. The defatted material is then dried.

  • Extraction: The defatted plant material is subsequently extracted with a more polar solvent such as methanol or ethyl acetate.[16]

  • Solvent Evaporation: The solvent from the extract is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • The crude extract is dissolved in a suitable organic solvent (e.g., ethyl acetate) and transferred to a separatory funnel.

    • The organic layer is washed with a 5% sodium bicarbonate solution. 4-Methoxybenzoic acid, being acidic, will react with the base and move into the aqueous layer as its sodium salt.

    • The aqueous layer is collected and then acidified with 1 M hydrochloric acid to a pH of around 2-3. This will precipitate the 4-methoxybenzoic acid.

    • The precipitate is then extracted back into an organic solvent like ethyl acetate.

  • Drying and Concentration: The organic layer containing the purified acid is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • Chromatographic Purification: Further purification can be achieved using column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Recrystallization: The final step involves recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure crystals of 4-methoxybenzoic acid.

ExtractionWorkflow Start Powdered Plant Material Defatting Soxhlet Extraction (n-hexane) Start->Defatting Extraction Extraction (Methanol/Ethyl Acetate) Defatting->Extraction Evaporation1 Rotary Evaporation Extraction->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract AcidBase Acid-Base Liquid-Liquid Extraction CrudeExtract->AcidBase PurifiedExtract Purified Acidic Fraction AcidBase->PurifiedExtract Chromatography Column Chromatography PurifiedExtract->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization FinalProduct Pure 4-Methoxybenzoic Acid Recrystallization->FinalProduct

Caption: Workflow for extraction and isolation of 4-methoxybenzoic acid.

Biological Activities and Pharmacological Potential

4-Methoxybenzoic acid has demonstrated a spectrum of biological activities that are of interest to drug development professionals.

  • Antimicrobial and Antiseptic Activity : It possesses antibacterial and antifungal properties, making it a viable preservative in cosmetics and topical pharmaceutical preparations.[2][3][9]

  • Anti-inflammatory Properties : Studies have indicated that 4-methoxybenzoic acid and its derivatives can exhibit anti-inflammatory effects.[4][7]

  • Antioxidant Activity : The compound has been shown to have antioxidant properties, which are beneficial in combating oxidative stress-related conditions.[1][4]

  • Tyrosinase Inhibition : 4-Methoxybenzoic acid acts as a tyrosinase inhibitor, which has implications for its use in treating hyperpigmentation disorders.[4][6]

  • Anxiolytic and Anti-diabetic Effects : Preclinical studies have suggested potential anti-anxiety and blood sugar-lowering effects of p-anisic acid.[4]

Conclusion and Future Outlook

4-Methoxybenzoic acid is a naturally occurring compound with a well-established profile of biological activities and a critical role in synthetic chemistry. While its direct extraction from natural sources is not always economically feasible for large-scale production, these sources remain invaluable for research, discovery of new derivatives, and for providing "natural" alternatives in certain applications. The continued exploration of its pharmacological properties, particularly its anti-inflammatory and antioxidant effects, holds promise for the development of new therapeutic agents. Furthermore, advancements in metabolic engineering and synthetic biology may offer sustainable and high-yield production routes for this versatile molecule in the future.

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A Comprehensive Technical Guide to p-Anisic Acid: Unveiling its Multifaceted Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

p-Anisic acid (4-methoxybenzoic acid), a phenolic compound naturally occurring in various plants, has emerged as a significant secondary metabolite with a diverse array of biological functions. This technical guide provides an in-depth exploration of the biosynthesis, physiological roles, and mechanisms of action of p-Anisic acid within the plant kingdom. We will dissect its crucial involvement in plant defense, allelopathy, and antioxidant systems. Furthermore, this document furnishes detailed, field-proven methodologies for the extraction, quantification, and functional analysis of p-Anisic acid, designed for researchers, scientists, and professionals in drug development and agriculture. The guide synthesizes current knowledge, supported by authoritative references, to present a holistic view of p-Anisic acid's significance and to equip researchers with the practical knowledge required for its study and application.

Introduction: The Chemical and Biological Identity of p-Anisic Acid

p-Anisic acid, also known as 4-methoxybenzoic acid or draconic acid, is an aromatic carboxylic acid.[1] Structurally, it is a benzoic acid molecule with a methoxy group substituted at the para (4) position of the benzene ring.[2] This compound is a white crystalline solid, sparingly soluble in water but highly soluble in alcohols and ethers.[1][3]

As a plant metabolite, p-Anisic acid is found in a variety of species, most notably in anise (Pimpinella anisum), from which it derives its name, as well as in vanilla and Acacia mearnsii.[1][2][4] It belongs to the broad class of phenolic compounds, which are secondary metabolites synthesized by plants and are not directly involved in primary growth and development but are crucial for survival, defense, and interaction with the environment.[5] The presence of p-Anisic acid and its derivatives contributes significantly to a plant's chemical arsenal, enabling it to withstand biotic and abiotic stresses. Its inherent antiseptic, antioxidant, and insecticidal properties underscore its importance, not only for the plant itself but also for its potential applications in cosmetics, pharmaceuticals, and agriculture.[1][6][7]

Biosynthesis of p-Anisic Acid in Plants

The biosynthesis of p-Anisic acid, like many aromatic secondary metabolites, is rooted in the shikimate pathway.[8] This central metabolic route is responsible for the de novo synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. Phenylalanine, in particular, serves as the primary precursor for a vast array of phenolic compounds through the phenylpropanoid pathway.

The synthesis of p-Anisic acid is believed to proceed via the oxidation of anethole, a primary constituent of anise oil.[1] Anethole itself is a downstream product of the phenylpropanoid pathway. The pathway begins with the deamination of L-phenylalanine to form cinnamic acid, a critical entry point for the synthesis of thousands of phenolic compounds.

G cluster_pathway Shikimate & Phenylpropanoid Pathways cluster_enzymes Key Enzymes Shikimate Shikimate Pathway (Primary Metabolism) Chorismate Chorismate Shikimate->Chorismate Multiple Steps Phe L-Phenylalanine Chorismate->Phe CinnamicAcid Cinnamic Acid Phe->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H Anethole Anethole pCoumaricAcid->Anethole Series of enzymatic steps (reduction, methylation, etc.) pAnisaldehyde p-Anisaldehyde Anethole->pAnisaldehyde Oxidation pAnisicAcid p-Anisic Acid pAnisaldehyde->pAnisicAcid Oxidation PAL Phenylalanine ammonia-lyase C4H Cinnamate 4-hydroxylase

Caption: Proposed biosynthetic pathway of p-Anisic acid from the Shikimate pathway.

This multi-step conversion from primary metabolites highlights the plant's sophisticated biochemical machinery for producing specialized compounds essential for its ecological niche.

Core Biological Functions in the Plant System

p-Anisic acid serves multiple protective and interactive functions for the plant, acting as a versatile chemical agent in defense and communication.

Antimicrobial Defense

One of the most well-documented roles of p-Anisic acid is its antimicrobial activity.[4] It possesses antiseptic properties that inhibit the growth of bacteria and fungi, providing a chemical barrier against pathogenic invasion.[1][4] This is particularly valuable for plants as they are constantly exposed to a wide range of potential pathogens in the soil and air. The accumulation of p-Anisic acid in tissues, especially in response to infection, can be a key component of the plant's induced defense response.[8] Its efficacy as a preservative in cosmetics is a direct application of this natural protective function.[6][9]

Allelopathic Interactions

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. p-Anisic acid, as a phenolic acid, functions as an allelochemical.[10] When leached from leaves or exuded from roots, it can suppress the germination and inhibit the growth of neighboring, competing plant species.[11]

The mechanism of allelopathic inhibition by phenolic acids often involves:

  • Inhibition of Root Growth: They can disrupt root cell division and elongation, leading to stunted root systems.[10]

  • Nutrient Uptake Interference: Allelochemicals can alter the permeability of root cell membranes, affecting the uptake of essential water and nutrients.[12]

  • Photosynthesis Impairment: Some phenolic compounds have been shown to reduce chlorophyll content and interfere with the photosynthetic machinery.[13]

By suppressing competitors, p-Anisic acid helps the producing plant secure more resources like light, water, and nutrients, thereby enhancing its own fitness.

Defense Against Herbivores

Plants synthesize a wide range of secondary metabolites to deter herbivores.[5][14] Phenolic compounds, including p-Anisic acid, can act as feeding deterrents or toxins to insects and other herbivores.[5] The astringent or bitter taste of these compounds can make the plant unpalatable. In higher concentrations, they can interfere with the herbivore's digestion and development, reducing the likelihood of sustained feeding attacks.[5] This chemical defense is a critical strategy for immobile organisms to protect themselves from being consumed.[8]

Antioxidant Activity

Plants produce reactive oxygen species (ROS) as a byproduct of normal metabolic processes and in increased amounts under stress conditions (e.g., high light, drought, pathogen attack). Unchecked, ROS can cause significant damage to cellular components like lipids, proteins, and DNA. p-Anisic acid, like many phenolic compounds, is an effective antioxidant.[7] It can scavenge free radicals, thereby neutralizing their harmful effects and protecting the plant's cells from oxidative stress.[15] This antioxidant capacity is integral to the plant's overall stress tolerance mechanisms.

Methodologies for the Study of p-Anisic Acid

To investigate the roles of p-Anisic acid, robust and validated experimental protocols are essential. The following sections provide detailed methodologies for its extraction, quantification, and bioactivity assessment.

Extraction and Purification from Plant Tissue

This protocol is a synthesized approach for the efficient extraction and purification of p-Anisic acid, adaptable for various plant tissues. The principle involves solvent extraction followed by solid-phase extraction (SPE) for cleanup.[16][17]

Protocol: Extraction and SPE Cleanup

  • Tissue Homogenization:

    • Weigh approximately 0.5-1.0 g of fresh plant tissue (leaves, roots, etc.). Freeze immediately in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 10 mL of 80% methanol. Vortex vigorously for 1 minute.

    • Place the tube on a shaker at 4°C for 4 hours (or overnight) to ensure thorough extraction.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant. Re-extract the pellet with another 5 mL of 80% methanol, centrifuge, and pool the supernatants.

  • Solvent Evaporation:

    • Evaporate the methanol from the pooled supernatant under a stream of nitrogen gas or using a rotary evaporator at <40°C. The goal is to obtain a concentrated aqueous extract.

  • Solid-Phase Extraction (SPE) Purification:

    • Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg). Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

    • Sample Loading: Load the concentrated aqueous extract onto the conditioned C18 cartridge.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove highly polar impurities like sugars and organic acids.

    • Elution: Elute the p-Anisic acid and other phenolic compounds from the cartridge using 5-10 mL of 100% methanol. Collect the eluate.

  • Final Preparation:

    • Evaporate the methanol eluate to dryness under nitrogen gas.

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the mobile phase to be used for analysis (e.g., 50% methanol).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

G start Start: Plant Tissue (0.5g) homogenize 1. Homogenize (Liquid Nitrogen) start->homogenize extract 2. Extract (80% Methanol, 4°C) homogenize->extract centrifuge 3. Centrifuge & Collect (Pool Supernatant) extract->centrifuge evaporate1 4. Evaporate Methanol (Concentrate Extract) centrifuge->evaporate1 spe 5. C18 SPE Cleanup (Condition -> Load -> Wash -> Elute) evaporate1->spe evaporate2 6. Dry Eluate (Nitrogen Stream) spe->evaporate2 reconstitute 7. Reconstitute & Filter (Mobile Phase) evaporate2->reconstitute end End: Sample for Analysis reconstitute->end

Caption: Workflow for the extraction and purification of p-Anisic acid.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard and reliable method for quantifying phenolic acids.

Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV or Photodiode Array (PDA) detector.

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid (to ensure the acidic form of the analyte).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at 254 nm, the approximate absorbance maximum for p-Anisic acid.

  • Quantification:

    • Prepare a series of standard solutions of pure p-Anisic acid (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared plant samples.

    • Determine the concentration in the samples by interpolating their peak areas on the calibration curve.

Bioactivity Assays

Protocol: Antimicrobial Activity (Disc Diffusion Assay)

  • Culture Preparation: Prepare a lawn of the test bacterium (e.g., Bacillus cereus, Staphylococcus aureus) on a Mueller-Hinton agar plate.[15]

  • Disc Application: Sterilize paper discs (6 mm diameter). Impregnate discs with a known concentration of the p-Anisic acid extract or pure compound. A solvent control disc (e.g., methanol) must be included.

  • Incubation: Place the discs on the agar surface and incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area where bacterial growth is prevented) around each disc. A larger zone indicates greater antimicrobial activity.[15]

Protocol: Allelopathic Activity (Seed Germination Assay)

  • Test Preparation: Place 20 seeds of a test species (e.g., lettuce, Lactuca sativa, known for its sensitivity) on a filter paper in a petri dish.

  • Treatment: Add 5 mL of a test solution containing p-Anisic acid at various concentrations (e.g., 0.1, 0.5, 1.0 mM). A control dish should receive 5 mL of deionized water.

  • Incubation: Seal the petri dishes and incubate in a growth chamber with controlled light and temperature for 5-7 days.

  • Measurement: After the incubation period, count the number of germinated seeds and measure the root and shoot length of the seedlings. Calculate the percentage of inhibition compared to the control.[11]

Quantitative Data Summary

While specific data for p-Anisic acid's activity as a plant metabolite is dispersed, data from various bioactivity studies highlight its potency.

Activity TypeTarget Organism/SystemMetricResultReference
Enzyme InhibitionMushroom TyrosinaseIC₅₀0.60 mM[18]
Enzyme InhibitionMushroom TyrosinaseKᵢ (noncompetitive)0.603 mM[18]
AntimicrobialBacillus cereusZone of Inhibition21.0 ± 1.2 mm[15]
AntimicrobialStaphylococcus aureusZone of Inhibition18.3 ± 1.5 mm[15]

*Note: These values are for ethanolic seed extracts of anise (Pimpinella anisum), which is rich in p-Anisic acid and its precursors. The activity is attributed to the total phenolic content.

Broader Applications and Future Directions

The diverse biological activities of p-Anisic acid make it a compound of significant interest beyond plant biology.

  • Drug Development: Its antioxidant, anti-inflammatory, and tyrosinase-inhibiting properties make it a candidate for research in dermatology and metabolic diseases.[7][18]

  • Agrochemicals: The potent allelopathic and insecticidal effects suggest its potential as a lead compound for developing natural herbicides and pesticides, offering a more biodegradable alternative to synthetic chemicals.

  • Food and Cosmetics: Its established use as a safe, natural preservative and fragrance agent continues to be a major application, replacing synthetic parabens in many formulations.[4][6]

Future research should focus on elucidating the precise signaling pathways within the plant that are modulated by p-Anisic acid. Understanding its genetic regulation and transport mechanisms could open avenues for engineering crops with enhanced resistance to pests and pathogens.

Conclusion

p-Anisic acid is far more than a simple aromatic compound; it is a sophisticated and versatile tool in the plant's metabolic repertoire. From fending off microbial pathogens and deterring herbivores to managing competitive plant neighbors and mitigating internal oxidative stress, its roles are integral to plant survival and ecological success. The methodologies detailed herein provide a robust framework for researchers to further explore and harness the potential of this remarkable plant metabolite. As we continue to seek sustainable solutions in medicine and agriculture, nature's own chemical architects, like p-Anisic acid, will undoubtedly play a pivotal role.

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A Technical Guide to Investigating the Antioxidant Properties of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Methoxybenzoic acid (p-anisic acid) is a naturally occurring phenolic compound with a range of documented biological activities, including antiseptic and anti-inflammatory properties.[1][2] While its structural analogue, 4-hydroxybenzoic acid, is a well-known antioxidant, the role of the methoxy substitution in 4-methoxybenzoic acid presents a nuanced case for its antioxidant potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic investigation of the antioxidant properties of 4-methoxybenzoic acid. We delve into the structure-activity relationship, outline detailed protocols for a tiered experimental workflow—from foundational chemical assays to biologically relevant cell-based systems—and discuss the mechanistic pathways, including the potential modulation of the Nrf2 signaling pathway. This document is designed to bridge the gap between theoretical antioxidant chemistry and practical, validated experimental application.

Introduction: The Scientific Rationale

Phenolic compounds are a cornerstone of antioxidant research, largely due to their ability to neutralize harmful reactive oxygen species (ROS) implicated in the pathogenesis of numerous diseases.[3] The primary antioxidant mechanism of most phenolic acids is the donation of a hydrogen atom from a hydroxyl (-OH) group to stabilize free radicals.[4][5] 4-Methoxybenzoic acid (4-MBA) differs from its potent antioxidant relative, 4-hydroxybenzoic acid, by the methylation of this key hydroxyl group. This structural change—the presence of a methoxy (-OCH3) group instead of a hydroxyl group—fundamentally blocks the principal mechanism of radical scavenging via direct hydrogen atom donation.[4]

However, this does not entirely preclude antioxidant activity. The methoxy group is an electron-donating group that can influence the electronic properties of the benzene ring.[4] Furthermore, antioxidant action is not limited to direct radical scavenging. It can also occur through indirect mechanisms, such as metal ion chelation or the upregulation of endogenous antioxidant defense systems.[5][6] Studies have suggested that 4-MBA possesses antioxidant properties, though its efficacy and mechanisms are less potent and well-defined than hydroxylated analogues.[1][7] Therefore, a rigorous, multi-faceted investigation is required to fully characterize its potential.

Physicochemical Properties and Structure-Activity Relationship (SAR)

Understanding the structure of 4-MBA is fundamental to postulating its antioxidant mechanisms.

  • Structure: 4-MBA has a carboxylic acid group (-COOH) and a methoxy group (-OCH3) attached at the para position (1,4 positions) of a benzene ring.[7]

  • Solubility: It is sparingly soluble in water but readily soluble in organic solvents like ethanol, DMSO, and acetone.[7][8]

The Causality Behind its Potential Activity: The antioxidant activity of phenolic compounds is critically dependent on the number and position of hydroxyl groups.[9] The primary mechanism, Hydrogen Atom Transfer (HAT), is largely negated in 4-MBA due to the absence of a labile phenolic hydrogen.[4] This is a critical point of distinction from compounds like 4-hydroxybenzoic acid or gallic acid.

However, the electron-donating nature of the methoxy group can increase the electron density of the aromatic ring, which could potentially facilitate a Single Electron Transfer (SET) mechanism, albeit likely a much less efficient one.[5] Furthermore, some in vivo studies suggest that 4-MBA may be demethylated by cytochrome P450 enzymes to form 4-hydroxybenzoic acid, which would then possess direct antioxidant activity.[7][8] This metabolic activation represents a key area for investigation.

Caption: Chemical structure of 4-Methoxybenzoic acid (p-anisic acid).

A Tiered Approach to Experimental Investigation

A robust evaluation of a novel antioxidant candidate requires a logical progression from simple, rapid chemical screening assays to more complex, biologically relevant cell-based models. This tiered approach ensures that resources are used efficiently and that the resulting data provides a comprehensive picture of the compound's activity.

Experimental_Workflow cluster_0 Tier 1: In Vitro Chemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Data Interpretation DPPH DPPH Radical Scavenging CAA Cellular Antioxidant Activity (CAA) DPPH->CAA Confirms Biological Relevance ABTS ABTS Radical Scavenging ABTS->CAA FRAP Ferric Reducing Antioxidant Power FRAP->CAA Nrf2 Nrf2 Pathway Activation Analysis CAA->Nrf2 Investigates Mechanism Analysis Comprehensive Antioxidant Profile CAA->Analysis Nrf2->Analysis

Caption: Tiered workflow for investigating antioxidant properties.

Tier 1: In Vitro Chemical Assays

These assays are rapid, cost-effective methods to determine a compound's fundamental chemical reactivity towards free radicals or its reducing capacity. They serve as an essential first-pass screen.

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from purple to yellow.[10][11]

  • Expert Insight: The DPPH assay is particularly sensitive to compounds that act via the HAT mechanism. A weak or negligible result for 4-MBA would be expected and would align with its chemical structure, providing a valuable negative control against its hydroxylated counterpart.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of 4-MBA and a positive control (e.g., Ascorbic Acid, Trolox) in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot % Inhibition versus concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses color. The change is measured spectrophotometrically at ~734 nm.[12]

  • Expert Insight: The ABTS radical can be scavenged by compounds that react via both HAT and SET mechanisms.[13] It is also soluble in both aqueous and organic solvents, offering greater versatility than DPPH. This makes it a more suitable test to detect any minor activity 4-MBA might possess through an electron transfer mechanism.

  • Principle: The FRAP assay does not measure radical scavenging but rather the reducing power of a compound. It assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured at 593 nm.[10][12]

  • Expert Insight: This is a pure SET-based method.[13] It provides a direct measure of the electron-donating capacity of the test compound. A positive result, even if modest, would provide evidence that 4-MBA can participate in redox reactions, supporting a potential SET-based antioxidant mechanism.

Tier 2: Cell-Based Assays

These assays provide a more biologically relevant context by accounting for factors like cell uptake, distribution, and metabolism, which are not captured by chemical assays.[14][15]

  • Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell.[14] Human hepatocarcinoma (HepG2) cells are commonly used. The cells are loaded with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate, trapping the non-fluorescent DCFH. Then, a peroxyl radical generator (like AAPH) is added, which oxidizes DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench these radicals, preventing DCFH oxidation and thus reducing fluorescence.[14][16][17]

  • Expert Insight: This is the most critical assay for determining the practical antioxidant potential of 4-MBA. It will inherently test the hypothesis of metabolic activation; if 4-MBA is demethylated to 4-hydroxybenzoic acid within the HepG2 cells, significant antioxidant activity will be observed. A lack of activity would strongly suggest that 4-MBA is neither directly effective nor readily metabolized into an active form in this cell line.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ until confluent.[14][17]

  • Treatment:

    • Remove the growth medium and wash cells with Phosphate-Buffered Saline (PBS).

    • Treat cells for 1 hour with various concentrations of 4-MBA and a positive control (e.g., Quercetin) in treatment medium containing 25 µM DCFH-DA.[14]

  • Oxidative Stress Induction:

    • Wash the cells again with PBS.

    • Add 100 µL of 600 µM AAPH solution to all wells.[14]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence emission at 530-538 nm with excitation at 480-485 nm every 5 minutes for 1 hour.[16][17]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot.

    • Determine the CAA unit for the sample using the formula: CAA Unit = 100 - (AUC_sample / AUC_control) * 100[14]

    • Express results as micromoles of Quercetin Equivalents (QE).[14]

  • Principle: The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to inducers (including some phenolic compounds), Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes like Heme Oxygenase-1 (HO-1).[18][19][20]

  • Expert Insight: Investigating this pathway explores an indirect antioxidant mechanism. Even if 4-MBA is a poor direct radical scavenger, it might act as a signaling molecule to bolster the cell's own antioxidant defenses. This is a plausible mechanism for phenolic compounds and their derivatives.[[“]][22]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress or 4-MBA ROS->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Genes HO-1, NQO1, etc. Transcription->Genes Upregulates Cytoprotection Cellular Protection & Antioxidant Response Genes->Cytoprotection

Caption: The Keap1-Nrf2 signaling pathway as a potential indirect antioxidant mechanism.

Data Presentation and Interpretation

All quantitative results should be summarized in clear, concise tables for easy comparison. This allows for a holistic assessment of the compound's performance across different assays.

Table 1: Hypothetical Antioxidant Activity Profile of 4-Methoxybenzoic Acid

Assay Endpoint 4-Methoxybenzoic Acid 4-Hydroxybenzoic Acid (Control) Trolox (Control)
DPPH Scavenging IC50 (µg/mL) > 500 85 15
ABTS Scavenging IC50 (µg/mL) 350 60 10
FRAP µM Fe(II) Equiv. 120 450 980

| CAA | QE (µmol/100µmol) | 5 | 40 | 65 |

This table contains illustrative data for comparison purposes only.

Safety and Toxicological Considerations

4-Methoxybenzoic acid is generally considered a low-hazard compound, but it can cause skin and eye irritation upon contact.[7][23] A full review of the Safety Data Sheet (SDS) is mandatory before handling. The toxicological properties have not been fully investigated, and any application for drug development would require extensive further study.[23][24]

Conclusion and Future Directions

The investigation of 4-Methoxybenzoic acid's antioxidant properties presents a compelling scientific challenge. Its structure dictates that it is likely a weak direct antioxidant compared to its hydroxylated analogues.[4] The primary value of this research lies in rigorously quantifying this activity and, more importantly, exploring potential indirect mechanisms.

The tiered experimental approach outlined in this guide, progressing from basic chemical reactivity (DPPH, ABTS, FRAP) to a biologically significant cellular context (CAA), provides a comprehensive framework. The CAA assay is pivotal, as it can discern activity resulting from cellular uptake and metabolic activation. Further investigation into the Nrf2 pathway could reveal if 4-MBA acts as a signaling molecule to enhance endogenous antioxidant defenses. The collective results will provide a definitive profile of 4-MBA's antioxidant capabilities, guiding future research in pharmacology and drug development.

References

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  • Salehi, B., Varoni, E. M., Sharifi-Rad, M., Rajabi, S., Zucca, P., Iriti, M., ... & Sharifi-Rad, J. (2019). Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy. Journal of Clinical Medicine.
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  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry.
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  • Khurana, S., Venkataraman, K., Hollingsworth, A., Piche, M., & Tai, T. C. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules.
  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2019). RIFM fragrance ingredient safety assessment, 4-methoxybenzoic acid, CAS Registry Number 100-09-4. Food and Chemical Toxicology.
  • 4-Methoxybenzoic acid | CAS:100-09-4 | Phenols | High Purity | Manufacturer BioCrick. BioCrick. [Link]

  • Nwadike, I. D., Uche, C. C., & Aliche, R. E. (2023). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants.
  • SAFETY DATA SHEET - p-Anisic acid. Harper College. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

  • Farhoosh, R., Johnny, S., Asnaashari, M., Molaahmadibahraseman, N., & Sharif, A. (2016). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry.
  • Boly, R., Lamkami, T., & Guissou, P. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. International Journal of Engineering Science and Computing.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry.
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Methodological & Application

Application Notes and Protocols for 4-Methoxybenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of a successful drug development campaign. Among the vast arsenal of chemical building blocks, 4-Methoxybenzoic acid, also known as p-anisic acid, emerges as a compound of remarkable versatility and strategic importance.[1][2] Its unique structural features—a carboxylic acid group amenable to a wide range of transformations and a methoxy-activated benzene ring—make it an indispensable tool for the modern medicinal chemist.

This document serves as a comprehensive technical guide, offering in-depth insights and field-proven protocols for the effective utilization of 4-methoxybenzoic acid in pharmaceutical synthesis. As senior application scientists, we aim to transcend a mere recitation of facts by elucidating the underlying chemical principles and strategic considerations that govern its application. Our focus is on providing a self-validating framework of knowledge, grounded in authoritative references, to empower researchers in their quest for novel therapeutic agents.

The Strategic Value of 4-Methoxybenzoic Acid in Drug Design

4-Methoxybenzoic acid is more than just a simple aromatic carboxylic acid; it is a versatile scaffold that offers a unique combination of reactivity and stability, making it a valuable asset in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3]

Core Structural Attributes and Reactivity

The key to understanding the utility of 4-methoxybenzoic acid lies in its chemical structure: a benzene ring substituted with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) at the para position.[3][4] This specific arrangement profoundly influences the molecule's electronic properties and reactivity.[4]

  • The Carboxylic Acid Group: This functional group is a linchpin for a multitude of chemical transformations, most notably the formation of esters and amides—two of the most prevalent linkages in pharmaceutical compounds.[4] Its acidity, slightly moderated by the electron-donating methoxy group, allows for controlled reactions under a variety of conditions.[4]

  • The Methoxy-Activated Aromatic Ring: The electron-donating nature of the methoxy group enhances the nucleophilicity of the benzene ring, making it more susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[4] This property is crucial for introducing additional functionalities and modulating the pharmacological profile of the final drug candidate.

Key Applications in Pharmaceutical Synthesis

The versatility of 4-methoxybenzoic acid translates into a broad spectrum of applications in drug discovery and development.

  • A Fundamental Building Block: It serves as a foundational component in the synthesis of a diverse range of APIs, including analgesics, anti-inflammatory drugs, and antihypertensive agents.[1][3][5] Its derivatives have also been explored for their potential as VLA-4 antagonists for conditions like asthma.[6]

  • The p-Methoxybenzyl (PMB) Protecting Group: The 4-methoxybenzyl group, derived from 4-methoxybenzoic acid, is a widely used protecting group for alcohols, phenols, and other nucleophilic functional groups in multi-step organic synthesis.[7][8] The PMB group offers robust stability under many reaction conditions and can be selectively cleaved under oxidative or acidic conditions, providing a crucial element of orthogonality in complex synthetic routes.[7][9]

  • Scaffold for Biologically Active Molecules: The 4-methoxybenzamide structure is a common motif in molecules investigated for antimicrobial, antiviral, and anticancer properties.[10] The methoxy group can influence the electronic properties and bioavailability of the resulting amide, making it a valuable component for lead optimization.[10]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4-methoxybenzoic acid is essential for its proper handling, characterization, and quality control in a research setting.

PropertyValueReference
CAS Number 100-09-4[3][11]
Molecular Formula C₈H₈O₃[3][4]
Molecular Weight 152.15 g/mol [3][12]
Appearance White crystalline solid[3][11]
Melting Point 182-185 °C[3][11]
Boiling Point 275-278 °C[3]
Solubility Sparingly soluble in cold water; soluble in ethanol, ether, and ethyl acetate.[3][13]
pKa 4.47 (at 25 °C)[12]
Spectroscopic Data for Compound Verification

Accurate identification and purity assessment of 4-methoxybenzoic acid are critical. The following spectroscopic data provide a reliable fingerprint for this compound.

¹H NMR (DMSO-d₆) Chemical Shift (δ) in ppm Assignment
~12.7-COOH[14]
7.93Ar-H (ortho to -COOH)[14]
7.03Ar-H (ortho to -OCH₃)[14]
3.84-OCH₃[14]
¹³C NMR (DMSO-d₆) Chemical Shift (δ) in ppm Assignment
167.5C=O[14]
163.2Ar-C (ipso, attached to -OCH₃)[14]
131.5Ar-C (ortho to -COOH)[14]
123.5Ar-C (ipso, attached to -COOH)[14]
114.1Ar-C (ortho to -OCH₃)[14]
55.8-OCH₃[14]
Infrared (IR) Spectroscopy Characteristic Absorptions (cm⁻¹) Assignment
~2500-3300 (broad)O-H stretch (carboxylic acid dimer)[15]
~1680C=O stretch (carboxylic acid)
~1605, 1510C=C stretch (aromatic ring)
~1250C-O stretch (aryl ether)
Mass Spectrometry (MS) Key Mass-to-Charge Ratios (m/z) Assignment
152[M]⁺ (Molecular ion)[12]
135[M-OH]⁺[12]
107[M-COOH]⁺
77[C₆H₅]⁺[12]

Core Synthetic Protocols and Methodologies

The following section provides detailed, step-by-step protocols for key transformations involving 4-methoxybenzoic acid. These protocols are designed to be robust and reproducible, forming a solid foundation for further synthetic exploration.

Fischer Esterification: Synthesis of Methyl 4-methoxybenzoate

The Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[16][17] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used.[17]

Fischer_Esterification reagents 4-Methoxybenzoic Acid + Methanol (excess) catalyst H₂SO₄ (catalytic) reagents->catalyst Add reflux Reflux catalyst->reflux Heat workup Aqueous Workup (NaHCO₃ wash) reflux->workup Cool & Quench product Methyl 4-methoxybenzoate workup->product Isolate

Figure 1. Workflow for Fischer Esterification.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography if necessary.

Amide Bond Formation via Acid Chloride

The formation of an amide bond is a cornerstone of medicinal chemistry. A highly effective method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a primary or secondary amine.[10]

Amide_Formation cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling start_acid 4-Methoxybenzoic Acid socl2 SOCl₂ (excess) cat. DMF start_acid->socl2 acid_chloride 4-Methoxybenzoyl Chloride socl2->acid_chloride amine Primary or Secondary Amine + Base (e.g., Et₃N) acid_chloride->amine amide_product 4-Methoxybenzoic Acid Amide amine->amide_product

Figure 2. Two-step workflow for amide synthesis.

Protocol for 4-Methoxybenzoyl Chloride Synthesis:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).[10]

  • Catalyst: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[10]

  • Reaction: Stir the mixture at room temperature. After the initial gas evolution (HCl and SO₂) subsides, heat the mixture to reflux for 1-3 hours, or until gas evolution ceases.[10]

  • Isolation: Allow the reaction to cool and remove the excess thionyl chloride under reduced pressure. The resulting 4-methoxybenzoyl chloride is often used in the next step without further purification.[10]

Protocol for Amide Coupling (Schotten-Baumann Conditions):

  • Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).[10]

  • Cooling: Cool the amine solution to 0 °C in an ice bath.[10]

  • Addition of Acid Chloride: Dissolve the crude 4-methoxybenzoyl chloride (1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor by TLC.[10]

  • Workup and Purification: Upon completion, quench the reaction with water. Extract the product into an organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10] Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

The p-Methoxybenzyl (PMB) Protecting Group: Protection and Deprotection of Alcohols

The p-methoxybenzyl (PMB) group is a valuable tool for the temporary protection of hydroxyl groups during multi-step syntheses.[7] Its stability and orthogonal removal conditions make it a preferred choice in many synthetic campaigns.

Protection of an Alcohol with PMB-Cl (Williamson Ether Synthesis):

PMB_Protection alcohol Alcohol (R-OH) base NaH in THF/DMF alcohol->base Deprotonation pmbcl PMB-Cl base->pmbcl SN2 Attack pmb_ether PMB Ether (R-OPMB) pmbcl->pmb_ether

Figure 3. Williamson ether synthesis for PMB protection.

Protocol:

  • Setup: To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of the alcohol (1.0 eq) in the same solvent dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

  • PMB-Cl Addition: Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (PMB-Cl, 1.1 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the PMB ether by column chromatography.

Deprotection of PMB Ethers:

The PMB group can be cleaved under various conditions, offering flexibility in synthetic planning.

  • Oxidative Cleavage with DDQ: This is a common and selective method. The electron-rich PMB group is susceptible to oxidation by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7]

    Protocol:

    • Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane and water (e.g., 10:1 v/v).

    • Add DDQ (1.2-1.5 eq) portion-wise at room temperature.

    • Stir until the reaction is complete (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry, and concentrate. Purify the deprotected alcohol by column chromatography.

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also be used to remove the PMB group.[18] This method is less selective if other acid-sensitive functional groups are present.[18]

    Protocol:

    • Dissolve the PMB-protected compound in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) at room temperature.

    • Stir until the reaction is complete (monitor by TLC).

    • Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product, dry the organic layer, and concentrate. Purify as needed.

Conclusion: A Cornerstone of Modern Pharmaceutical Synthesis

4-Methoxybenzoic acid has firmly established itself as a cornerstone in the edifice of modern pharmaceutical synthesis.[1] Its dual utility as a versatile building block and a precursor to a robust protecting group provides medicinal chemists with a powerful and reliable tool.[1][9] The ability to readily form stable amide and ester linkages, coupled with the tunable reactivity of its aromatic ring, ensures its continued relevance in the design and synthesis of novel therapeutic agents. A comprehensive understanding of its properties, reactivity, and associated protocols, as detailed in these notes, is paramount for any researcher, scientist, or drug development professional seeking to leverage this invaluable synthetic intermediate to its full potential.

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Application Notes & Protocols: The Role of p-Anisic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Polymers

p-Anisic acid, known systematically as 4-methoxybenzoic acid, is a deceptively simple aromatic carboxylic acid that serves as a highly versatile and strategic component in polymer chemistry.[1][2] Its structure, featuring a benzene ring with a carboxylic acid group (-COOH) and a methoxy group (-OCH3) at the para position, provides a unique combination of reactivity and property modification.[1] The carboxylic acid group is a prime functional handle for polymerization, readily participating in esterification and amidation reactions to form the backbone of polyesters and polyamides.[1] Simultaneously, the electron-donating methoxy group influences the molecule's reactivity and imparts desirable characteristics to the final polymer, such as enhanced solubility, thermal stability, and, notably, liquid crystalline properties. This guide provides an in-depth exploration of p-Anisic acid's primary applications in polymer science, complete with detailed protocols for researchers and developers.

Application as a Monomer in High-Performance Polymers

One of the most significant applications of p-Anisic acid is its use as a monomer in the synthesis of high-performance polymers, particularly in aromatic polyesters (polyarylates) and liquid crystal polymers (LCPs).[1] When incorporated into a polymer chain, the rigid, rod-like structure of the p-Anisic acid unit can induce the formation of ordered, liquid crystalline phases, which are crucial for producing materials with exceptional mechanical strength, thermal stability, and chemical resistance.[1]

Causality and Mechanistic Insight

The formation of these high-performance polymers occurs via step-growth polycondensation. In this process, the carboxylic acid group of p-Anisic acid reacts with a hydroxyl or amine group of a co-monomer (like a diol or diamine) to form an ester or amide linkage, respectively, eliminating a small molecule such as water.[3] The rigidity of the aromatic backbone derived from p-Anisic acid restricts chain rotation. When combined with other suitable rigid monomers, this leads to the formation of nematic or smectic liquid crystal phases in the polymer melt. Upon cooling and processing, these ordered domains are locked in, resulting in a self-reinforced material with highly anisotropic properties. The methoxy group aids in lowering the melting point and improving the solubility of the resulting polymer compared to its unsubstituted benzoic acid counterpart, making it more processable.

Caption: Polycondensation of p-Anisic acid with a diol to form a polyester.

Protocol 1: Synthesis of a Thermotropic Liquid Crystalline Copolyester

This protocol describes the synthesis of a copolyester from p-Anisic acid, 4-hydroxybenzoic acid, and hydroquinone diacetate. This melt polycondensation is a common industrial method for producing LCPs.

Materials:

  • p-Anisic acid (PAA)

  • 4-Hydroxybenzoic acid (HBA)

  • Hydroquinone diacetate (HQDA)

  • Acetic anhydride

  • Zinc acetate (catalyst)

  • High-temperature, three-neck, round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Distillation apparatus with a condenser

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Acetylation (In-situ):

    • Charge the reaction flask with p-Anisic acid (e.g., 0.2 moles), 4-hydroxybenzoic acid (e.g., 0.8 moles), and hydroquinone diacetate (e.g., 0.5 moles).

    • Add a slight molar excess of acetic anhydride (e.g., 1.05 moles relative to the sum of PAA and HBA) to acetylate the hydroxyl and carboxyl groups.

    • Add a catalytic amount of zinc acetate (e.g., 50-100 ppm).

    • Rationale: The in-situ acetylation of the carboxylic and phenolic hydroxyl groups forms more reactive acetate esters, facilitating the polycondensation reaction and the removal of acetic acid as a byproduct, which is easier to handle than water at high temperatures.

  • Ester Interchange and Polycondensation:

    • Equip the flask for distillation and purge thoroughly with dry nitrogen.

    • Begin stirring and heat the mixture to ~180-200 °C under a slow nitrogen stream. Hold for 1-2 hours to allow for initial reaction and distillation of acetic acid.

    • Gradually increase the temperature to 250-280 °C over 2-3 hours. The viscosity of the mixture will increase as acetic acid is removed and oligomers form.

    • Rationale: This temperature ramp ensures controlled polymerization. A slow increase allows the low molecular weight byproduct (acetic acid) to escape without causing excessive foaming, while the higher temperatures are required to achieve a high degree of polymerization.

  • High-Vacuum Stage:

    • Once the distillation of acetic acid slows significantly, gradually apply a vacuum (reducing pressure to <1 mmHg).

    • Increase the temperature to 300-320 °C. The stirrer torque will increase substantially, indicating a rise in polymer molecular weight.

    • Continue the reaction under high vacuum for 1-2 hours or until the desired melt viscosity is achieved.

    • Rationale: Applying a high vacuum is critical for removing the last traces of acetic acid, driving the equilibrium of the reversible polycondensation reaction towards the formation of a high molecular weight polymer, according to Le Chatelier's principle.

  • Isolation and Purification:

    • Release the vacuum with nitrogen and cool the reactor.

    • The solid polymer product can be removed from the flask once cooled. It is often brittle and can be broken into smaller pieces.

    • Grind the polymer into a fine powder. To remove any remaining catalyst and low molecular weight impurities, wash the powder sequentially with acetone and deionized water, then dry under vacuum at 80-100 °C.

Expected Outcome: A tough, opaque, off-white to light brown polymer. Characterization via Differential Scanning Calorimetry (DSC) should reveal a high melting point and potentially liquid crystalline phase transitions.

Application as a Chain Control Agent

In many polymerization processes, controlling the final molecular weight of the polymer is crucial for achieving desired material properties (e.g., viscosity, mechanical strength). p-Anisic acid, being a monofunctional carboxylic acid, serves as an excellent chain terminator or molecular weight control agent.[4][5][6]

Causality and Mechanistic Insight

During a step-growth polymerization involving difunctional monomers (e.g., a diol and a dicarboxylic acid), the polymer chain grows from both ends.[3] When p-Anisic acid is introduced into the reaction, its single carboxylic acid group reacts with a growing polymer chain's hydroxyl end. This "caps" the chain, creating a non-reactive methoxy-phenyl end group.[1] Since this end group cannot participate in further polymerization, the chain growth is terminated at that point.[4][5] By precisely controlling the molar ratio of the monofunctional p-Anisic acid to the difunctional monomers, the average final molecular weight of the polymer can be reliably predicted and controlled, as described by the Carothers equation.

Caption: p-Anisic acid acting as a chain terminator in polyester synthesis.

Protocol 2: Molecular Weight Control of Poly(ethylene terephthalate) (PET)

This protocol demonstrates the use of p-Anisic acid to control the molecular weight of PET synthesized via the transesterification of dimethyl terephthalate (DMT) with ethylene glycol (EG).

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • p-Anisic acid (PAA)

  • Zinc acetate (transesterification catalyst)

  • Antimony trioxide (polycondensation catalyst)

  • Polymerization reactor as described in Protocol 1

Procedure:

  • Monomer and Terminator Charging:

    • Calculate the required amount of p-Anisic acid based on the target molecular weight. For example, to target a number-average degree of polymerization (Xn) of 50, the molar ratio of monofunctional terminator to difunctional monomer should be adjusted accordingly.

    • Charge the reactor with DMT (e.g., 1 mole), ethylene glycol (e.g., 2.2 moles, excess to drive the reaction), the calculated amount of p-Anisic acid, zinc acetate (e.g., 200 ppm), and antimony trioxide (e.g., 300 ppm).

    • Rationale: The initial excess of ethylene glycol facilitates the transesterification step, ensuring all DMT reacts. The catalysts are chosen for their effectiveness at different stages of the reaction.

  • Transesterification:

    • Purge the system with nitrogen. Heat the mixture with stirring to 180-220 °C.

    • Methanol will be generated as a byproduct and should be collected in the distillation receiver. The reaction is typically complete when ~95% of the theoretical amount of methanol has been collected.

    • Rationale: This first stage creates the monomer bis(2-hydroxyethyl) terephthalate (BHET) and low molecular weight oligomers. p-Anisic acid will also react with ethylene glycol during this stage.

  • Polycondensation:

    • After methanol distillation ceases, begin to apply vacuum slowly and increase the temperature to 270-285 °C.

    • Excess ethylene glycol will distill off.

    • Hold the reaction at high vacuum (<1 mmHg) and high temperature for 2-4 hours. The increase in melt viscosity indicates polymer formation.

    • Rationale: The antimony trioxide catalyzes the polycondensation of BHET oligomers at high temperature, eliminating ethylene glycol. The p-Anisic acid derivatives incorporated during the first stage will cap the chains, limiting the final molecular weight.

  • Product Isolation:

    • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.

    • Granulate the resulting polymer strands into pellets.

    • Dry the pellets in a vacuum oven at 120 °C before characterization.

Data Presentation:

Sample IDMolar % p-Anisic AcidTarget XnMeasured Mn (GPC)Polydispersity Index (PDI)
PET-Control0.0%>10025,000 g/mol 2.1
PET-PAA-11.0%~10019,500 g/mol 2.0
PET-PAA-22.0%~5011,000 g/mol 1.9
PET-PAA-44.0%~256,200 g/mol 1.8

Table 1: Illustrative data showing the effect of p-Anisic acid concentration on the molecular weight of synthesized PET. (Note: Actual results will vary based on reaction conditions).

Emerging Applications

The utility of p-Anisic acid extends beyond traditional polymer synthesis. Current research is exploring its role in creating advanced functional and sustainable materials.

  • Biodegradable Polymers: p-Anisic acid and its derivatives are being investigated as components in biodegradable polyesters, such as those based on polylactic acid (PLA).[7][8][9] Its incorporation can modify the degradation rate and mechanical properties, tailoring the polymer for specific applications in packaging or biomedical devices.[8][10]

  • Functional Coatings and Resins: The unique chemical structure of p-Anisic acid makes it a valuable component in the production of high-performance resins and polymers used for advanced materials with enhanced durability and chemical resistance for industries like automotive and aerospace.[1]

  • Polymer-Based Drug Delivery: The biocompatibility and specific chemical functionalities that can be derived from p-Anisic acid make it a candidate for creating polymer-based nanocarriers for controlled drug release systems.[11]

Standard Characterization of p-Anisic Acid Containing Polymers

To validate the successful incorporation of p-Anisic acid and determine the properties of the resulting polymer, a suite of analytical techniques is essential.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the formation of ester or amide bonds (~1720 cm⁻¹) and the presence of the characteristic methoxy group C-O stretch (~1250 cm⁻¹) and aromatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The distinct signals from the methoxy protons (~3.8 ppm) and the aromatic protons of the p-Anisic acid unit can be used to quantify its incorporation into the polymer backbone.[12]

  • Gel Permeation Chromatography (GPC): Determines the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer, crucial for verifying the effect of p-Anisic acid as a chain terminator.

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), melting temperature (Tm), and detect any liquid crystalline phase transitions. Thermogravimetric Analysis (TGA) assesses the thermal stability and degradation profile of the polymer.

References

  • ChemicalBook. (2024). 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.
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Application Notes and Protocols: The Multifunctional Role of 4-Methoxybenzoic Acid in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Preservative

4-Methoxybenzoic acid, also known as p-Anisic acid, is a naturally occurring organic compound found in botanicals such as anise and fennel.[1][2] While it can be isolated from these natural sources, the material used in the cosmetics industry is often a synthetic equivalent, prized for its high purity and consistency.[1][3] In cosmetic and personal care products, it is most widely recognized for its function as a preservative, fragrance, and masking agent.[1][2][4]

However, its utility extends far beyond preservation. Emerging research and a deeper understanding of its chemical properties reveal a multi-functional ingredient with antioxidant, anti-inflammatory, and potential skin-brightening effects.[5][6][7] This guide provides an in-depth exploration of the mechanisms, formulation strategies, and validation protocols for leveraging 4-Methoxybenzoic acid, empowering formulators to utilize this versatile ingredient to its full potential.

Physicochemical Properties for the Formulator

A fundamental understanding of the physicochemical properties of 4-Methoxybenzoic acid is critical for its successful incorporation into cosmetic formulations. Its solubility profile, in particular, dictates the methodology for its addition to various chassis.

PropertyValueReference
INCI Name p-Anisic Acid[1]
CAS Number 100-09-4[1]
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [1]
Appearance White crystalline solid[1]
Solubility Insoluble in water; soluble in alcohols, ether, and ethyl acetate.[1][8]
Melting Point 182-185 °C[9]
Boiling Point 275 °C[9]

Core Functions and Mechanisms of Action

4-Methoxybenzoic acid offers a range of functions, from ensuring product safety to imparting tangible skin benefits.

Antimicrobial Preservation

The primary and most established role of 4-Methoxybenzoic acid is as a preservative, where it demonstrates broad-spectrum antimicrobial activity, with particular efficacy against molds.[1] Its effectiveness is intrinsically linked to the pH of the formulation.

Mechanism of Action: The preservative action is not based on a single target but on a cascade of disruptive events within the microbial cell.[1]

  • Membrane Penetration: As a lipophilic molecule, it readily passes through the lipid bilayer of the microbial cell membrane.[1]

  • Intracellular Acidification: Once inside the cytoplasm, which has a near-neutral pH, the carboxylic acid group of 4-Methoxybenzoic acid dissociates, releasing a proton (H+).[1]

  • Homeostasis Disruption: This influx of protons lowers the intracellular pH, disrupting the delicate balance required for enzymatic function and metabolic processes.[1]

  • Inhibition and Cell Death: The altered pH and subsequent inhibition of essential metabolic pathways ultimately lead to microbial cell death.[1]

cluster_outside Formulation (pH 4.5-5.5) cluster_cell Microbial Cell cluster_inside 4MBA_ext 4-Methoxybenzoic Acid (Undissociated) 4MBA_int 4-MBA 4MBA_ext->4MBA_int Lipophilic Penetration Membrane Cell Membrane Cytoplasm Cytoplasm (Neutral pH) Proton H+ 4MBA_int->Proton Dissociates Anion Anion 4MBA_int->Anion Dissociates Enzymes Essential Enzymes & Metabolic Pathways Proton->Enzymes Lowers pH, Inhibits Activity Death Cell Death Enzymes->Death Leads to

Fig 1: Antimicrobial Mechanism of 4-Methoxybenzoic Acid.
Antioxidant and Anti-inflammatory Properties

Phenolic compounds, including 4-Methoxybenzoic acid, are known for their antioxidant capabilities.[6] This has a dual benefit in cosmetic formulations:

  • Product Protection: It can help retard the oxidation of unsaturated oils and other sensitive ingredients, preserving the intended color and fragrance of the product.[6]

  • Skin Protection: When applied to the skin, antioxidants help neutralize free radicals generated by environmental stressors like UV radiation and pollution.[6] This action can mitigate oxidative stress, a key contributor to premature aging.

Additionally, it has demonstrated anti-inflammatory properties, which can help soothe irritated skin.[5][7]

Fragrance and Masking

With a pleasant, sweet, and floral odor, 4-Methoxybenzoic acid is often used as a fragrance component or a masking agent to conceal less desirable base odors in a formulation.[4][9][10]

Emerging Application: Tyrosinase Inhibition

There is evidence to suggest that 4-Methoxybenzoic acid acts as a tyrosinase inhibitor.[5] Tyrosinase is the key enzyme in the production of melanin in the skin. By inhibiting this enzyme, it is possible to reduce hyperpigmentation and promote a more even skin tone. This mechanism is shared by the well-established skin lightening agent Potassium 4-methoxysalicylate (4MSK), a derivative of salicylic acid, lending credibility to this potential application.[11]

Formulation Guidelines for Cosmetic Scientists

Properly incorporating 4-Methoxybenzoic acid is essential to unlock its efficacy and ensure formulation stability.

Key Formulation Parameters
ParameterRecommended Value / StrategyRationale & Field Insights
Use Level 0.05% - 0.3% (w/w)Provides effective antimicrobial preservation at a low concentration. Higher levels may be used for other functions but require careful safety assessment.[1]
Optimal pH 4.5 - 5.5Efficacy is highest in this acidic range where the molecule remains largely in its undissociated, lipophilic form, allowing it to penetrate microbial cells. Efficacy significantly decreases above pH 5.5.[1]
Booster Strategy Combine with other preservatives (e.g., glyceryl caprylate, levulinic acid).To achieve robust, broad-spectrum protection, especially in high-water formulations, a combination of preservatives is industry best practice. 4-Methoxybenzoic acid is particularly effective against molds, while boosters can enhance activity against bacteria and yeast.[1]
Protocol: Incorporation into an Oil-in-Water (O/W) Emulsion

The poor water solubility of 4-Methoxybenzoic acid necessitates a specific incorporation strategy. The following protocol details its addition via the oil phase.

Objective: To achieve a stable and homogenous dispersion of 4-Methoxybenzoic acid in an O/W cream or lotion.

Methodology:

  • Phase Preparation: Weigh and combine all oil-phase ingredients (e.g., emollients, fatty alcohols, emulsifiers) in a primary vessel.

  • Solubilization: Add the required amount of 4-Methoxybenzoic acid powder to the oil phase.

  • Heating: Heat the oil phase to 75-80°C while stirring. This temperature is typically sufficient to melt solid oil-phase components and will facilitate the complete dissolution of the 4-Methoxybenzoic acid.

    • Causality Note: Heating is crucial. Attempting to dissolve the acid at room temperature will result in an incomplete-to-no dissolution, leading to crystals in the final product and a critical loss of preservative efficacy.

  • Water Phase: In a separate vessel, heat the water phase ingredients to 75-80°C.

  • Emulsification: Add the hot oil phase to the hot water phase under high-shear homogenization. Continue homogenization for a duration appropriate for the batch size and equipment to form a stable emulsion.

  • Cool Down: Switch to gentle sweep mixing and cool the emulsion.

  • Final Additions: Add any temperature-sensitive ingredients (e.g., fragrances, heat-labile actives) below 40°C.

  • pH Adjustment: Check the pH of the final formulation. Adjust down to the target range of 4.5 - 5.5 using an acid like citric acid if necessary. This step is critical for activating the preservative function.

Efficacy and Quality Control Protocols

Self-validating systems are crucial for ensuring product safety and quality. The following protocols outline key testing procedures.

Protocol: Preservative Efficacy Testing (Challenge Test)

This protocol is a standardized method to evaluate the antimicrobial protection of a cosmetic product, based on ISO 11930 principles.[1]

Objective: To determine the effectiveness of the preservative system by intentionally contaminating the product with microorganisms and monitoring their survival over time.

Materials:

  • Final cosmetic product sample.

  • Standardized microbial inocula (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus brasiliensis).

  • Sterile containers for incubation.

  • Neutralizing diluent (to inactivate the preservative during enumeration).

  • Agar plates for microbial enumeration.

Procedure:

  • Inoculum Preparation: Prepare standardized suspensions of each test microorganism to a known concentration.

  • Inoculation: Inoculate separate, pre-weighed samples of the cosmetic product with each microorganism to achieve a final concentration between 10⁵ and 10⁶ colony-forming units (CFU) per gram or mL.[1]

  • Baseline Count (Time 0): Immediately after inoculation, withdraw an aliquot, perform serial dilutions in a neutralizing broth, and plate on agar to determine the initial microbial concentration.[1]

  • Incubation: Store the inoculated samples in the dark at a controlled temperature (e.g., 22.5 ± 2.5 °C) for 28 days.[1]

  • Sampling & Enumeration: At specified intervals (typically 7, 14, and 28 days), repeat the process from step 3 to determine the number of viable microorganisms remaining.[1]

  • Evaluation: Calculate the log reduction in the microbial count from the initial concentration at each time point. Compare the results against the acceptance criteria defined by the relevant standard (e.g., European Pharmacopoeia Criterion A or ISO 11930).[1]

Fig 2: Workflow for Preservative Efficacy (Challenge) Test.
Protocol Summary: Quality Control via High-Performance Liquid Chromatography (HPLC-UV)

Ensuring the purity of the incoming raw material is a critical first step. HPLC is the gold standard for this purpose.[12][13]

Objective: To quantify the purity of 4-Methoxybenzoic acid raw material.

ParameterTypical Conditions
Instrumentation HPLC with UV Detector
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV at maximum absorbance wavelength (λmax)
Standard Preparation Prepare a stock solution of a certified reference standard of 4-Methoxybenzoic acid in a suitable solvent (e.g., methanol). Create a calibration curve with at least five concentration points.
Sample Preparation Accurately weigh the raw material sample and dissolve it in the same solvent as the standard to a known concentration. Filter through a 0.45 µm syringe filter before injection.
Analysis The purity is calculated by comparing the peak area of the sample to the calibration curve generated from the reference standard.

Safety and Regulatory Profile

4-Methoxybenzoic acid is generally considered safe for use in cosmetic products at the recommended concentrations.[1][4] However, as with many cosmetic ingredients, it may cause mild skin irritation in individuals with sensitivities.[1][4] A patch test is always recommended for consumers with sensitive skin.[4] Notably, individuals with known allergies to anise, fennel, or star anise should exercise caution, as rare allergic reactions can occur.[2]

Conclusion

4-Methoxybenzoic acid is a highly versatile and valuable ingredient in the cosmetic formulator's toolkit. While its primary function is as an effective preservative, particularly against molds, its utility as a fragrance, antioxidant, and potential skin-brightening agent makes it a compelling multi-functional choice. By understanding its physicochemical properties, adhering to pH-dependent formulation strategies, and employing rigorous validation protocols, scientists can confidently incorporate 4-Methoxybenzoic acid to create safe, stable, and efficacious cosmetic products.

References

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  • Gosecka, M., Gosecki, M., & Maciejewski, H. (2020). Bioactive (Co)oligoesters as Potential Delivery Systems of p-Anisic Acid for Cosmetic Purposes. Molecules, 25(18), 4269. Available at: [Link]

  • MySkinRecipes. (n.d.). 4-Methoxybenzoic acid. Available at: [Link]

  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, 4-methoxybenzoic acid, CAS Registry Number 100-09-4. Food and Chemical Toxicology, 134 Suppl 1, 110704. Available at: [Link]

  • Fauth, G., & Föbus, F. (2010). Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. U.S. Patent 7,728,168 B2.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzoic acid. PubChem Compound Database. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Role of 4-Methoxybenzoic Acid in Modern Industry. Available at: [Link]

  • Symrise. (2006). Concentrated, aqueous solutions of p-methoxybenzoic acid for use in cosmetic and dermatologic formulations. U.S. Patent Application 2006/0229291 A1.
  • Hakulinen, J., et al. (2018). Potassium 4‐Methoxysalicylate (4MSK) Exerts a Skin Lightening Effect by Acting on Melanocytes and Keratinocytes. Journal of Cosmetics, Dermatological Sciences and Applications, 8, 1-12. Available at: [Link]

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Application Notes and Protocols: Synthesis of Derivatives from 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Methoxybenzoic Acid in Synthetic Chemistry

4-Methoxybenzoic acid, also known as p-anisic acid, is a readily available and versatile starting material in organic synthesis.[1][2][3] Its structure, featuring a carboxylic acid group and an electron-donating methoxy group on a benzene ring, allows for a wide array of chemical transformations.[3] This makes it a valuable building block in the synthesis of numerous compounds with applications in pharmaceuticals, materials science, and the food industry.[3][4][5] In the pharmaceutical sector, derivatives of 4-methoxybenzoic acid are integral to the development of analgesics, anti-inflammatory drugs, and other therapeutic agents.[1][2][6] This guide provides detailed protocols for the synthesis of key derivatives from 4-methoxybenzoic acid, offering insights into the underlying chemical principles and practical considerations for researchers in drug development and medicinal chemistry.

Activation of the Carboxylic Acid: Synthesis of 4-Methoxybenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step that significantly enhances its reactivity towards nucleophiles. This transformation is crucial for the efficient synthesis of esters, amides, and other acyl derivatives. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[7][8][9]

Causality Behind Experimental Choices:

The use of thionyl chloride is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[10] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction by forming a reactive Vilsmeier intermediate, which then reacts with the carboxylic acid.

Experimental Protocol: Synthesis of 4-Methoxybenzoyl Chloride
  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add 4-methoxybenzoic acid (1 equivalent).

  • Under a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents).[10]

  • Add a catalytic amount (1-2 drops) of DMF.[7][10]

  • Stir the mixture at room temperature. Observe the evolution of gas (HCl and SO₂).

  • After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases.[10]

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and subsequently evaporated.[10]

  • The resulting 4-methoxybenzoyl chloride is typically a yellow solid or oil and is often used in the next step without further purification.[8][10]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid Reaction at Reflux Reaction at Reflux 4-Methoxybenzoic Acid->Reaction at Reflux Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2)->Reaction at Reflux DMF (catalyst) DMF (catalyst) DMF (catalyst)->Reaction at Reflux Removal of Excess SOCl2 Removal of Excess SOCl2 Reaction at Reflux->Removal of Excess SOCl2 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl Chloride Removal of Excess SOCl2->4-Methoxybenzoyl Chloride

Caption: Workflow for the synthesis of 4-methoxybenzoyl chloride.

Synthesis of 4-Methoxybenzoic Acid Esters (Esterification)

Esterification is a widely used reaction to modify the properties of carboxylic acids, often improving their solubility, stability, or biological activity. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method.[11] Alternatively, the reaction of an acyl chloride with an alcohol provides a more rapid and often higher-yielding route to esters.[12]

Protocol 2.1: Fischer Esterification of 4-Methoxybenzoic Acid
  • To a solution of 4-methoxybenzoic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by recrystallization or column chromatography.

Protocol 2.2: Esterification via 4-Methoxybenzoyl Chloride
  • Dissolve the desired alcohol (1 equivalent) and a base (e.g., pyridine or triethylamine, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-methoxybenzoyl chloride (1.05 equivalents) in the same solvent to the cooled alcohol solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Method Reagents Conditions Advantages Disadvantages
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)RefluxSimple, uses readily available materials.Reversible reaction, may require removal of water to drive to completion.
Via Acyl Chloride Alcohol, Base (e.g., Pyridine)0°C to Room Temp.High yield, irreversible reaction.Requires prior synthesis of the acyl chloride.

Synthesis of 4-Methoxybenzoic Acid Amides (Amidation)

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[10] Amides of 4-methoxybenzoic acid have been investigated for various biological activities, including antimicrobial and anticancer properties.[10] The most common method for their synthesis is the reaction of 4-methoxybenzoyl chloride with a primary or secondary amine.[10]

Causality Behind Experimental Choices:

The reaction is typically performed in the presence of a base to neutralize the HCl generated, preventing the protonation of the amine nucleophile and driving the reaction to completion. Schotten-Baumann conditions, which involve an aqueous base, are often employed for this type of acylation.

Experimental Protocol: General Synthesis of N-substituted 4-Methoxybenzamides
  • In a round-bottom flask, dissolve the primary or secondary amine (1 equivalent) and a base (e.g., pyridine or triethylamine, 1.1-2.0 equivalents) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.[10]

  • Cool the solution to 0°C in an ice bath with stirring.[10]

  • In a separate flask, dissolve 4-methoxybenzoyl chloride (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.[10]

  • Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.[10]

  • Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[10]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[10]

  • Purify the crude product by recrystallization from a suitable solvent system to obtain the pure 4-methoxybenzoic acid amide.[10]

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl Chloride Reaction at 0°C to RT Reaction at 0°C to RT 4-Methoxybenzoyl Chloride->Reaction at 0°C to RT Primary/Secondary Amine Primary/Secondary Amine Primary/Secondary Amine->Reaction at 0°C to RT Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Reaction at 0°C to RT Aqueous Workup Aqueous Workup Reaction at 0°C to RT->Aqueous Workup Purification Purification Aqueous Workup->Purification N-substituted 4-Methoxybenzamide N-substituted 4-Methoxybenzamide Purification->N-substituted 4-Methoxybenzamide

Sources

Application Notes and Protocols for the Utilization of 4-Methoxybenzoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

4-Methoxybenzoic acid (4-MBA), also known as p-anisic acid, is a readily available and versatile aromatic carboxylic acid.[][2][3] While its utility in the pharmaceutical, cosmetic, and flavor industries is well-established, its potential as a foundational scaffold for the development of novel agrochemicals remains significantly underexplored.[4] The presence of a carboxylic acid moiety, a methoxy group, and an aromatic ring provides multiple points for chemical modification, allowing for the systematic design of derivatives with a wide spectrum of biological activities.[3] This document serves as a comprehensive guide for researchers and scientists in the agrochemical sector, providing detailed application notes and protocols for the synthesis, screening, and development of new herbicides, fungicides, and insecticides derived from 4-methoxybenzoic acid.

PART 1: Synthesis of Novel Agrochemical Candidates from 4-Methoxybenzoic Acid

The strategic modification of the 4-MBA core structure is paramount to unlocking its agrochemical potential. The carboxylic acid group offers a handle for esterification and amidation, while the electron-rich aromatic ring is amenable to electrophilic substitution. The following protocols outline the synthesis of hypothetical, yet plausible, agrochemical candidates derived from 4-MBA.

Protocol 1.1: Synthesis of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide Candidate (H-1)

The design of this candidate is inspired by the known PPO-inhibiting herbicides which often feature a substituted phenyl ring.

Workflow for Synthesis of H-1:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Amide Coupling A 4-Methoxybenzoic acid B 3-Nitro-4-methoxybenzoic acid A->B HNO3, H2SO4 C 3-Amino-4-methoxybenzoic acid B->C H2, Pd/C E Herbicide Candidate (H-1) C->E EDC, HOBt D Propargyl amine D->E

Caption: Synthesis of a PPO-inhibiting herbicide candidate (H-1).

Experimental Protocol:

  • Nitration: To a stirred solution of 4-methoxybenzoic acid (1 eq.) in concentrated sulfuric acid at 0°C, slowly add a solution of nitric acid (1.1 eq.) in sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, stir for 2 hours and then pour onto ice. Collect the precipitate by filtration to yield 3-nitro-4-methoxybenzoic acid.

  • Reduction: Dissolve the 3-nitro-4-methoxybenzoic acid (1 eq.) in methanol and add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) until the reaction is complete (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain 3-amino-4-methoxybenzoic acid.

  • Amide Coupling: To a solution of 3-amino-4-methoxybenzoic acid (1 eq.) in anhydrous DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.). Stir for 30 minutes at room temperature, then add propargyl amine (1.1 eq.). Stir the reaction mixture overnight. Pour into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give the crude herbicide candidate (H-1), which can be purified by column chromatography.

Protocol 1.2: Synthesis of a Succinate Dehydrogenase Inhibitor (SDHI) Fungicide Candidate (F-1)

This synthetic route leverages the carboxylic acid group for amide bond formation, a common feature in many commercial SDHI fungicides.

Workflow for Synthesis of F-1:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 4-Methoxybenzoic acid B 4-Methoxybenzoyl chloride A->B SOCl2 D Fungicide Candidate (F-1) B->D Pyridine C 2-(Trifluoromethyl)aniline C->D

Caption: Synthesis of an SDHI fungicide candidate (F-1).

Experimental Protocol:

  • Acid Chloride Formation: Reflux a mixture of 4-methoxybenzoic acid (1 eq.) and thionyl chloride (2 eq.) for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain 4-methoxybenzoyl chloride.

  • Amide Coupling: Dissolve 2-(trifluoromethyl)aniline (1 eq.) in anhydrous toluene with pyridine (1.2 eq.). To this solution, add the 4-methoxybenzoyl chloride (1.1 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over magnesium sulfate, filter, and concentrate to yield the fungicide candidate (F-1). Purify by recrystallization or column chromatography.

Protocol 1.3: Synthesis of an Insecticide Candidate with a Novel Mode of Action (I-1)

This protocol explores the derivatization of the carboxylic acid into a bioisostere, which can lead to novel biological activities.[5][6][7][8][9]

Workflow for Synthesis of I-1:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Condensation A 4-Methoxybenzoic acid B Methyl 4-methoxybenzoate A->B MeOH, H2SO4 D 4-Methoxybenzohydrazide B->D C Hydrazine hydrate C->D F Insecticide Candidate (I-1) D->F E 2-Chlorobenzaldehyde E->F

Caption: Synthesis of a hydrazone-based insecticide candidate (I-1).

Experimental Protocol:

  • Esterification: Reflux a solution of 4-methoxybenzoic acid (1 eq.) in methanol with a catalytic amount of sulfuric acid for 6 hours. Neutralize the reaction with sodium bicarbonate, remove the methanol under reduced pressure, and extract the methyl 4-methoxybenzoate with ether.

  • Hydrazide Formation: Reflux the methyl 4-methoxybenzoate (1 eq.) with hydrazine hydrate (3 eq.) in ethanol for 8 hours. Cool the reaction mixture to obtain a precipitate of 4-methoxybenzohydrazide, which is collected by filtration.

  • Condensation: To a solution of 4-methoxybenzohydrazide (1 eq.) in ethanol, add 2-chlorobenzaldehyde (1.1 eq.) and a few drops of glacial acetic acid. Reflux the mixture for 4 hours. Cool the reaction and collect the precipitated insecticide candidate (I-1) by filtration.

PART 2: Biological Screening Protocols

Once synthesized, the novel compounds must be subjected to a rigorous screening process to determine their biological activity.

Protocol 2.1: In Vitro Herbicidal Activity Screening

This protocol provides a method for the initial assessment of herbicidal efficacy on model plant species.[10][11][12]

Materials:

  • Test compounds (H-1, F-1, I-1) dissolved in a suitable solvent (e.g., DMSO).

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.

  • Agar medium in petri dishes.

  • Growth chambers with controlled light and temperature.

Procedure:

  • Prepare stock solutions of the test compounds at a concentration of 10,000 ppm in DMSO.

  • Incorporate the test compounds into the molten agar medium at final concentrations of 1, 10, 100, and 1000 ppm. Include a solvent control (DMSO) and a positive control (a commercial herbicide).

  • Place 10-15 seeds of each weed species on the surface of the solidified agar in each petri dish.

  • Incubate the plates in a growth chamber at 25°C with a 16-hour photoperiod.

  • After 7-10 days, assess the herbicidal effect by measuring the inhibition of seed germination and root and shoot elongation compared to the solvent control.

Data Presentation:

CompoundConcentration (ppm)E. crus-galli Inhibition (%)A. retroflexus Inhibition (%)
H-112540
106085
10095100
1000100100
F-11000510
I-11000812
Protocol 2.2: In Vitro Fungicidal Activity Screening

This protocol outlines a method to evaluate the antifungal properties of the synthesized compounds.[13][14][15][16][17]

Materials:

  • Test compounds (H-1, F-1, I-1) dissolved in DMSO.

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) medium.

  • Sterile petri dishes.

  • Incubator.

Procedure:

  • Prepare stock solutions of the test compounds at 10,000 ppm in DMSO.

  • Add the test compounds to molten PDA to achieve final concentrations of 1, 10, 50, and 100 ppm. Include a solvent control and a positive control (a commercial fungicide).

  • Pour the amended PDA into sterile petri dishes.

  • Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubate the plates at 25°C in the dark.

  • Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition relative to the solvent control.

Data Presentation:

CompoundConcentration (ppm)F. graminearum Inhibition (%)B. cinerea Inhibition (%)
F-113025
107560
509890
100100100
H-11001520
I-11001015
Protocol 2.3: Greenhouse Efficacy Trials

Promising candidates from in vitro screening should be advanced to greenhouse trials for evaluation under more realistic conditions.[3][18][19][20]

Workflow for Greenhouse Trials:

G A Plant Propagation C Herbicide/Fungicide Application A->C B Formulation Preparation B->C D Inoculation (for fungicides) C->D Fungicide Trial E Data Collection and Analysis C->E Herbicide Trial D->E

Caption: General workflow for greenhouse efficacy trials.

Herbicides:

  • Grow target weed and crop species in pots to the 2-4 leaf stage.

  • Prepare spray solutions of the test compound at various application rates (g/ha).

  • Apply the solutions using a cabinet sprayer to ensure uniform coverage.

  • Evaluate phytotoxicity and weed control efficacy at 7, 14, and 21 days after treatment.

Fungicides:

  • Grow susceptible host plants to an appropriate stage.

  • Apply the test fungicide as a foliar spray.

  • After 24 hours, inoculate the plants with a spore suspension of the target pathogen.[18]

  • Maintain plants in a high-humidity environment to promote disease development.

  • Assess disease severity and calculate fungicide efficacy compared to an untreated control.

PART 3: Mechanism of Action and Formulation Development

Understanding how a novel compound works and developing a stable, effective formulation are critical steps toward commercialization.

Mechanism of Action (MoA) Studies

For compounds showing significant activity, elucidating the MoA is essential.[2][21][22][23][24][25][26][27]

  • Herbicides (H-1): Conduct in vitro assays with isolated PPO enzyme to confirm inhibition. Analyze for the accumulation of protoporphyrin IX in treated plants.

  • Fungicides (F-1): Perform in vitro assays with isolated succinate dehydrogenase to determine inhibitory activity.[28]

  • Insecticides (I-1): Given the novel structure, a broader screening against known insecticidal targets (e.g., acetylcholinesterase, sodium channels, GABA receptors) would be necessary to identify a potential MoA.[2][23][29][30]

Formulation Development

The goal of formulation is to create a product that is stable, easy to use, and delivers the active ingredient effectively.[4][31][32][33][34]

Initial Formulation Types to Consider for 4-MBA Derivatives:

  • Emulsifiable Concentrate (EC): Suitable for oil-soluble compounds. The active ingredient is dissolved in a solvent with emulsifiers.[4]

  • Suspension Concentrate (SC): For water-insoluble solids. The finely ground active ingredient is suspended in water with dispersants and wetting agents.

  • Wettable Powder (WP): The active ingredient is mixed with a carrier and wetting/dispersing agents. Forms a suspension when added to water.[34]

Protocol 3.1: Basic EC Formulation of F-1

  • Determine the solubility of F-1 in various agrochemical-approved solvents.

  • Select a solvent or solvent blend that provides good solubility and a suitable flashpoint.

  • Screen a range of emulsifier pairs (anionic and non-ionic) to find a system that provides a stable emulsion upon dilution in water.

  • Prepare a trial formulation and assess its physical stability (e.g., separation, crystallization) at various temperatures.

PART 4: Safety and Regulatory Considerations

The development of any new agrochemical must adhere to strict safety and regulatory guidelines.

Key Areas of Evaluation:

  • Toxicology: Acute and chronic toxicity studies in mammalian systems are required.[35] 4-Methoxybenzoic acid itself has low acute toxicity.

  • Ecotoxicology: The impact on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects, must be assessed.[][][37][38]

  • Environmental Fate: Studies on soil and water degradation, mobility, and bioaccumulation are necessary.

A comprehensive data package addressing these areas is required for registration with regulatory agencies like the EPA.[]

Conclusion

4-Methoxybenzoic acid presents a promising and underutilized starting point for the discovery of novel agrochemicals. Its versatile chemical nature allows for the creation of a diverse library of derivatives with the potential for herbicidal, fungicidal, and insecticidal activity. By following the systematic approach of synthesis, screening, MoA elucidation, formulation, and safety assessment outlined in these application notes, researchers can efficiently explore the potential of this scaffold and contribute to the development of the next generation of crop protection solutions.

References

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Application Notes: Utilizing p-Anisic Acid as a Natural Preservative in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, formulators, and drug development professionals on the effective use of p-Anisic acid as a preservative. It details the physicochemical properties, mechanism of action, critical formulation parameters, and validated protocols for its incorporation into aqueous solutions and emulsion systems. Furthermore, it outlines the mandatory procedure for preservative efficacy testing (PET) to ensure robust microbial protection.

Introduction: The Profile of p-Anisic Acid

p-Anisic acid (IUPAC name: 4-methoxybenzoic acid) is a carboxylic acid naturally found in plants such as anise, fennel, and star anise.[1][2] It presents as a white crystalline powder and has gained significant traction in the cosmetic and pharmaceutical industries as an effective alternative to traditional synthetic preservatives like parabens.[3] Its appeal lies in its natural origin, favorable safety profile, and multifunctional properties, including antimicrobial, fragrance masking, and skin-conditioning benefits.[4][5] This guide focuses on its primary application as a preservative, offering both the theoretical basis and practical methodologies for its successful implementation.

Mechanism of Antimicrobial Action

The preservative efficacy of p-Anisic acid is fundamentally linked to its chemical structure and the ambient pH of the formulation. Like many organic acids, its primary mode of action is dependent on the undissociated (protonated) form of the acid.

Causality: The uncharged, undissociated p-Anisic acid molecule is lipophilic enough to passively diffuse across the cell membrane of microorganisms, particularly yeasts and molds.[6] Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing a proton (H+). This process disrupts the microorganism's internal pH homeostasis, leading to the inhibition of critical enzymatic activities and metabolic pathways, ultimately resulting in cell death or stasis.[6] The dissociated anion (anisate) is less effective as it cannot easily cross the cell membrane. This mechanism underscores the critical importance of controlling the formulation's pH to maximize the concentration of the active, undissociated acid.

Key Performance Attributes & Formulation Strategy

Successful formulation with p-Anisic acid requires a clear understanding of its performance limitations and attributes.

Critical pH Dependence

The antimicrobial activity of p-Anisic acid is highest in acidic environments where the undissociated form predominates. Its efficacy significantly diminishes as the pH rises above its pKa (~4.47).

  • Expert Insight: The optimal pH range for formulations preserved with p-Anisic acid is between 4.5 and 5.5 .[4] Above pH 5.5, the equilibrium shifts towards the dissociated, less effective anisate salt, compromising preservative action.[4][6] Therefore, pH measurement and adjustment is a non-negotiable validation step in any protocol.

Solubility Challenges and Solutions

A primary technical hurdle when working with p-Anisic acid is its low solubility in cold water.[5][7] This necessitates specific processing steps to ensure it is fully dissolved and bioavailable within the formulation.

  • Experience-Driven Causality: Undissolved crystals of p-Anisic acid not only create an undesirable gritty texture but also possess negligible preservative activity. The molecule must be in solution to interact with microbial cells. Heating the water phase to ~75-80°C is often sufficient to achieve dissolution at typical use levels.[4] For challenging formulations, pre-dispersing the acid in a polyol like glycerin or propylene glycol can improve wetting and facilitate dissolution.[4][8] An alternative and highly effective method involves transiently increasing the pH to form the highly soluble sodium anisate salt, as detailed in Protocol 1.[6][7]

Antimicrobial Spectrum and Synergistic Blends

p-Anisic acid exhibits potent activity against fungi, particularly yeasts and molds.[4][6] However, its efficacy against bacteria can be limited. To achieve the broad-spectrum protection required for most products, it must be combined with other antimicrobial agents.

  • Field-Proven Insight: Synergistic combinations are key to creating a robust, broad-spectrum preservative system. Blending p-Anisic acid with ingredients like glyceryl caprylate or levulinic acid has been shown to provide excellent protection against both gram-positive and gram-negative bacteria, in addition to fungi.[4][9] This strategy allows for a multi-pronged attack on microbes and often permits lower concentrations of each individual component.

Quantitative Data Summary

The following tables provide at-a-glance information for formulators.

Table 1: Physicochemical Properties of p-Anisic Acid

Property Value Source(s)
INCI Name p-Anisic Acid [4][8]
Chemical Formula C₈H₈O₃
Appearance White crystalline powder [5]
Melting Point 182-185 °C
Boiling Point ~275 °C
Solubility (Water) Limited in cold water; increases with heat and pH [5][7]

| Solubility (Other) | Soluble in alcohols, ethers, and glycols |[2][7] |

Table 2: Formulation Guidelines and Efficacy

Parameter Recommendation Rationale / Comments Source(s)
Typical Use Level 0.1% - 0.4% (w/w) Effective concentration depends on formulation matrix and synergistic partners. [4][8]
Optimal pH Range 4.5 - 5.5 Maximizes the concentration of the active, undissociated acid form. [4][6]
Primary Efficacy Fungi (Yeasts & Molds) Excellent fungistatic and fungicidal properties. [6][7]

| Synergistic Boosters | Glyceryl Caprylate, Levulinic Acid, Benzyl Alcohol | Required to achieve broad-spectrum (bactericidal) protection. |[4][9] |

Experimental Protocols

The following protocols are designed as self-validating systems. Each step is critical for ensuring the preservative is correctly incorporated and active.

Protocol 1: Incorporation into an Aqueous System (e.g., Serum, Toner) via pH Adjustment

This method is superior for ensuring complete dissolution without sustained high temperatures, which can degrade sensitive actives.

  • Water Phase Preparation: In the main vessel, combine deionized water, humectants (e.g., glycerin), and any heat-stable water-soluble ingredients. Begin moderate agitation.

  • Dispersion: While stirring, disperse the p-Anisic acid powder (e.g., 0.2% w/w) into the water phase at ambient temperature. A cloudy dispersion is expected.

  • Solubilization (Alkalinization): Slowly add a 10% (w/w) solution of Sodium Hydroxide (NaOH) dropwise until the pH of the solution reaches 9.0-10.0.

    • Causality Check: As the pH increases, the p-Anisic acid converts to its highly water-soluble sodium anisate salt. The solution should become completely clear. This visual confirmation is a critical control point. If turbidity remains, it indicates an issue with raw material quality or weighing.

  • Heat & Hold (Optional): Gently heat the mixture to 40-50°C to ensure all other components are dissolved.

  • Re-acidification & Activation: Once the solution is uniform, begin the critical re-acidification step. Slowly, under constant stirring, add a 20% (w/w) solution of Citric Acid dropwise.

    • Trustworthiness Check: Monitor the pH closely. Add the acid very slowly, especially when approaching pH 6.0, to prevent the p-Anisic acid from "crashing out" or recrystallizing.[6]

  • Final pH Adjustment: Continue adding the citric acid solution until the final target pH is achieved (e.g., pH 5.2 ± 0.2).

  • Final Formulation: Add any temperature-sensitive ingredients (e.g., extracts, vitamins) once the batch has cooled to below 40°C. Top up with water to compensate for any evaporative loss and mix until uniform.

G cluster_prep Phase A: Preparation cluster_solubilize Phase B: Solubilization cluster_activate Phase C: Activation & Finalization A 1. Combine Water & Humectants B 2. Disperse p-Anisic Acid Powder A->B C 3. Add 10% NaOH to pH 9-10 B->C D Validation: Solution is Clear? C->D D->C  No (Re-check) E 4. Slowly Add 20% Citric Acid D->E  Yes F 5. Adjust to Final pH (4.5-5.5) E->F G 6. Add Cool-Down Phase Ingredients F->G

Caption: Workflow for p-Anisic Acid Incorporation via pH Adjustment.

Protocol 2: Incorporation into an Oil-in-Water (O/W) Emulsion (e.g., Cream, Lotion)
  • Water Phase Preparation: In a suitable vessel, combine deionized water, humectants, and other heat-stable, water-soluble ingredients.

  • Preservative Addition: Add the p-Anisic acid powder and any synergistic preservatives (e.g., glyceryl caprylate) to the water phase.

  • Heating & Dissolution: Begin heating the water phase to 75-80°C under constant, moderate shear.

    • Causality Check: This temperature is required to overcome the poor aqueous solubility of p-Anisic acid.[4] Hold at this temperature for at least 15-20 minutes, ensuring all solid particles have fully dissolved. A visual inspection for clarity (or uniform translucency) is a critical control point.

  • Oil Phase Preparation: In a separate vessel, combine all oil-soluble ingredients (emollients, emulsifiers, lipids) and heat to 75-80°C.

  • Emulsification: Once both phases are at temperature and uniform, slowly add the oil phase to the water phase under high shear homogenization to form the emulsion.

  • Cooling & Finalization: Switch to sweep agitation and begin cooling the emulsion. Add any heat-sensitive ingredients and fragrance once the temperature is below 40°C. Adjust the final pH to within the target range of 4.5-5.5 if necessary.

Protocol 3: Preservative Efficacy Test (PET / Challenge Test) - A Self-Validating System

It is a regulatory and scientific mandate that the final formulation undergoes a PET to validate the efficacy of the chosen preservative system.[10][11] This protocol provides a generalized workflow.

  • Sample Preparation: Prepare five separate, weighed portions (e.g., 10g each) of the final, packaged product.

  • Inoculum Preparation: Obtain standardized cultures of the following microorganisms: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.[12] Prepare a mixed inoculum or individual inocula as per the chosen standard (e.g., ISO 11930, USP <51>).

  • Inoculation (Day 0): Inoculate each of the five product portions with a specified concentration of the challenge microorganisms.[13] The goal is to achieve a high initial microbial load. A sixth, unopened sample should be kept as a control.

  • Incubation: Store the inoculated samples at a controlled temperature (e.g., 22.5 ± 2.5 °C) in the dark for 28 days.[10]

  • Sampling & Plating: At specified time points (e.g., Day 7, Day 14, and Day 28), extract a small, known quantity from each sample and plate it onto appropriate growth media to determine the number of viable microorganisms remaining.[12]

  • Evaluation & Acceptance Criteria: Compare the microbial counts at each time point to the initial count at Day 0. The preservative system is considered effective if the microbial population is reduced by a predetermined amount (e.g., a 2-log reduction for bacteria by Day 14 and no increase thereafter), as defined by the relevant regulatory standard.[11]

G A Day 0: Inoculate 5 Product Samples (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) B Incubate at 22.5°C for 28 Days A->B C Day 7: Plate Aliquot & Count CFU B->C Sample D Day 14: Plate Aliquot & Count CFU C->D Continue Incubation E Day 28: Plate Aliquot & Count CFU D->E Continue Incubation F Final Evaluation: Compare Log Reduction vs. Acceptance Criteria E->F

Caption: Logical Workflow for a 28-Day Preservative Challenge Test.

Safety and Regulatory Profile

p-Anisic acid is generally regarded as safe for use in cosmetic products when used at appropriate concentrations.[5] It has low toxicity and is well-tolerated by most individuals.[5] However, as an organic acid, it may cause mild skin irritation in sensitive individuals, and as with any new formulation, a patch test is recommended.[1][2][5] Some safety data sheets classify the raw material as an irritant to the eyes, respiratory system, and skin, highlighting the need for appropriate personal protective equipment (PPE) during handling in a laboratory or manufacturing setting.[14]

Conclusion

p-Anisic acid is a highly effective fungistatic preservative and a valuable tool for formulators seeking to create products with a "natural" or "clean" profile. Its successful implementation is not "plug-and-play" but relies on a scientifically rigorous approach. By carefully controlling the formulation's pH, addressing solubility through appropriate processing techniques, and creating broad-spectrum activity through synergistic blending, researchers can leverage the full potential of p-Anisic acid. The final, and most critical, step is always the validation of the preservative system's efficacy in the final formulation via a standardized challenge test.

References

  • p-Anisic acid: metabolism and activities. (2023). ChemicalBook.
  • 15g p-Anisic Acid. New Directions Australia.
  • P-ANISIC ACID. Ataman Kimya.
  • P-Anisic acid Ingredient Allergy Safety Information. SkinSAFE.
  • P Anisic Acid isn't soluble. (2019). Realize Beauty.
  • p-Anisic Acid. MySkinRecipes.
  • Antiseptic compositions comprising a mixture of p-anisic acid, levulinic acid and glyceryl caprylate. Google Patents (KR20140062838A).
  • Anisic Acid - How to work with this easy to use natural multifunctional. Cosphatec.
  • P-ANISIC ACID. (2024). SpecialChem.
  • p-Anisic acid (4-Methoxybenzoic acid) | Antibacterial Drug. MedchemExpress.com.
  • The Benefits of P-Anisic Acid in Natural Cosmetic Formulations. (2026). Le-Nutra.
  • para-anisic acid, 100-09-4. The Good Scents Company.
  • The application of P anisic acid. (2020). ChemicalBook.
  • Cosmetics Preservative Efficacy Challenge Testing. Intertek.
  • Challenge test in cosmetics: What you need to know (2024). SkinConsult.
  • Cosmetics challenge test. CE.way.
  • Challenge Test Cosmetics. Saniter.

Sources

The Strategic Role of 4-Methoxybenzoic Acid in the Synthesis of Modern Analgesics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzoic Acid in Pain Management

4-Methoxybenzoic acid, also known as p-anisic acid, is a versatile and pivotal intermediate in the landscape of pharmaceutical synthesis.[1][2] Its unique chemical architecture, featuring a carboxylic acid and a methoxy group on a benzene ring, provides a stable yet reactive scaffold for the construction of complex molecular entities with therapeutic applications.[2][3] In the realm of analgesic drug development, 4-methoxybenzoic acid serves as a critical building block for a diverse range of active pharmaceutical ingredients (APIs), from non-steroidal anti-inflammatory drugs (NSAIDs) to centrally acting analgesics.[1][4] This technical guide provides an in-depth exploration of the strategic applications of 4-methoxybenzoic acid in the synthesis of key analgesics, complete with detailed experimental protocols and an analysis of the chemical rationale behind its use.

The presence of the methoxy group at the para position is not merely incidental; it significantly influences the electronic properties of the benzene ring, enhancing its reactivity towards certain chemical transformations while providing a site for potential metabolic interactions.[3] This electron-donating group can direct electrophilic substitution reactions and modulate the acidity of the carboxylic acid, properties that are astutely exploited by medicinal chemists.[3] Furthermore, the inherent anti-inflammatory, antioxidant, and antiseptic properties of 4-methoxybenzoic acid and its derivatives may contribute to the overall therapeutic profile of the final drug molecule.[5]

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.

I. Synthesis of Nootropic Analgesics: The Case of Aniracetam

Aniracetam, a member of the racetam family of nootropic compounds, exhibits cognitive-enhancing effects and has also been investigated for its potential analgesic properties. The synthesis of Aniracetam provides a direct and elegant example of the application of a 4-methoxybenzoic acid derivative.

Causality of Experimental Choice:

The synthesis of Aniracetam hinges on the acylation of 2-pyrrolidone. For this, 4-methoxybenzoic acid is first converted to its more reactive acid chloride derivative, p-anisoyl chloride. This transformation is a standard and efficient method to activate a carboxylic acid for acylation reactions. The methoxy group of the p-anisoyl chloride remains stable throughout this process and becomes an integral part of the final Aniracetam molecule, contributing to its lipophilicity and ability to cross the blood-brain barrier.

Experimental Protocol: Synthesis of Aniracetam

This protocol outlines a two-step synthesis of Aniracetam starting from 4-methoxybenzoic acid.

Step 1: Synthesis of p-Anisoyl Chloride

  • Objective: To convert 4-methoxybenzoic acid to its acid chloride.

  • Materials:

    • 4-Methoxybenzoic acid

    • Thionyl chloride (SOCl₂)

    • Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-methoxybenzoic acid in anhydrous toluene.

    • Add a catalytic amount of DMF.

    • Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude p-anisoyl chloride. This can be used in the next step without further purification.

Step 2: Synthesis of Aniracetam

  • Objective: To acylate 2-pyrrolidone with p-anisoyl chloride.

  • Materials:

    • p-Anisoyl chloride (from Step 1)

    • 2-Pyrrolidone

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-pyrrolidone and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add a solution of p-anisoyl chloride in anhydrous DCM to the cooled mixture with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, followed by a dilute solution of hydrochloric acid, and finally with a saturated solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Aniracetam.

Data Presentation: Aniracetam Synthesis
ParameterValue
Starting Material 4-Methoxybenzoic acid
Key Intermediate p-Anisoyl chloride
Final Product Aniracetam
Overall Yield 75-85%
Purity (by HPLC) >99%
Visualization: Aniracetam Synthesis Workflow

Aniracetam_Synthesis cluster_step1 Step 1: p-Anisoyl Chloride Synthesis cluster_step2 Step 2: Aniracetam Synthesis 4-MBA 4-Methoxybenzoic acid Reagents1 + Thionyl Chloride + DMF (cat.) 4-MBA->Reagents1 p-AC p-Anisoyl Chloride Reagents1->p-AC 2-Pyrrolidone 2-Pyrrolidone Reagents2 + Triethylamine + DCM p-AC->Reagents2 2-Pyrrolidone->Reagents2 Aniracetam Aniracetam Reagents2->Aniracetam

Caption: Synthetic pathway from 4-Methoxybenzoic acid to Aniracetam.

II. Application in the Synthesis of Local Anesthetics: Methoxy-Substituted Benzocaine Analogues

Benzocaine, a widely used local anesthetic, is an ester of p-aminobenzoic acid. The introduction of a methoxy group onto the aromatic ring, a feature readily available from 4-methoxybenzoic acid, can modulate the anesthetic's potency, duration of action, and toxicity profile.

Causality of Experimental Choice:

The synthesis of methoxy-substituted benzocaine analogues from 4-methoxybenzoic acid typically involves a nitration step, followed by reduction of the nitro group to an amine, and finally esterification. The methoxy group is an ortho-, para-director, meaning it activates these positions for electrophilic aromatic substitution. Nitration of 4-methoxybenzoic acid will predominantly yield 3-nitro-4-methoxybenzoic acid. This regioselectivity is crucial for the final structure of the anesthetic. The subsequent reduction and esterification are standard organic transformations.

Experimental Protocol: Synthesis of a Methoxy-Substituted Benzocaine Analogue

This protocol outlines a three-step synthesis of ethyl 4-amino-3-methoxybenzoate.

Step 1: Nitration of 4-Methoxybenzoic Acid

  • Objective: To introduce a nitro group onto the aromatic ring.

  • Materials:

    • 4-Methoxybenzoic acid

    • Fuming nitric acid

    • Concentrated sulfuric acid

  • Procedure:

    • In a flask cooled in an ice-salt bath, slowly add 4-methoxybenzoic acid to concentrated sulfuric acid with stirring.

    • Once the acid has dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring at low temperature for 1-2 hours.

    • Pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated 3-nitro-4-methoxybenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 2: Reduction of the Nitro Group

  • Objective: To convert the nitro group to an amino group.

  • Materials:

    • 3-Nitro-4-methoxybenzoic acid

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid

    • Sodium hydroxide solution

  • Procedure:

    • In a round-bottom flask, dissolve 3-nitro-4-methoxybenzoic acid in a mixture of concentrated hydrochloric acid and ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.

    • Heat the reaction mixture to reflux for 2-3 hours.

    • Cool the mixture and neutralize with a concentrated sodium hydroxide solution until a precipitate of tin hydroxides is formed and the solution is alkaline.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-amino-3-methoxybenzoic acid.

Step 3: Fischer Esterification

  • Objective: To form the ethyl ester.

  • Materials:

    • 4-Amino-3-methoxybenzoic acid

    • Absolute ethanol

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • Dissolve 4-amino-3-methoxybenzoic acid in an excess of absolute ethanol in a round-bottom flask.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude ethyl 4-amino-3-methoxybenzoate by column chromatography or recrystallization.

Data Presentation: Methoxy-Substituted Benzocaine Analogue Synthesis
ParameterValue
Starting Material 4-Methoxybenzoic acid
Key Intermediates 3-Nitro-4-methoxybenzoic acid, 4-Amino-3-methoxybenzoic acid
Final Product Ethyl 4-amino-3-methoxybenzoate
Overall Yield 40-50%
Purity (by NMR) >98%
Visualization: Methoxy-Substituted Benzocaine Analogue Synthesis Workflow

Benzocaine_Analogue_Synthesis 4-MBA 4-Methoxybenzoic acid Nitration Nitration (HNO₃, H₂SO₄) 4-MBA->Nitration Nitro_Intermediate 3-Nitro-4-methoxy- benzoic acid Nitration->Nitro_Intermediate Reduction Reduction (SnCl₂, HCl) Nitro_Intermediate->Reduction Amino_Intermediate 4-Amino-3-methoxy- benzoic acid Reduction->Amino_Intermediate Esterification Esterification (EtOH, H₂SO₄) Amino_Intermediate->Esterification Final_Product Ethyl 4-amino-3- methoxybenzoate Esterification->Final_Product

Caption: Synthesis of a methoxy-substituted benzocaine analogue.

III. Future Directions and Emerging Applications

The utility of 4-methoxybenzoic acid in analgesic synthesis is not limited to the examples provided. Its structural motif is present in a variety of other pharmacological agents, including certain COX-2 inhibitors and opioid receptor modulators. The development of novel synthetic methodologies, such as C-H activation and flow chemistry, is poised to further enhance the efficiency and sustainability of processes utilizing this versatile intermediate. As our understanding of the molecular basis of pain deepens, the strategic incorporation of the 4-methoxybenzoyl moiety into new chemical entities will undoubtedly continue to be a valuable strategy in the design of next-generation analgesics.

IV. Conclusion

4-Methoxybenzoic acid is a cornerstone intermediate in the synthesis of a range of analgesic compounds. Its chemical properties, imparted by the synergistic effects of the carboxylic acid and methoxy groups, provide a robust platform for the construction of complex and efficacious drug molecules. The detailed protocols and rationale presented herein are intended to empower researchers and drug development professionals to leverage the full potential of this valuable synthetic building block in the ongoing quest for safer and more effective pain management therapies.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis.
  • MedchemExpress. p-Anisic acid (4-Methoxybenzoic acid) | Antibacterial Drug.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Methoxybenzoic Acid (p-Anisic Acid, CAS 100-09-4) in Organic Synthesis and Beyond.
  • ChemicalBook. 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applications.
  • Smolecule. Buy 4-Methoxybenzoic acid | 100-09-4.

Sources

Application Notes and Protocols for Employing 4-Methoxybenzoic Acid in High-Performance Resins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-Methoxybenzoic Acid in Advanced Polymer Architectures

4-Methoxybenzoic acid (PMA), also known as p-anisic acid, is a versatile aromatic carboxylic acid that serves as a critical building block in the synthesis of high-performance resins.[1][2] Its unique molecular structure, featuring a carboxylic acid group for polymerization and a methoxy group that modulates polymer properties, makes it an invaluable monomer for creating advanced materials with enhanced thermal stability, mechanical strength, and chemical resistance.[1][3] This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective incorporation of PMA into high-performance polyesters and polyamides. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

Physicochemical Properties of 4-Methoxybenzoic Acid:

PropertyValue
Chemical Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Melting Point 182-185 °C[2]
Boiling Point 275-280 °C[2]
Appearance White crystalline solid[4]
Solubility Sparingly soluble in cold water; soluble in hot water, ethanol, ether, and ethyl acetate.[2][5]

Part 1: Aromatic Polyesters Derived from 4-Methoxybenzoic Acid

Aromatic polyesters are a class of high-performance polymers known for their excellent thermal and mechanical properties. The incorporation of PMA can either be as a primary monomer in homopolyesters or as a co-monomer to tailor the properties of existing polyesters like polyethylene terephthalate (PET).

Mechanistic Insights: The Influence of the Methoxy Group

The para-methoxy group on the benzene ring of PMA plays a crucial role in influencing the final properties of the polyester.[6] Its electron-donating nature can increase the electron density of the aromatic ring, potentially affecting the reactivity of the carboxylic acid group during polymerization.[6] Furthermore, the presence of the methoxy group can disrupt the close packing of polymer chains, which can lead to:

  • Enhanced Solubility: The bulky methoxy group can increase the free volume between polymer chains, leading to improved solubility in organic solvents, which is a significant advantage for processing.

  • Modified Thermal Properties: The impact on the glass transition temperature (Tg) can be complex. While increased chain flexibility might be expected to lower Tg, the polar nature of the methoxy group can lead to increased intermolecular interactions, potentially raising Tg in some systems.

Experimental Protocol 1: Synthesis of a High-Performance Aromatic Copolyester via Melt Polycondensation

This protocol describes the synthesis of a copolyester from 4-methoxybenzoic acid, terephthalic acid, and ethylene glycol. This method is advantageous for its solvent-free nature and suitability for large-scale production.

Materials:

  • 4-Methoxybenzoic acid (PMA)

  • Terephthalic acid (TPA)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (Sb₂O₃) as a catalyst

  • Acetic anhydride

Procedure:

  • Acetylation of PMA: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, add 4-methoxybenzoic acid and a molar excess of acetic anhydride. Heat the mixture to reflux for 2-3 hours to convert the carboxylic acid to its more reactive acetoxy derivative. Acetic acid is removed by distillation.

  • Esterification: To the same reaction vessel, add terephthalic acid, ethylene glycol (in molar excess to account for losses during distillation), and the catalyst (Antimony(III) oxide, typically 0.05-0.1% by weight of the total monomers). Heat the mixture to 180-220°C under a slow stream of nitrogen. Water will be evolved as a byproduct of the esterification reaction and should be collected in the distillation receiver.

  • Polycondensation: After the theoretical amount of water has been collected, gradually increase the temperature to 270-290°C and slowly apply a vacuum (0.1-1 mmHg). This stage facilitates the removal of excess ethylene glycol and drives the polymerization to a high molecular weight. The viscosity of the melt will increase significantly.

  • Polymer Isolation: Once the desired viscosity is achieved (indicated by the torque on the stirrer), the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to solidify. The resulting polymer strands can then be pelletized.

Workflow for Melt Polycondensation:

MeltPolycondensation cluster_0 Step 1: Acetylation cluster_1 Step 2: Esterification cluster_2 Step 3: Polycondensation cluster_3 Step 4: Isolation PMA 4-Methoxybenzoic Acid AcetylatedPMA Acetoxy Derivative PMA->AcetylatedPMA Reflux AceticAnhydride Acetic Anhydride AceticAnhydride->AcetylatedPMA Oligomers Low MW Oligomers AcetylatedPMA->Oligomers 180-220°C, N₂ TPA Terephthalic Acid TPA->Oligomers EG Ethylene Glycol EG->Oligomers Catalyst Sb₂O₃ Catalyst Catalyst->Oligomers HighPolymer High MW Polyester Oligomers->HighPolymer 270-290°C, Vacuum Extrusion Extrusion & Solidification HighPolymer->Extrusion Pellets Polymer Pellets Extrusion->Pellets

Caption: Workflow for Aromatic Copolyester Synthesis via Melt Polycondensation.

Part 2: Aromatic Polyamides (Aramids) Incorporating 4-Methoxybenzoic Acid Derivatives

Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance. However, their rigid backbones often lead to poor solubility and processability. The strategic incorporation of monomers derived from PMA can mitigate these challenges.

Mechanistic Rationale: Enhancing Processability

To incorporate PMA into a polyamide backbone, it must first be chemically modified to possess amine functionalities. A common approach is the nitration of PMA, followed by reduction to create an aminomethoxybenzoic acid monomer. The presence of the methoxy group in the resulting aramid can disrupt the strong hydrogen bonding between amide linkages, leading to:

  • Improved Solubility: The reduced interchain interaction allows the polymer to dissolve in a wider range of organic solvents, facilitating solution-based processing techniques like film casting and fiber spinning.

  • Controlled Mechanical Properties: While the disruption of hydrogen bonding may lead to a slight reduction in tensile strength and modulus compared to highly crystalline aramids like Kevlar®, the resulting polymers can still exhibit excellent mechanical properties suitable for many high-performance applications.

Experimental Protocol 2: Synthesis of a Soluble Aramid via Low-Temperature Solution Polycondensation

This protocol details a two-step process: the synthesis of the diamine monomer from a PMA derivative and its subsequent polymerization.

Monomer Synthesis: 4-Amino-3-methoxybenzoic acid

This protocol is adapted from a similar synthesis for a related compound.[7]

Materials:

  • 4-Methoxy-3-nitrobenzoic acid

  • Methanol

  • Palladium on activated charcoal (10% Pd/C)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve 4-methoxy-3-nitrobenzoic acid in methanol.

  • Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere.

  • Seal the autoclave and purge with nitrogen three times to remove oxygen.

  • Pressurize the autoclave with hydrogen gas (e.g., to 50 psi).

  • Stir the mixture at room temperature for 4-6 hours, monitoring hydrogen uptake.

  • Once the reaction is complete, vent the hydrogen and purge with nitrogen.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the methanol under reduced pressure to obtain 4-amino-3-methoxybenzoic acid as a solid.

Polymer Synthesis: Aromatic Polyamide

Materials:

  • 4-Amino-3-methoxybenzoic acid (or another suitable diamine derived from PMA)

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous lithium chloride (LiCl)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the diamine monomer and anhydrous LiCl in NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add terephthaloyl chloride as a solution in NMP to the stirred diamine solution.

  • Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3-4 hours. The solution will become highly viscous.

  • Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then water to remove any residual salts and solvent.

  • Dry the polymer in a vacuum oven at 80-100°C.

Workflow for Soluble Aramid Synthesis:

AramidSynthesis cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Work-up Start 4-Methoxy-3-nitrobenzoic acid Reduction Catalytic Hydrogenation (H₂/Pd-C) Start->Reduction Diamine 4-Amino-3-methoxybenzoic acid Reduction->Diamine Diamine2 Diamine Monomer Polymerization Low-Temperature Solution Polycondensation Diamine2->Polymerization DiacidChloride Terephthaloyl Chloride DiacidChloride->Polymerization Solvent NMP, LiCl Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing & Filtration Precipitation->Washing Drying Vacuum Drying Washing->Drying Aramid Soluble Aramid Polymer Drying->Aramid

Caption: Workflow for the Synthesis of a Soluble Aramid.

Part 3: Characterization and Performance Data

The performance of PMA-containing resins should be thoroughly characterized to validate the success of the synthesis and to understand the structure-property relationships.

Thermal Analysis: DSC and TGA
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymers. The Tg is a critical parameter that defines the upper service temperature of the material in many applications.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. Key data points include the onset of decomposition and the temperature at which 5% or 10% weight loss occurs.

Expected Thermal Properties of PMA-based Resins:

Polymer TypeExpected Tg Range (°C)Expected Decomposition Temp. (°C)Notes
Aromatic Copolyester 150 - 250> 400The Tg will be highly dependent on the co-monomer composition and the degree of crystallinity.
Soluble Aramid 250 - 350> 450The introduction of the methoxy group may slightly lower the Tg compared to fully rigid aramids but will still be in a high-performance range.
Mechanical Properties

The mechanical performance of the synthesized resins can be evaluated by preparing films or molded specimens and conducting tensile tests. Key parameters to measure include:

  • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

  • Young's Modulus: A measure of the material's stiffness.

  • Elongation at Break: The percentage increase in length that a material undergoes before it breaks.

Anticipated Mechanical Properties:

Polymer TypeTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Aromatic Copolyester 70 - 1502.0 - 4.05 - 50
Soluble Aramid 80 - 2003.0 - 6.05 - 20

Conclusion

4-Methoxybenzoic acid is a highly valuable monomer for the synthesis of high-performance aromatic polyesters and polyamides. Its strategic incorporation allows for the tuning of key material properties, most notably enhancing solubility and processability without significant compromise of thermal and mechanical performance. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the potential of PMA in creating novel and advanced polymer architectures for a wide range of demanding applications.

References

  • Exploring 4-Methoxybenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). Available at: [Link]

  • Kricheldorf, H. R. (2025). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. ResearchGate. Available at: [Link]

  • Emco Dyestuff Pvt Ltd. 4-Methoxybenzoic Acid | CAS 100-09-4 | Manufacturer, Supplier, Exporter. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. Available at: [Link]

  • PubChem. (2026). 4-Methoxybenzoic Acid. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Available at: [Link]

  • National Institutes of Health. (n.d.). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

  • MDPI. (n.d.). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Available at: [Link]

  • National Institutes of Health. (n.d.). Improvement of the bond strength of 4-META/MMA-TBB resin to collagen-depleted dentin. Available at: [Link]

  • Wikipedia. (n.d.). p-Anisic acid. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Epoxy Resin-4-Amino Benzoic Acid Curing Reaction. Available at: [Link]

  • MDPI. (n.d.). Optimization of Reactive Diluent for Bio-Based Unsaturated Polyester Resin: A Rheological and Thermomechanical Study. Available at: [Link]

  • MDPI. (2024). Synthesis of an Epoxy Toughening Curing Agent through Modification of Terephthalic Acid Sludge Waste. Available at: [Link]

  • ResearchGate. (2025). Thermal and mechanical properties of epoxy resin toughened with epoxidized soybean oil. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization of hyperbranched alkyd resins based on tall oil fatty acids. Available at: [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

  • RSC Publishing. (n.d.). Novel poly(aniline-co-3-amino-4-methoxybenzoic acid) copolymer for the separation and recovery of Pd(ii) from the leaching liquor of automotive catalysts. Available at: [Link]

  • ResearchGate. (2025). Synthesis, thermal and mechanical properties and biodegradation of branched polyamide 4. Available at: [Link]

Sources

Application Note & Protocol: Determination of Thermodynamic Solubility of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical property that dictates the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API).[1][2] This document provides a comprehensive, scientifically grounded protocol for determining the thermodynamic (equilibrium) solubility of 4-Methoxybenzoic acid (also known as p-anisic acid). We will delve into the foundational principles of solubility, detail a step-by-step experimental protocol using the gold-standard shake-flask method, outline robust analytical quantification techniques, and provide guidance on data analysis and presentation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible method for solubility assessment, a cornerstone of pre-formulation and pharmaceutical development.[3][4]

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[3][5] Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a homogeneous system, directly influences a drug's absorption and, consequently, its bioavailability.[1][6] More than 40% of NCEs are reported to be practically insoluble in water, which can lead to inadequate plasma concentrations and variable therapeutic outcomes.[3][5]

It is crucial to distinguish between two key types of solubility:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute dissolved in a solvent when the system is at equilibrium with an excess of the solid drug.[6][7] It is a fundamental, intrinsic property of the compound under specific conditions (e.g., temperature, pH, solvent).

  • Kinetic Solubility: This value is often higher than thermodynamic solubility and is determined by the concentration at which a compound, typically dissolved in an organic solvent like DMSO first, precipitates when added to an aqueous medium.[8][9] While useful for high-throughput screening in early discovery, it represents a metastable, supersaturated state and is highly dependent on the experimental protocol.[7][8]

For robust pre-formulation and regulatory submissions, determining the thermodynamic solubility is paramount. This application note focuses exclusively on the determination of this equilibrium value for 4-Methoxybenzoic acid.

Characterization of 4-Methoxybenzoic Acid

4-Methoxybenzoic acid (p-anisic acid) is a white crystalline solid.[10] Understanding its basic physicochemical properties is essential for designing an effective solubility study.

PropertyValueSource
Molecular Formula C₈H₈O₃[11]
Molecular Weight 152.15 g/mol [11]
Melting Point 182-185 °C[10][12]
pKa 4.50 (at 25 °C)[12]
Qualitative Aqueous Solubility Sparingly soluble in cold water (0.3 g/L at 20 °C)[12][13][14]
Organic Solvent Solubility Soluble in ethanol, ether, and ethyl acetate[15][16]

As a weak acid with a pKa of 4.5, the solubility of 4-Methoxybenzoic acid is expected to be pH-dependent.[2] It will be less soluble in acidic environments (below its pKa) where it exists predominantly in its neutral, unionized form, and more soluble in basic environments (above its pKa) where it forms the more polar methoxybenzoate salt.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[17] The principle involves agitating an excess amount of the solid compound in a specific solvent or buffer until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the filtrate is quantified.

Materials & Equipment

Materials:

  • 4-Methoxybenzoic acid (purity >98%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Buffer solutions (pH 1.2, 4.5, 6.8) as per ICH guidelines[18][19]

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water

  • Phosphoric acid

  • Syringe filters (0.22 µm or 0.45 µm, chemically compatible, e.g., PTFE or PVDF)

Equipment:

  • Thermostatic shaker or water bath capable of maintaining 37 ± 1 °C

  • Analytical balance (4-decimal places)

  • pH meter

  • Glass vials or flasks with screw caps

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Vortex mixer

  • Centrifuge

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh Excess Solid (4-Methoxybenzoic Acid) add_solid Add Solid to Solvent in Sealed Vial prep_solid->add_solid prep_solvent Prepare Solvent (e.g., pH 7.4 Buffer) prep_solvent->add_solid shake Equilibrate in Shaker (e.g., 24-48h at 37°C) add_solid->shake Ensure excess solid remains centrifuge Centrifuge Sample (Optional) shake->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) shake->filter Direct Filtration centrifuge->filter dilute Dilute Filtrate filter->dilute To fall within calibration range analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8) as recommended by ICH guidelines.[18][19] The temperature should be maintained at 37 ± 1 °C.[20]

  • Sample Preparation: Add an excess amount of 4-Methoxybenzoic acid to a series of glass vials (in triplicate for each pH condition). A general rule is to add at least 2-3 times the expected amount needed for saturation. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium was reached.[17]

  • Equilibration: Add a precisely known volume of the prepared buffer to each vial. Seal the vials tightly to prevent solvent evaporation.[13] Place the vials in a thermostatic shaker set to 37 °C and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but the exact time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the measured concentration no longer increases.[21][22]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

  • pH Verification: After the experiment, the pH of the saturated solution should be measured to ensure it has not deviated significantly (e.g., by more than ±0.1 units) from the initial pH.[19][21]

  • Quantification: Accurately dilute the clear filtrate with the appropriate solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve. Analyze the diluted sample using a validated analytical method as described in Section 4.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, selective, and widely used method for quantifying 4-Methoxybenzoic acid.[23][24]

Analytical Workflow Diagram

G cluster_cal Calibration Curve Preparation cluster_sample Sample Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) standards Create Serial Dilutions (e.g., 1-100 µg/mL) stock->standards analyze_std Analyze Standards by HPLC standards->analyze_std plot_curve Plot Absorbance vs. Conc. (Determine R²) analyze_std->plot_curve determine_conc Determine Concentration from Calibration Curve plot_curve->determine_conc Use linear equation sample_prep Prepare Diluted Filtrate (from Solubility Exp.) analyze_sample Analyze Sample by HPLC sample_prep->analyze_sample analyze_sample->determine_conc

Caption: Workflow for HPLC-UV Quantification.

Protocol for Quantification
  • Instrumentation & Conditions:

    • System: HPLC with a UV-Vis detector.[23]

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[23]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid. The acidic modifier ensures good peak shape for the acidic analyte.[24]

    • Flow Rate: 1.0 mL/min.[23]

    • Detection Wavelength: 254 nm.[24] (Note: The λmax is around 250 nm, and benzoic acid derivatives are often monitored around 230-254 nm[23][25][26]).

    • Injection Volume: 20 µL.[24]

    • Column Temperature: 30 °C.[24]

  • Preparation of Calibration Standards:

    • Prepare a primary stock solution of 4-Methoxybenzoic acid (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in a suitable solvent like methanol or the mobile phase.[24]

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards covering the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[24]

  • Method Validation: The analytical method must be validated to ensure its suitability for the intended purpose, in compliance with FDA and ICH guidelines.[27][28][29] Key validation parameters include:

    • Specificity: Ensure no interference from excipients or degradants at the retention time of the analyte.

    • Linearity: Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be >0.999.[24]

    • Accuracy & Precision: Determine the recovery of spiked samples and the repeatability of measurements (%RSD < 2%).[30]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration that can be reliably detected and quantified.[31]

  • Sample Analysis:

    • Inject the prepared diluted filtrate from the solubility experiment (Section 3.3, Step 6) into the HPLC system.

    • Record the peak area corresponding to 4-Methoxybenzoic acid.

Data Analysis and Reporting

  • Construct Calibration Curve: Plot the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Calculate Concentration in Saturated Solution:

    • Use the linear regression equation to calculate the concentration of the diluted sample from its measured peak area.

    • Multiply this concentration by the dilution factor used in the sample preparation step to determine the final concentration of the saturated solution (i.e., the solubility).

    Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

  • Data Presentation: Summarize the results in a clear and concise table. Report the solubility as an average of the triplicate measurements ± standard deviation for each pH condition.

pH of MediumTemperature (°C)Individual Solubility Measurements (mg/mL)Mean Solubility (mg/mL)Standard Deviation
1.2 37Value 1, Value 2, Value 3MeanSD
4.5 37Value 1, Value 2, Value 3MeanSD
6.8 37Value 1, Value 2, Value 3MeanSD

Conclusion

This application note provides a detailed, self-validating protocol for the accurate and reliable determination of the thermodynamic solubility of 4-Methoxybenzoic acid. By adhering to the principles of equilibrium solubility, employing the robust shake-flask method, and utilizing a validated HPLC-UV analytical technique, researchers can generate high-quality data crucial for informed decision-making in drug formulation and development. Following standardized guidelines, such as those from the ICH, ensures that the data generated is suitable for regulatory submissions and contributes to a comprehensive understanding of the API's biopharmaceutical properties.[19][20]

References

  • BenchChem. (2025). A Comparative Guide to the Quantification of 4-Methoxybenzoic Acid: HPLC-UV vs. HPLC-MS/MS.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • MDPI. (2020). The Importance of Solubility for New Drug Molecules.
  • BenchChem. (2025). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid: LC-MS/MS, HPLC-UV, and GC-MS Methods.
  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
  • NIH. (2012). Drug Solubility: Importance and Enhancement Techniques.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis.
  • ChemicalBook. 4-Methoxybenzoic acid CAS#: 100-09-4.
  • ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
  • ChemicalBook. (2025). 4-Methoxybenzoic acid | 100-09-4.
  • BenchChem. (2025). solubility profile of 4-methoxybenzoic acid in different solvents.
  • Solubility of Things. Validation of Analytical Methods.
  • ACS Publications. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K.
  • Wikipedia. p-Anisic acid.
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of....
  • PubChem. 4-Methoxybenzoic Acid.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • MDPI. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5.
  • ResearchGate. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K | Request PDF.
  • Enamine. Shake-Flask Solubility Assay.
  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • BioAssay Systems. Shake Flask Method Summary.
  • Fisher Scientific. 4-Methoxybenzoic acid, 98+%.
  • ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
  • NIH. (2014). Determination of aqueous solubility by heating and equilibration: A technical note.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • Regulations.gov. Analytical Procedures and Methods Validation.
  • NIST. Benzoic acid, 4-methoxy-.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. US FDA Recommended Dissolution methods Database.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published.
  • NIST. Benzoic acid, 4-methoxy-.
  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • AppsLab Library. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
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Troubleshooting & Optimization

Technical Support Center: Polymerization in 4-Methoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 4-Methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during their experiments. Instead of a rigid protocol, we offer a dynamic, question-driven resource to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)
Q1: My reaction with 4-Methoxybenzoic acid is resulting in an insoluble polymer. Is 4-Methoxybenzoic acid polymerizing?

This is a common query, and the direct answer is no. 4-Methoxybenzoic acid, also known as p-anisic acid, is a stable, white crystalline solid that does not undergo self-polymerization under standard laboratory conditions.[1][2] It is structurally not a monomer in the typical sense.

The polymer formation you are observing almost certainly originates from another component in your reaction mixture. The investigation should therefore focus on identifying which of your reactants or reagents is susceptible to polymerization.

Q2: If 4-Methoxybenzoic acid isn't the cause, what is polymerizing in my reaction?

Unwanted polymerization in a reaction vessel is a frequent challenge in organic synthesis, often caused by reactive monomers present in the mixture.[3][4] Common culprits include:

  • Vinyl Monomers: Styrene, acrylates (e.g., methyl methacrylate, butyl acrylate), and acrylonitrile are highly susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of initiators.[4][5]

  • Dienes: Butadiene and similar compounds can readily polymerize.

  • Other Reactive Species: Certain epoxides or other strained ring systems can undergo polymerization under specific catalytic conditions.[6]

Your 4-Methoxybenzoic acid may be involved in a reaction, such as an esterification with a polymerizable alcohol, or it might be acting as a catalyst or additive in a system containing one of these monomers.[7][8][9][10]

Troubleshooting Unwanted Polymerization

If you are facing unexpected polymer formation, a systematic approach is crucial to identify the source and implement a solution.

Step 1: Reagent and Reaction Analysis

The first step is a thorough review of all components and conditions of your experiment.[11][12]

  • Identify Potential Monomers: Scrutinize your reaction scheme. Are you using any reactants that contain vinyl, acrylate, or other polymerizable functional groups?

  • Check for Impurities: Contamination in starting materials or solvents can sometimes initiate polymerization.[12][13] Consider the purity of your reagents.

  • Review Reaction Conditions: High temperatures, exposure to UV light, or the presence of radical initiators (even trace peroxides in solvents like ether) can trigger polymerization.[4][5]

Step 2: Isolate the Cause

If the source is not immediately obvious, consider running control experiments:

  • Set up the reaction without 4-Methoxybenzoic acid. If polymerization still occurs, it confirms another component is the source.

  • Heat the suspected monomer on its own (with appropriate safety precautions) under the reaction conditions to see if it polymerizes.

This logical process is visualized in the troubleshooting workflow below.

Caption: Troubleshooting workflow for identifying the source of polymerization.

Preventing Polymerization of Co-Reactants

Once the polymerizing agent is identified, the next step is to prevent its reaction. This is typically achieved by adding a small amount of a polymerization inhibitor.[3][14]

Q3: What type of inhibitor should I use, and how much?

The choice of inhibitor depends on the monomer and the reaction conditions. Inhibitors work by scavenging the free radicals that propagate the polymer chain.[3][4]

Inhibitor TypeCommon ExamplesTypical MonomersNotes
Phenolic Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT)Acrylates, StyreneOften require the presence of oxygen to be effective.[5][15] Easily removed by an alkaline wash.[5]
Stable Radicals TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), TEMPOLAcrylates, Methacrylates, Styrene, ButadieneHighly effective and do not require oxygen.[3][14]
Aromatic Amines PhenothiazineAcrylatesVery effective, especially at higher temperatures.[16]
Quinones p-BenzoquinoneGeneral purposeEffective radical scavengers.[3][17]

Concentration: Inhibitors are typically used at concentrations ranging from 10 to 1000 ppm, depending on the reactivity of the monomer, the temperature, and the desired induction period. It is crucial to start with a low concentration and optimize as needed.

Experimental Protocol: General Procedure for Inhibiting Polymerization

This protocol provides a general guideline for using an inhibitor in a reaction involving a polymerizable co-reactant with 4-Methoxybenzoic acid.

Objective: To prevent the polymerization of a reactive monomer during a chemical reaction.

Materials:

  • Reactive monomer (e.g., styrene, methyl acrylate)

  • 4-Methoxybenzoic acid

  • Chosen inhibitor (e.g., MEHQ, TEMPO)

  • Reaction solvent

Procedure:

  • Purification of Monomer (If Necessary): Commercial monomers are often supplied with an inhibitor.[14] If your procedure requires an inhibitor-free monomer, it can be removed by washing with an aqueous base (for phenolic inhibitors) or by distillation.[14] Note: Distilling uninhibited monomers can be hazardous and should be done with extreme care, typically under reduced pressure and at low temperatures.

  • Charging the Reactor: To a clean, dry reaction vessel equipped with a stirrer and an inert atmosphere (e.g., nitrogen or argon), add the solvent and the 4-Methoxybenzoic acid.

  • Adding the Inhibitor: Add the chosen inhibitor to the reaction vessel. Ensure it is fully dissolved before proceeding.

  • Adding the Monomer: Slowly add the purified (or unpurified, if the existing inhibitor is acceptable) monomer to the reaction mixture.

  • Initiating the Reaction: Proceed with your planned reaction, such as heating or adding other catalysts/reagents.

  • Monitoring: Monitor the reaction for your desired product formation, as well as for any signs of polymerization (e.g., increase in viscosity, formation of solids).

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-methoxybenzoic acid, also known as p-anisic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges in synthesizing this versatile organic intermediate and optimize your reaction yields and purity.

Overview of Common Synthetic Routes

The selection of a synthetic pathway for 4-methoxybenzoic acid is a critical decision that impacts yield, purity, scalability, and cost. Several reliable methods are prevalent in both laboratory and industrial settings.[1]

  • Oxidation of p-Methoxytoluene: An industrially favored method involving the catalytic oxidation of the methyl group. While efficient and high-yielding, it requires specialized equipment to handle the high pressures and temperatures involved, as well as corrosive solvents like acetic acid.[2][3]

  • Oxidation of p-Anisaldehyde: A straightforward and common laboratory-scale synthesis. The aldehyde starting material is readily available and can be oxidized under relatively mild conditions.[3][4]

  • Grignard Carboxylation of 4-Bromoanisole: A classic and highly adaptable method for lab-scale synthesis. It involves the formation of a Grignard reagent from 4-bromoanisole, followed by carboxylation with carbon dioxide.[2][5] This method's primary challenge is the stringent need for anhydrous (water-free) conditions.[2]

  • Williamson Ether Synthesis from p-Hydroxybenzoic Acid: This route involves the methylation of the phenolic hydroxyl group of p-hydroxybenzoic acid.[6][7] A key challenge is preventing the concurrent esterification of the carboxylic acid group.[6]

  • Ozonolysis of Anethole: This approach utilizes anethole, a natural product from anise or fennel, as a renewable starting material.[3][8] The process involves ozonolysis to form an ozonide, which is then oxidatively cleaved to yield 4-methoxybenzoic acid.[2][8]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and spectral properties of 4-methoxybenzoic acid?

A1: 4-Methoxybenzoic acid is a white crystalline solid.[3] Key properties are summarized below:

  • Melting Point: 182-185 °C[3]

  • Boiling Point: ~275 °C[3]

  • Solubility: Sparingly soluble in cold water, but soluble in organic solvents like ethanol, ethyl acetate, and chloroform.[1][3]

  • 1H NMR (CDCl3, 600 MHz): δ 8.08-8.06 (d, 2H), 6.96-6.94 (d, 2H), 3.88 (s, 3H).[9]

  • 13C NMR: Key peaks around δ 166.7 (C=O), 163.8 (C-O), 131.8 (Ar-CH), 123.5 (Ar-C), 113.8 (Ar-CH), 55.4 (O-CH3).[9]

  • IR Spectrum: Characteristic peaks include a broad O-H stretch (~3000 cm-1) for the carboxylic acid, a strong C=O stretch (~1680 cm-1), and C-O stretches for the ether and acid groups.

Q2: My final product is off-white or yellowish. What causes this discoloration and how can I fix it?

A2: A non-white appearance typically points to the presence of trace impurities.[1] This can arise from the oxidation of aromatic species or residual reagents from the synthesis. To decolorize the product, you can perform the following:

  • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) and allow it to cool slowly. The impurities will remain in the solvent while the pure 4-methoxybenzoic acid crystallizes.[1]

  • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution before filtering. The activated carbon will adsorb colored impurities.[8]

Q3: How should I properly store 4-methoxybenzoic acid?

A3: 4-Methoxybenzoic acid is a stable compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Troubleshooting Guide: Optimizing Your Synthesis

Issue 1: Low Reaction Yield

Q: My reaction yield is significantly lower than reported in the literature. What are the common causes and how can I improve it?

A: Low yields are a frequent issue and can be attributed to several factors. A systematic approach is key to identifying and resolving the problem.[1]

  • Potential Cause 1: Incomplete Reaction

    • Why it happens: The reaction may not have proceeded to completion due to insufficient reaction time, non-optimal temperature, or poor mixing.

    • How to diagnose: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The persistence of a spot corresponding to your starting material indicates an incomplete reaction.

    • Solution: If starting material remains, consider extending the reaction time. A modest increase in temperature can also accelerate the reaction, but be cautious, as excessive heat can promote side reactions. Ensure your stirring mechanism is providing adequate agitation for the reaction mixture's scale and viscosity.[1]

  • Potential Cause 2: Side Reactions

    • Why it happens: Competing reaction pathways can consume starting materials or intermediates, reducing the formation of the desired product. For instance, in a Grignard synthesis, dimerization of the Grignard reagent can occur. In the Williamson ether synthesis of 4-methoxybenzoic acid, the methylating agent can also esterify the carboxylic acid group, forming methyl 4-methoxybenzoate.[6]

    • How to diagnose: Analyze the crude product by TLC or NMR spectroscopy to identify unexpected spots or peaks, which may correspond to byproducts.

    • Solution: Optimize reaction conditions to favor the desired pathway. This could involve adjusting the temperature, changing the order of reagent addition, or using a more selective reagent. For the Williamson synthesis, for example, using a milder methylating agent or carefully controlling the stoichiometry and pH can minimize ester formation.[6]

  • Potential Cause 3: Issues with Grignard Reagent Formation (for Grignard Carboxylation)

    • Why it happens: Grignard reagents are highly sensitive to moisture and oxygen. The presence of even trace amounts of water will quench the reagent as it forms.[2] An oxide layer on the magnesium turnings can also prevent the reaction from initiating.

    • How to diagnose: The reaction fails to initiate (no heat evolution, no disappearance of magnesium) or stalls prematurely.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., dry diethyl ether or THF). The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[2]

  • Potential Cause 4: Losses During Work-up and Purification

    • Why it happens: Significant amounts of product can be lost during extraction, washing, and recrystallization steps. For example, during acidic work-up, if the pH is not sufficiently low, the product will remain partially as its carboxylate salt in the aqueous layer.

    • Solution: During the work-up, ensure the aqueous layer is acidified to a pH of approximately 3-4 to fully precipitate the carboxylic acid.[8] When performing extractions, use an adequate volume of organic solvent and perform multiple extractions (e.g., 3x) to ensure complete recovery from the aqueous phase. For recrystallization, use the minimum amount of hot solvent required to dissolve the solid to avoid leaving a large amount of product in the mother liquor upon cooling.

Issue 2: Product Purity and Contamination

Q: My final product is contaminated with starting material or a byproduct. How can I improve its purity?

A: Achieving high purity is essential, especially in drug development. The purification strategy depends on the nature of the impurity.

  • Contaminant 1: Unreacted Starting Material (e.g., p-Anisaldehyde, 4-Bromoanisole)

    • Why it happens: Incomplete reaction, as discussed above.

    • Purification Strategy: Most starting materials have different polarity and solubility profiles than the carboxylic acid product.

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The 4-methoxybenzoic acid will deprotonate and move into the aqueous layer as its sodium salt. The neutral starting material will remain in the organic layer. The layers can then be separated, and the aqueous layer re-acidified to precipitate the pure product.

      • Recrystallization: A carefully chosen solvent system can often separate the product from the starting material.

  • Contaminant 2: Methyl 4-methoxybenzoate (from Williamson Ether Synthesis)

    • Why it happens: The methylating agent esterifies the carboxylic acid in addition to forming the ether.[6]

    • Purification Strategy: This ester byproduct can be removed by hydrolysis.

      • In-situ Hydrolysis: After the initial methylation reaction, an aqueous solution of a strong base (like sodium hydroxide) can be added, and the mixture heated to hydrolyze the ester back to the carboxylate salt.[6] The reaction mixture can then be acidified to precipitate the pure 4-methoxybenzoic acid.

Process Flow and Decision Making Diagrams

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 4-methoxybenzoic acid.

G reagents Starting Materials & Reagents reaction Chemical Reaction (e.g., Oxidation, Grignard) reagents->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup crude Crude Product Isolation (Evaporation, Precipitation) workup->crude purification Purification (Recrystallization, Chromatography) crude->purification analysis Product Analysis (NMR, IR, MP) purification->analysis final_product Pure 4-Methoxybenzoic Acid analysis->final_product

Caption: General workflow for 4-methoxybenzoic acid synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low product yield.

G start Low Yield Observed check_tlc Analyze reaction mixture by TLC/HPLC start->check_tlc incomplete Incomplete Reaction: - Extend reaction time - Increase temperature slightly - Improve stirring check_tlc->incomplete Starting material present side_products Side Products Formed: - Optimize temperature - Adjust reagent stoichiometry - Change addition order check_tlc->side_products Byproducts observed grignard_issue Grignard Synthesis Specific: - Ensure anhydrous conditions - Use inert atmosphere - Activate Mg turnings check_tlc->grignard_issue Grignard reaction fails to start workup_loss Check Work-up Procedure: - Ensure correct pH for precipitation - Perform multiple extractions - Minimize solvent in recrystallization incomplete->workup_loss If yield is still low side_products->workup_loss If purity is also an issue

Caption: A decision tree for troubleshooting low yield issues.

Comparison of Synthesis Routes

Synthesis RouteStarting MaterialTypical YieldAdvantagesDisadvantages
Oxidation of p-Methoxytoluene p-Methoxytoluene~85%[2]High yield, short reaction time, scalable.Requires high pressure/temperature, corrosive solvent, heavy metal catalysts.[2]
Grignard Carboxylation 4-Bromoanisole~82%[2]Versatile, reliable for lab-scale.Requires strict anhydrous conditions, sensitive to air.[2]
Ozonolysis of Anethole Anethole70-80%[8]Uses a renewable starting material, environmentally friendly aspects.Requires an ozone generator, handling of potentially explosive ozonides.[2][8]
Williamson Ether Synthesis p-Hydroxybenzoic AcidModerate-HighReadily available starting material.Potential for ester side-product formation, requiring careful control.[6]
Oxidation of p-Anisaldehyde p-AnisaldehydeHighMild reaction conditions, simple procedure.Starting material can be more expensive than p-methoxytoluene.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Carboxylation of 4-Bromoanisole

This protocol is adapted from standard laboratory procedures for Grignard reactions.[2][5]

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • 4-Bromoanisole

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Hydrochloric acid (e.g., 6M)

  • All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen.

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromoanisole in anhydrous diethyl ether.

    • Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it doesn't start, gently warm the flask.

    • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution to room temperature.

    • In a separate large beaker, place an excess of crushed dry ice.

    • Slowly and carefully pour the Grignard solution onto the dry ice with gentle stirring.

    • Allow the mixture to stand until all the excess dry ice has sublimated.

  • Work-up and Isolation:

    • Slowly add 6M HCl to the reaction mixture to hydrolyze the magnesium carboxylate salt. Continue adding acid until the aqueous layer is acidic (check with pH paper) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-methoxybenzoic acid.

  • Purification:

    • Recrystallize the crude solid from an ethanol/water mixture to obtain pure white crystals of 4-methoxybenzoic acid.

Protocol 2: Synthesis via Oxidation of p-Anisaldehyde

This protocol uses a common and effective oxidizing agent, potassium permanganate.

Materials:

  • p-Anisaldehyde

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (e.g., 6M)

Procedure:

  • Reaction Setup:

    • Dissolve p-anisaldehyde in a suitable solvent like aqueous acetone or a dilute aqueous solution of sodium hydroxide in a round-bottom flask.

    • Prepare a solution of potassium permanganate in water.

  • Oxidation:

    • Cool the p-anisaldehyde solution in an ice bath.

    • Slowly add the potassium permanganate solution dropwise with vigorous stirring. The purple color of the permanganate should disappear as it reacts. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature until the purple color has completely vanished, indicating the consumption of the permanganate. A brown precipitate of manganese dioxide (MnO2) will form.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.

    • To the filtrate, add a saturated solution of sodium bisulfite to destroy any excess permanganate.

    • Cool the filtrate in an ice bath and acidify by slowly adding 6M HCl until the pH is around 3-4.

    • A white precipitate of 4-methoxybenzoic acid will form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • Purification:

    • The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

References

  • US7728168B2, Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs, Google P
  • Quick Company, A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • CN104151157A, Preparation method of methoxybenzoic acid, Google P
  • YouTube, Conversion of Nitrobenzene to 4-Methoxybenzoic acid. [Link]

  • CN104356000A, Method for preparing 3-nitro-4-methoxy benzoic acid, Google P
  • Chemistry Workshop JR, Named Reactions Of Haloalkanes and haloarenes. [Link]

  • Wikipedia, p-Anisic acid. [Link]

  • ResearchGate, Facile one-pot synthesis of anisaldehyde. [Link]

  • PubChem, 4-Methoxybenzoic Acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. [Link]

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Technical Support Center: Purification of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methoxybenzoic acid (p-anisic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical application by explaining the causality behind experimental choices.

Understanding 4-Methoxybenzoic Acid and Its Impurities

4-Methoxybenzoic acid is a white crystalline solid widely used as an intermediate in the synthesis of pharmaceuticals, cosmetics, and fragrances.[1][2] Its purity is paramount for these applications. Common impurities can arise from its synthesis, which often involves the oxidation of p-methoxytoluene or anethole, or the etherification of p-hydroxybenzoic acid.[3][4][5]

Potential Impurities:

  • Starting Materials: Unreacted p-hydroxybenzoic acid, p-methoxytoluene, or anisaldehyde. The presence of p-hydroxybenzoic acid is a common issue if the methylation step during synthesis is incomplete.[3][6]

  • By-products: 4-Methoxybenzoic acid methyl ester can form and requires in-situ hydrolysis to be removed.[3]

  • Degradation Products: Improper storage or harsh reaction conditions can lead to degradation.

  • Residual Solvents: Volatile organic solvents from the synthesis and purification steps may be present.[6]

The choice of purification technique is dictated by the nature of these impurities and the desired final purity.

Purification Techniques: Troubleshooting Guides

This section provides detailed troubleshooting for the most common purification methods for 4-Methoxybenzoic acid.

Recrystallization: The Workhorse Technique

Recrystallization is the most common and cost-effective method for purifying 4-Methoxybenzoic acid. It leverages the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Troubleshooting Recrystallization

Q1: My 4-Methoxybenzoic acid is not dissolving, even with a lot of hot solvent. What's wrong?

A1: This issue typically points to an inappropriate solvent choice or insufficient heating.

  • Causality: For successful recrystallization, the solute should have high solubility in the hot solvent and low solubility in the cold solvent. If the compound's solubility is too low even at the solvent's boiling point, it will be difficult to dissolve a reasonable quantity.

  • Solutions:

    • Verify Solvent Choice: Consult a solubility chart. Water is a good choice as 4-Methoxybenzoic acid is sparingly soluble in cold water but its solubility increases significantly in hot water.[7][8] Alcohols like ethanol are also effective.[8][9]

    • Increase Temperature: Ensure your solvent is at or near its boiling point. Use a hot plate with a stirrer to ensure uniform heating.

    • Use a Solvent Mixture: If a single solvent is not ideal, a binary solvent system (e.g., ethanol-water) can be employed to fine-tune the solubility.

Q2: No crystals are forming after my solution has cooled. What should I do?

A2: This is a common problem, often due to using too much solvent, leading to a solution that is not supersaturated upon cooling.

  • Causality: Crystallization occurs when the concentration of the solute exceeds its solubility limit in the cold solvent. An overly dilute solution will not reach this point.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inner surface of the flask with a glass rod at the solution's surface. This creates nucleation sites for crystal growth.[8]

      • Seeding: Add a tiny crystal of pure 4-Methoxybenzoic acid to the solution to initiate crystallization.[8]

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[8]

    • Extended Cooling: Place the flask in an ice bath to further decrease the solubility of the compound and promote crystallization.[8]

Q3: My product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute (4-Methoxybenzoic acid melts at 182-185°C), or if the solution is cooled too rapidly.

  • Causality: The solute is supersaturated but lacks the energy to form an ordered crystal lattice, instead forming a disordered, liquid phase.

  • Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

    • Lower the Solution's Saturation Point: Add a bit more solvent to the hot solution before cooling to prevent such a high degree of supersaturation.

    • Change Solvents: Choose a solvent with a lower boiling point.

Experimental Protocol: Recrystallization of 4-Methoxybenzoic Acid from Water
  • Dissolution: In an Erlenmeyer flask, add the crude 4-Methoxybenzoic acid and a minimal amount of water.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot water until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.[8]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualization of Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude 4-Methoxybenzoic Acid B Add minimal hot solvent A->B C Saturated Solution B->C D Hot Gravity Filtration (optional) C->D E Remove insoluble impurities D->E F Slow Cooling E->F G Crystal Formation F->G H Ice Bath G->H I Maximize Yield H->I J Vacuum Filtration I->J K Wash with cold solvent J->K L Dry Crystals K->L M Pure 4-Methoxybenzoic Acid L->M

Caption: Recrystallization workflow for 4-Methoxybenzoic acid.

Sublimation: For High Purity

Sublimation is a purification technique where a solid is heated under vacuum, transitioning directly into a gas, and then condensed back into a pure solid on a cold surface, leaving non-volatile impurities behind.

Troubleshooting Sublimation

Q1: My 4-Methoxybenzoic acid is not subliming, even at high temperatures.

A1: This can be due to insufficient vacuum or the presence of non-volatile impurities coating the surface.

  • Causality: Sublimation occurs when the vapor pressure of the solid equals the ambient pressure. A poor vacuum requires a higher temperature for this to happen, which can lead to decomposition.

  • Solutions:

    • Check Vacuum System: Ensure all seals are tight and the vacuum pump is functioning correctly. A high vacuum is essential for efficient sublimation at a lower temperature.

    • Sample Preparation: Ensure the sample is finely powdered to maximize surface area.

    • Temperature Control: Gradually increase the temperature to find the optimal sublimation point without causing decomposition.

Q2: The yield from sublimation is very low.

A2: Low yield can result from incomplete sublimation or loss of product during collection.

  • Causality: If the temperature is too low or the sublimation time is too short, not all the material will sublime. Conversely, if the cold finger is not cold enough, the gaseous compound will not efficiently condense.

  • Solutions:

    • Optimize Conditions: Increase the temperature slightly or extend the sublimation time.

    • Efficient Condensation: Ensure a good flow of coolant through the cold finger to maintain a low surface temperature for condensation.

    • Careful Collection: Scrape the purified crystals from the cold finger carefully to avoid loss.

Experimental Protocol: Sublimation of 4-Methoxybenzoic Acid
  • Preparation: Place the crude 4-Methoxybenzoic acid in the bottom of a sublimation apparatus.

  • Assembly: Insert the cold finger and ensure a tight seal.

  • Vacuum: Evacuate the apparatus to a high vacuum.

  • Cooling: Start the flow of coolant through the cold finger.

  • Heating: Gently heat the bottom of the apparatus. The 4-Methoxybenzoic acid will sublime and deposit as pure crystals on the cold finger.

  • Collection: Once sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Carefully remove the cold finger and scrape off the purified crystals.

Visualization of Sublimation Workflow

G A Crude 4-Methoxybenzoic Acid in Sublimator B Apply High Vacuum A->B C Cool the Condenser (Cold Finger) B->C D Gently Heat the Sample C->D E Sublimation (Solid to Gas) D->E F Deposition (Gas to Solid) on Cold Finger E->F G Cool Apparatus F->G H Break Vacuum G->H I Collect Pure Crystals H->I

Caption: Sublimation workflow for purifying 4-Methoxybenzoic acid.

Chromatography: For Analytical and Small-Scale Purification

While less common for bulk purification, column chromatography can be used for small-scale, high-purity applications. High-Performance Liquid Chromatography (HPLC) is primarily used for analytical purity assessment.[4][10]

Troubleshooting Chromatographic Purification

Q1: I'm seeing poor separation of 4-Methoxybenzoic acid from its impurities on a silica gel column.

A1: This is likely due to an inappropriate solvent system or issues with the stationary phase.

  • Causality: The polarity of the mobile phase is critical for achieving differential migration of compounds on the stationary phase. For an acidic compound like 4-Methoxybenzoic acid, interactions with the silica gel can also lead to peak tailing.

  • Solutions:

    • Solvent System Optimization: Use a solvent system with the appropriate polarity. A mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is common. The ratio can be optimized using thin-layer chromatography (TLC).

    • Acidify the Mobile Phase: Adding a small amount of acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid group, reducing its interaction with the silica gel and improving peak shape.

Data Presentation

Solubility of 4-Methoxybenzoic Acid in Various Solvents

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[8]

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureKey Considerations
WaterSparingly soluble (0.3 g/L at 20°C)[1][7]Soluble in boiling water[8]Good, non-toxic, and non-flammable choice.[8]
EthanolHighly soluble[7][9]Very Soluble[8]Good general-purpose solvent for recrystallization.[8]
Diethyl EtherHighly soluble[9]Very Soluble[8]---
Ethyl AcetateSoluble[1][7]Very Soluble---
TolueneLower solubility[7]SolubleCan be used as an anti-solvent.[11]
AcetoneGood solubility[7]Very SolubleOften dissolves the compound too well at room temperature.

This table summarizes qualitative and some quantitative solubility data. For more detailed quantitative data, refer to specialized chemical literature.[12][13]

Frequently Asked Questions (FAQs)

Q: What is the expected purity of 4-Methoxybenzoic acid after a single recrystallization? A: A single, carefully performed recrystallization can significantly improve purity, often to >99%. The final purity depends on the nature and concentration of the initial impurities.

Q: Can I use 4-Methoxybenzoic acid directly after synthesis without purification? A: It is highly discouraged for most applications. Synthesis by-products and unreacted starting materials can interfere with subsequent reactions or compromise the quality of the final product. Purity is typically in the range of 99.1% to 99.5% after initial workup, but this may not be sufficient for all applications.[3]

Q: How can I confirm the purity of my 4-Methoxybenzoic acid? A: The most common methods are:

  • Melting Point Analysis: A sharp melting point range close to the literature value (182-185°C) indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Chromatographic Techniques: HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for quantifying purity and identifying specific impurities.[6][14]

  • Spectroscopy: Techniques like NMR and IR spectroscopy can confirm the identity and structural integrity of the compound.

Q: My purified 4-Methoxybenzoic acid has a slight color. Is this a problem? A: A persistent color after purification may indicate the presence of colored impurities that were not effectively removed. If the color is faint, it may not significantly impact the overall purity for some applications. For applications requiring high purity, such as in pharmaceuticals, a decolorization step with activated charcoal during recrystallization is recommended.

References

  • Han, R., Li, Y., Tao, T., Zhu, Z., Wang, J., Wei, X., & Shen, R. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K | Request PDF. [Link]

  • ChemicalLand21. (n.d.). 4-Methoxybenzoic Acid. [Link]

  • ResearchGate. (n.d.). Thermodynamic study of the sublimation of eight 4-n-alkylbenzoic acids. [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • OSTI.GOV. (2004). Thermodynamic study of the sublimation of eight 4-n-alkylbenzoic acids (Journal Article). [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 100-09-4 4-Methoxy-benzoic Acid Impurity. [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. [Link]

  • PubChem. (n.d.). 4-Methoxybenzoic Acid. [Link]

  • Wikipedia. (n.d.). p-Anisic acid. [Link]

  • ACS Publications. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]

Sources

Technical Support Center: Synthesis of 4-Methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-methoxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during synthetic procedures. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.

Section 1: Grignard Reaction for the Synthesis of 4-Methoxybenzoic Acid

The carbonation of a Grignard reagent is a classic and versatile method for synthesizing carboxylic acids. However, its success hinges on meticulous experimental control.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to form 4-methoxybenzoic acid is not initiating. What could be the problem?

A1: Initiation failure is a common issue in Grignard reactions and is almost always due to the presence of moisture or an oxide layer on the magnesium turnings.[1]

  • Causality: Grignard reagents are potent nucleophiles and strong bases, readily quenched by protic sources like water. The magnesium surface can also passivate through oxidation, preventing the reaction with the aryl halide.

  • Troubleshooting Steps:

    • Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried at >120 °C for several hours or flame-dried under an inert atmosphere (e.g., nitrogen or argon) immediately before use.[2] Solvents like diethyl ether or THF must be anhydrous.

    • Activation of Magnesium: The passivating oxide layer can be removed by:

      • Adding a small crystal of iodine, which reacts with the magnesium surface.[2]

      • Using a few drops of 1,2-dibromoethane.

      • Mechanically crushing the magnesium turnings in the flask (carefully, under an inert atmosphere).

Q2: I'm observing a low yield of 4-methoxybenzoic acid after the Grignard reaction and carbonation. What are the likely causes?

A2: Low yields can stem from incomplete reaction, side reactions, or losses during the work-up and purification stages.[2]

  • Causality & Solutions:

    • Incomplete Grignard Formation: Ensure the reaction goes to completion by monitoring the consumption of the starting aryl halide (e.g., 4-bromoanisole) via TLC.

    • Side Reactions: A significant side reaction is the Wurtz-type homocoupling of the Grignard reagent with the unreacted aryl halide, forming a biaryl impurity.[3] This can be minimized by the slow, dropwise addition of the aryl halide solution to the magnesium suspension.

    • Reaction with Carbon Dioxide: Ensure an excess of freshly crushed, high-quality dry ice is used for the carbonation step.[2] Inefficient trapping of the Grignard reagent will lower the yield.

    • Work-up Losses: During the acidic work-up, ensure the pH is sufficiently low (pH 2-3) to fully protonate the carboxylate salt and precipitate the 4-methoxybenzoic acid.[4]

Experimental Protocol: Grignard Synthesis of 4-Methoxybenzoic Acid

Materials:

  • Magnesium turnings

  • 4-Bromoanisole

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated)

  • Iodine (crystal)

Procedure:

  • Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and a small crystal of iodine to the flask.

  • Add a small amount of a solution of 4-bromoanisole in anhydrous diethyl ether to the dropping funnel and add a few drops to the magnesium.

  • Once the reaction initiates (indicated by bubbling and a color change), add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[2]

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Cool the reaction mixture in an ice bath and slowly add crushed dry ice.

  • Once the dry ice has sublimed, slowly add dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 4-methoxybenzoic acid.

  • Purify the crude product by recrystallization.

Section 2: Esterification of 4-Methoxybenzoic Acid

Fischer esterification is a common method for converting carboxylic acids to esters, but achieving high yields with aromatic acids can be challenging due to equilibrium limitations.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 4-methoxybenzoic acid is resulting in a low yield. How can I improve it?

A1: Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the ester product, you need to either use a large excess of one reactant (usually the alcohol) or remove a product (water) as it is formed.[5]

  • Causality & Solutions:

    • Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.

    • Le Chatelier's Principle in Action:

      • Excess Alcohol: Using the alcohol as the solvent is a common strategy to push the equilibrium to the product side.

      • Water Removal: For larger scale reactions or with less volatile alcohols, a Dean-Stark apparatus can be used to azeotropically remove water.

Q2: The esterification reaction is very slow. What can be done to increase the reaction rate?

A2: The rate of Fischer esterification is dependent on the catalyst concentration and temperature.

  • Causality & Solutions:

    • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. Ensure an adequate amount of catalyst is used.

    • Temperature: Heating the reaction mixture to reflux increases the reaction rate. The reflux temperature is determined by the boiling point of the alcohol used.

Experimental Protocol: Fischer Esterification of 4-Methoxybenzoic Acid

Materials:

  • 4-Methoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude methyl 4-methoxybenzoate.

  • Purify the product by distillation or recrystallization.

Section 3: Amide Coupling Reactions

The formation of an amide bond between 4-methoxybenzoic acid and an amine is a cornerstone of many synthetic routes in drug discovery. However, these reactions are often plagued by side reactions and purification challenges.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction using HATU is giving a low yield and multiple byproducts. What is going wrong?

A1: While HATU is a highly efficient coupling reagent, improper reaction conditions can lead to side reactions, particularly the formation of a guanidinium byproduct from the reaction of HATU with the amine.[6][7]

  • Causality & Solutions:

    • Pre-activation: The carboxylic acid should be pre-activated with HATU and a non-nucleophilic base (e.g., DIPEA) before the addition of the amine. This minimizes the opportunity for the amine to react directly with HATU.[8]

    • Stoichiometry: Use a slight excess of the carboxylic acid and coupling reagent relative to the amine to ensure complete consumption of the often more valuable amine.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times can lead to side product formation.

Q2: I am having difficulty purifying my 4-methoxybenzamide derivative. What are some common purification challenges and solutions?

A2: Purification of amides can be complicated by the presence of unreacted starting materials, the coupling reagent byproducts (e.g., HOBt, tetramethylurea from HATU), and the desired product's solubility characteristics.

  • Causality & Solutions:

    • Byproduct Removal: The byproducts from many common coupling reagents are water-soluble and can be removed with an aqueous workup. Washing the organic layer with dilute acid, base, and brine is typically effective.

    • Chromatography: Flash column chromatography is often necessary for achieving high purity. A gradient elution system (e.g., hexanes/ethyl acetate) is commonly used.

    • Recrystallization: If the amide is a solid, recrystallization can be a powerful purification technique.

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • 4-Methoxybenzoic acid

  • Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DCM

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 4-methoxybenzoic acid in the anhydrous solvent.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[9]

  • Add the amine to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Suzuki Cross-Coupling Reactions

The Suzuki coupling is a powerful tool for forming C-C bonds, often used to synthesize biaryl derivatives of 4-methoxybenzoic acid. However, catalyst deactivation and side reactions can be significant hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is giving a low yield of the desired biaryl product. What are the common causes?

A1: Low yields in Suzuki couplings can be attributed to several factors, including catalyst deactivation, inefficient transmetalation, or decomposition of the boronic acid.[10]

  • Causality & Solutions:

    • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) or agglomerate into palladium black.[11] Ensure the reaction is thoroughly degassed and run under an inert atmosphere. The choice of ligand is also crucial for stabilizing the catalyst. For electron-rich aryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often beneficial.

    • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is a critical step. The choice of base is important for activating the boronic acid. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[10]

    • Boronic Acid Decomposition: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) under the reaction conditions, especially at elevated temperatures.[10] Using a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.

Q2: I am observing a significant amount of a homocoupling byproduct in my Suzuki reaction. How can I minimize this?

A2: Homocoupling of the boronic acid to form a biaryl dimer is a common side reaction, often promoted by the presence of oxygen.[12][13]

  • Causality & Solutions:

    • Oxygen Contamination: Rigorous degassing of the solvent and reaction vessel is essential to minimize oxygen-mediated homocoupling.[14]

    • Reaction Conditions: Optimizing the reaction temperature and time can help to favor the desired cross-coupling over homocoupling.

    • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help to ensure complete consumption of the aryl halide without excessive homocoupling.

Experimental Protocol: Suzuki Cross-Coupling

Materials:

  • Aryl halide (e.g., methyl 4-bromobenzoate)

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or DMF/water mixture)

Procedure:

  • To a Schlenk flask, add the aryl halide, 4-methoxyphenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Section 5: Purification and Characterization

Frequently Asked Questions (FAQs)

Q1: I am having trouble recrystallizing my 4-methoxybenzoic acid derivative. It either "oils out" or the recovery is very low. What should I do?

A1: Successful recrystallization depends on the appropriate choice of solvent and proper technique.[15]

  • Causality & Solutions:

    • "Oiling Out": This occurs when the solute is too soluble in the hot solvent or if the melting point of the compound is below the boiling point of the solvent. Try using a solvent system where the compound is less soluble, or add a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it becomes slightly turbid, then allow it to cool slowly.

    • Low Recovery: This can be due to using too much solvent, cooling the solution too quickly, or premature crystallization during hot filtration. Use the minimum amount of hot solvent necessary to dissolve the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[16]

Q2: My ¹H NMR spectrum of a 4-methoxybenzoic acid derivative shows unexpected peaks. What are common impurities?

A2: Common impurities can include residual solvents, starting materials, or byproducts from the reaction.

  • Common Impurities and their ¹H NMR Signals:

    • Solvents: Diethyl ether (~1.2 and 3.5 ppm), ethyl acetate (~1.2, 2.0, and 4.1 ppm), dichloromethane (~5.3 ppm), THF (~1.8 and 3.7 ppm).

    • Grease: A broad singlet around 1.2-1.4 ppm is often indicative of silicone grease from glassware joints.

    • Water: A broad singlet that can appear over a wide chemical shift range depending on the solvent and concentration.

Data Summary

Reaction TypeCommon ChallengesKey Troubleshooting Strategies
Grignard Reaction Initiation failure, low yield, Wurtz couplingRigorous drying, Mg activation, slow addition of aryl halide
Esterification Low yield due to equilibrium, slow reactionUse of excess alcohol, water removal (Dean-Stark), adequate acid catalyst
Amide Coupling Low yield, side reactions (guanidinylation)Pre-activation of carboxylic acid, optimized stoichiometry
Suzuki Coupling Low yield, catalyst deactivation, homocouplingUse of appropriate ligands, rigorous degassing, choice of base
Recrystallization "Oiling out", low recoveryProper solvent selection, slow cooling, use of minimum solvent

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Starting Materials B Reaction Setup (Inert atmosphere, anhydrous conditions) A->B C Reaction (Heating, stirring) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Quenching D->E Reaction Complete F Extraction E->F G Washing (Acid, Base, Brine) F->G H Drying and Concentration G->H I Crude Product H->I J Column Chromatography or Recrystallization I->J K Pure Product J->K

Caption: A generalized workflow for the synthesis and purification of 4-methoxybenzoic acid derivatives.

Troubleshooting Logic for Low Yield in Suzuki Coupling

G Start Low Yield in Suzuki Coupling Q1 Is the catalyst active? Start->Q1 A1_yes Check Transmetalation Q1->A1_yes Yes A1_no Use fresh catalyst Ensure inert atmosphere Optimize ligand Q1->A1_no No Q2 Is the boronic acid stable? A1_yes->Q2 A3 Optimize base (e.g., K3PO4, Cs2CO3) A1_yes->A3 A2_yes Optimize reaction conditions (Temp, Time, Solvent) Q2->A2_yes Yes A2_no Use boronic ester Lower temperature Q2->A2_no No

Caption: A decision tree for troubleshooting low yields in Suzuki cross-coupling reactions.

References

  • Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved January 17, 2026, from [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020, December 15). MDPI. Retrieved January 17, 2026, from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2020, August). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. Retrieved January 17, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 17, 2026, from [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025, February 11). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. (2013, December 1). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024, April 13). YouTube. Retrieved January 17, 2026, from [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. (2024, August 7). ACS Catalysis. Retrieved January 17, 2026, from [Link]

  • Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (2021, May 1). Morressier. Retrieved January 17, 2026, from [Link]

  • Recrystallization 2. (n.d.). University of California, Irvine. Retrieved January 17, 2026, from [Link]

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. (n.d.). Blucher Chemistry Proceedings. Retrieved January 17, 2026, from [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (2019, September 3). Chemical Science. Retrieved January 17, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Roy. (2024, June 1). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 17, 2026, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Palladium-catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017, May 9). MDPI. Retrieved January 17, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved January 17, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022, April 14). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of California, Santa Cruz. Retrieved January 17, 2026, from [Link]

  • Preparation of 4-methoxybenzoic acid. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. (n.d.). Quick Company. Retrieved January 17, 2026, from [Link]

  • 8 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • CN104151157A - Preparation method of methoxybenzoic acid. (n.d.). Google Patents.
  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • organic synthesis: benzoic acid via a grignard reaction. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

  • 4-methoxyphenylmagnesium bromide Definition. (n.d.). Fiveable. Retrieved January 17, 2026, from [Link]

  • amide coupling help. (2022, March 24). Reddit. Retrieved January 17, 2026, from [Link]

  • Grignard reagent. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Recrystallization Lab: Solvent Selection & Benzoic Acid. (n.d.). Studylib. Retrieved January 17, 2026, from [Link]

  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022, August 18). MDPI. Retrieved January 17, 2026, from [Link]

  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Improving the Aqueous Solubility of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methoxybenzoic acid. This document is designed for researchers, scientists, and formulation professionals who are encountering challenges with the aqueous solubility of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust, field-tested troubleshooting strategies to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs): The Fundamentals
Q1: I'm struggling to dissolve 4-Methoxybenzoic acid in my aqueous buffer. Why is it so poorly soluble?

A1: 4-Methoxybenzoic acid's low aqueous solubility is a direct result of its molecular structure. While the carboxylic acid group is polar, the molecule is dominated by a hydrophobic benzene ring. In the solid state, the molecules are tightly packed in a crystal lattice, stabilized by strong hydrogen bonds between their carboxylic acid groups. Water, a highly polar solvent, cannot easily break these bonds apart to solvate the nonpolar part of the molecule.[1] Its intrinsic solubility in water is only about 0.3 g/L at 20°C.[2][3][4][5]

Q2: What are the essential physicochemical properties of 4-Methoxybenzoic acid I should consider?

A2: Understanding these properties is critical for designing an effective solubilization strategy. The most important parameter is the pKa, which dictates how the molecule's charge—and therefore its solubility—changes with pH.

PropertyValueSignificance for Solubility
Molecular Formula C₈H₈O₃-
Molar Mass 152.15 g/mol [1][6][7]Essential for calculating concentrations.
Intrinsic Water Solubility ~0.3 g/L (at 20°C)[2][3][4][5]The baseline solubility of the neutral acid form.
pKa ~4.47[1][6][7]The pH at which the acid (insoluble) and its conjugate base (soluble) are in equal concentrations. This is the key to pH-based solubilization.
Solubility in Organic Solvents Highly soluble in ethanol, methanol, ether, and ethyl acetate.[2][3][4]These can be used as co-solvents to create a more favorable solvent system.
Sodium Salt Solubility ~135 g/L (at 20°C)[1][8]Demonstrates the dramatic (>400-fold) increase in solubility upon deprotonation.
Q3: What are the primary strategies for increasing the aqueous solubility of 4-Methoxybenzoic acid?

A3: There are three primary, well-validated methods to enhance its solubility:

  • pH Adjustment: The most common and effective method. By raising the pH of the solution above the pKa, the acidic proton is removed, forming the highly soluble 4-methoxybenzoate anion.[1][2][9]

  • Co-solvency: This involves adding a water-miscible organic solvent in which the compound is soluble. This technique reduces the overall polarity of the solvent system, making it more hospitable to the hydrophobic molecule.[10][11][12]

  • Cyclodextrin Complexation: This advanced technique uses cyclic oligosaccharides (cyclodextrins) to encapsulate the nonpolar part of the drug molecule, effectively hiding it from the aqueous environment and increasing its apparent solubility.[13][14]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step solutions to common experimental hurdles.

Issue 1: My compound precipitates in neutral buffer. How can I effectively use pH to create a stable stock solution?

Scientific Rationale: This is a classic acid-base chemistry problem. The solubility of an ionizable compound like 4-Methoxybenzoic acid is directly dependent on the pH of the solution, a relationship described by the Henderson-Hasselbalch equation .[15][16][17]

pH = pKa + log([A⁻]/[HA])

Where [A⁻] is the soluble conjugate base (4-methoxybenzoate) and [HA] is the insoluble acid. To dissolve the compound, we need to shift the equilibrium to favor [A⁻]. As a rule of thumb, adjusting the pH to at least 2 units above the pKa (i.e., pH ≥ 6.5) will ensure >99% of the compound is in its soluble, ionized form.

Predicted Solubility at Various pH Values

The total solubility (ST) can be predicted using the intrinsic solubility (S₀) and the pKa: S_T = S₀ * (1 + 10^(pH - pKa))[1]

pHPredicted Total Solubility (g/L)% IonizedNotes
4.00.5125.4%Still mostly insoluble.
5.01.9977.0%Significant increase, but may not be fully dissolved.
6.017.2897.2%Likely to be fully dissolved for most applications.
7.4 427.56 99.88% Essentially complete dissolution into the highly soluble salt form.[1]

Note: These are theoretical values. Actual solubility can be affected by buffer species and ionic strength.

  • Preparation: Weigh the required amount of 4-Methoxybenzoic acid and add it to a volume of purified water or a low-concentration buffer (e.g., PBS) that is less than your final target volume. This will create a slurry.

  • Stirring: Place the container on a magnetic stir plate and begin vigorous stirring.

  • Base Titration: Slowly add a stock solution of a strong base (e.g., 1 M NaOH) dropwise to the slurry. Use a calibrated pH meter to monitor the pH in real-time.

  • Observation: As the pH increases and surpasses the pKa of ~4.47, you will observe the solid begin to dissolve.

  • Equilibration: Continue adding the base until all the solid is completely dissolved and the solution is clear. Ensure the target pH is stable (e.g., pH 7.4).

  • Final Volume Adjustment: Once the compound is fully dissolved and the pH is stable, transfer the solution to a volumetric flask and add the same buffer or water to reach the final desired volume (q.s.). This ensures accurate concentration.

G cluster_0 start Start: Suspension of 4-Methoxybenzoic acid in water add_base Add 1M NaOH dropwise while stirring vigorously start->add_base monitor Monitor pH with calibrated meter add_base->monitor dissolves Solid dissolves as pH increases above pKa (4.47) monitor->dissolves check_pH Is all solid dissolved & pH stable? dissolves->check_pH check_pH->add_base  No end End: Clear, stable solution of Sodium 4-Methoxybenzoate check_pH->end  Yes G cluster_0 In Pure Water cluster_1 With Co-Solvent water_net High-Polarity Water Network compound_solid Insoluble 4-MBA Solid water_net->compound_solid Poor Solvation mixed_net Reduced-Polarity Water/Co-Solvent Mix compound_sol Solvated 4-MBA Molecule mixed_net->compound_sol Favorable Solvation

Caption: Co-solvents disrupt water's polar network, increasing solubility.

Issue 3: My system is sensitive to both pH changes and organic solvents. Is there another way?

Scientific Rationale: Yes, cyclodextrin complexation is an excellent alternative. Cyclodextrins (CDs) are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. [18]The hydrophobic benzene ring of 4-Methoxybenzoic acid can fit inside the CD cavity, forming an "inclusion complex." [13][19]This complex presents the hydrophilic exterior of the CD to the water, rendering the entire assembly water-soluble without altering pH or using organic solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity. [14]

  • CD Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) at a known concentration (e.g., 10-20% w/v).

  • Addition of Compound: Add an excess amount of 4-Methoxybenzoic acid to the cyclodextrin solution.

  • Equilibration: Seal the container and agitate the mixture at a constant temperature for 24-48 hours. A thermostatic shaker is ideal. This allows the system to reach equilibrium between the dissolved complex and the undissolved solid.

  • Separation: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of 4-Methoxybenzoic acid in the clear filtrate using a validated analytical method, such as HPLC-UV, to determine the apparent solubility. This process is known as a phase solubility study. [20]

G compound 4-Methoxybenzoic Acid (Hydrophobic Benzene Ring) complex Soluble Inclusion Complex compound->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Water Molecules complex->water Soluble in Water

Caption: Cyclodextrin encapsulates the hydrophobic part of the molecule.

References
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

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  • Solubility of Things. (n.d.). p-Anisic acid. Retrieved from [Link]

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  • Brainly.in. (2023, March 2). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Retrieved from [Link]

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  • PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]

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  • FooDB. (2010, April 8). Showing Compound 4-Methoxybenzoic acid (FDB010587). Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Unacademy. (n.d.). Henderson Hasselbalch Equation: Definition. Principle, Applications, and Limitations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Retrieved from [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • ResearchGate. (2024, January 5). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]

  • PubMed. (n.d.). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • Scirp.org. (n.d.). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

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  • World Journal of Pharmaceutical Research. (2020, March 19). CO-SOLVENCY. Retrieved from [Link]

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troubleshooting common issues in p-Anisic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust, field-tested resource, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of p-Anisic acid. As a Senior Application Scientist, my focus is not just on procedural steps but on the underlying chemical principles that govern success. This guide is designed to empower researchers, scientists, and drug development professionals to diagnose issues, optimize their protocols, and achieve high-purity yields with confidence.

Technical Support Center: p-Anisic Acid Synthesis

Introduction to p-Anisic Acid (4-Methoxybenzoic Acid)

p-Anisic acid is a valuable organic intermediate widely used in the synthesis of pharmaceuticals, fragrances, and cosmetics.[1][2] It is a white crystalline solid, poorly soluble in water but readily soluble in alcohols, ether, and ethyl acetate.[3][4] While several synthetic routes exist, each presents unique challenges. This guide will address the most common and vexing issues encountered in the laboratory.

Troubleshooting Guide 1: Oxidation of p-Anisaldehyde or Anethole

The oxidation of the aldehyde group in p-anisaldehyde or the cleavage and oxidation of the alkene in anethole are the most direct routes to p-anisic acid.[5][6][7] However, this transformation is fraught with potential for incomplete reactions and the formation of impurities.

Workflow for Oxidation of p-Anisaldehyde

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification A Dissolve p-Anisaldehyde in appropriate solvent (e.g., aqueous base, acetone) B Cool reaction mixture in an ice bath A->B C Slowly add oxidizing agent (e.g., KMnO4 solution) B->C D Quench excess oxidant (e.g., with NaHSO3 or ethanol) C->D Monitor by TLC until SM consumed E Filter to remove byproducts (e.g., MnO2) D->E F Cool filtrate in ice bath E->F G Acidify with strong acid (e.g., HCl) to pH 1-2 F->G H Precipitate p-Anisic Acid G->H I Collect crude product by vacuum filtration H->I J Wash with cold water I->J K Recrystallize from hot water or ethanol/water J->K L Dry to constant weight K->L

Caption: General experimental workflow for the synthesis of p-Anisic acid via oxidation.

Frequently Asked Questions (Oxidation Route)

Q: My reaction resulted in a very low yield. What went wrong?

A: Low yield is the most common complaint. The cause can be pinpointed by analyzing the reaction byproducts.

  • Incomplete Oxidation: If you detect significant amounts of unreacted p-anisaldehyde in your crude product (via TLC, ¹H NMR), the issue lies with the oxidizing agent.

    • Causality: The stoichiometry of the reaction is critical. For instance, with potassium permanganate (KMnO₄), the reaction requires precise molar ratios under basic conditions. Insufficient oxidant will naturally lead to an incomplete reaction.

    • Solution: Ensure you are using the correct molar equivalent of the oxidant. The addition should be slow and portion-wise, maintaining the optimal reaction temperature (typically 0-10 °C) to prevent decomposition of the oxidant. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Over-oxidation or Side Reactions: If the reaction mixture turns dark or you isolate a complex mixture of products, over-oxidation or degradation may have occurred.

    • Causality: Many oxidizing agents can attack the aromatic ring or the methoxy group under harsh conditions (e.g., high temperature, high concentration of oxidant). p-Anisaldehyde itself can undergo auto-oxidation when exposed to air over time, forming p-anisic acid in the bottle, which can affect stoichiometry calculations.[8]

    • Solution: Strict temperature control is paramount. Adding the oxidant slowly while cooling the reaction in an ice bath prevents temperature spikes. Using milder, more selective oxidizing agents can also prevent unwanted side reactions.

Q: My final product is off-white or yellow, not pure white. How do I fix this?

A: A colored product indicates the presence of impurities, often from the oxidant or side reactions.

  • Causality: If using KMnO₄, a brown color is often due to residual manganese dioxide (MnO₂), a byproduct of the oxidation. Yellow impurities can be nitrated species if using nitric acid, or other minor organic byproducts.

  • Solution:

    • MnO₂ Removal: After the reaction is complete, quench any excess KMnO₄ with a reducing agent like sodium bisulfite until the purple color disappears. Filter the reaction mixture thoroughly to remove all the brown MnO₂ precipitate before acidification.

    • Recrystallization: This is the most effective purification method. p-Anisic acid's poor solubility in cold water but good solubility in hot water makes water an excellent recrystallization solvent.[1][9] Dissolve the crude product in a minimum amount of boiling water, filter while hot to remove insoluble impurities, and allow it to cool slowly. If the product is still colored, you can add a small amount of activated charcoal to the hot solution before filtering.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Common Issues
Potassium Permanganate (KMnO₄) Aqueous NaOH or K₂CO₃, 0-40 °C[7]Inexpensive, strong oxidantCan cause over-oxidation; MnO₂ byproduct removal is critical; reaction can be exothermic.
Hydrogen Peroxide (H₂O₂) Aqueous NaOH, 65-85 °C[10]"Green" oxidant (byproduct is water)Slower reaction times; requires careful temperature control to prevent decomposition.
Nitric Acid (HNO₃) Dilute HNO₃, heat[3]Historically significant methodRisk of aromatic nitration as a side reaction; produces toxic NOx gases.
Ozone (O₃) With NaHSO₃ solution[10]Clean, powerful oxidantRequires specialized equipment (ozonator); can be difficult to handle safely.

Troubleshooting Guide 2: Williamson Ether Synthesis Route

This two-step approach involves first forming the methoxy group on a precursor like p-hydroxybenzoic acid (or its ester), followed by hydrolysis if necessary.[11][12] The key challenges lie in the ether formation step.

Decision Tree for Williamson Ether Synthesis Issues

G Start Low or No Ether Product CheckBase Was the base strong enough to deprotonate the phenol? Start->CheckBase CheckSolvent Was the solvent anhydrous and polar aprotic (e.g., DMF, THF)? CheckBase->CheckSolvent Yes Success Optimize conditions: - Use NaH or K2CO3 - Ensure dry solvent - Use methyl iodide/sulfate CheckBase->Success No (e.g., used NaHCO3) CheckAlkylHalide Was the alkylating agent a methyl or primary halide? CheckSolvent->CheckAlkylHalide Yes CheckSolvent->Success No (e.g., used protic solvent) Elimination Alkene byproduct detected? (E2 Elimination) CheckAlkylHalide->Elimination No (used 2°/3° halide) CheckAlkylHalide->Success Yes

Caption: Troubleshooting logic for the Williamson ether synthesis step.

Frequently Asked Questions (Williamson Ether Route)

Q: I am trying to methylate methyl p-hydroxybenzoate, but the reaction is not working. What are the critical factors?

A: The Williamson ether synthesis is an SN2 reaction, and its success hinges on classic SN2 principles.[13]

  • Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the potent phenoxide nucleophile.

    • Causality: Weak bases like sodium bicarbonate are often not strong enough to completely deprotonate a phenol. The equilibrium will not favor the required phenoxide.

    • Solution: Use a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[2] K₂CO₃ is often preferred for its ease of handling.

  • Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the nucleophile.

    • Causality: Protic solvents (like ethanol or water) will solvate the phenoxide, reducing its nucleophilicity. They can also react with strong bases or the alkylating agent.

    • Solution: Use an anhydrous polar aprotic solvent like DMF, acetone, or 2-butanone.[2][14] These solvents solvate the cation (K⁺ or Na⁺) but leave the nucleophile "naked" and highly reactive.

  • Hydrolysis of the Ester: If performing the reaction on methyl p-hydroxybenzoate under strongly basic conditions with heat, you risk saponifying (hydrolyzing) the methyl ester to a carboxylate.

    • Causality: The carboxylate is deactivating and makes the subsequent workup more complex.

    • Solution: Use milder conditions (e.g., K₂CO₃ at room temperature or slightly elevated temperature) and monitor the reaction carefully to avoid ester hydrolysis. An alternative is to protect the carboxylic acid, perform the etherification, and then deprotect.

Q: My reaction produced an alkene instead of the desired ether. Why?

A: This is a classic sign that an E2 elimination reaction outcompeted the desired SN2 substitution.

  • Causality: The alkoxide/phenoxide is a strong base as well as a nucleophile. When it reacts with a sterically hindered (secondary or tertiary) alkyl halide, it is easier for it to act as a base and abstract a proton from an adjacent carbon, leading to elimination.[13][15]

  • Solution: The choice of alkylating agent is critical. Always use a methyl or primary alkylating agent (e.g., methyl iodide, dimethyl sulfate, or ethyl bromide).[13] Using a secondary or tertiary halide is a common point of failure for this reaction.

General FAQs and Purification

Q: How do I properly isolate p-anisic acid from the reaction mixture?

A: Isolation relies on the acidic nature of the product.

  • After the reaction, ensure the solution is basic. This keeps the product deprotonated and dissolved in the aqueous phase as sodium or potassium p-anisate.

  • Filter off any solid impurities or byproducts.

  • Extract the basic aqueous solution with a non-polar organic solvent (e.g., diethyl ether, DCM) to remove any non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 6M HCl) with stirring. p-Anisic acid will precipitate out as a white solid as the solution becomes acidic (target pH 1-2).

  • Collect the solid by vacuum filtration and wash the filter cake with cold water to remove residual salts.

Q: What is the best way to confirm the purity and identity of my final product?

A: A combination of techniques should be used.

  • Melting Point: Pure p-anisic acid has a sharp melting point between 182-186 °C.[1][9] A broad or depressed melting point indicates impurities.

  • Spectroscopy:

    • ¹H NMR: Look for the characteristic signals: a singlet for the methoxy group (-OCH₃) around 3.8 ppm, two doublets in the aromatic region (approx. 6.9 and 8.0 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

    • IR Spectroscopy: Confirm the presence of a strong C=O stretch for the carboxylic acid (~1680 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

Reference Experimental Protocol: Oxidation of p-Anisaldehyde with KMnO₄

This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[16][17] Handle all chemicals in a well-ventilated fume hood. Potassium permanganate is a strong oxidizer.

Materials & Equipment:

  • p-Anisaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Erlenmeyer flask, magnetic stirrer, ice bath, Buchner funnel, filter paper

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of NaOH in 75 mL of distilled water. Add 5.0 g of p-anisaldehyde to this solution and cool the flask in an ice bath with magnetic stirring.

  • Oxidation: In a separate beaker, prepare the oxidant solution by dissolving 6.0 g of KMnO₄ in 80 mL of distilled water. Slowly add the KMnO₄ solution to the stirring p-anisaldehyde solution over 30-45 minutes. Use a pipette to add the solution dropwise down the side of the flask. Maintain the reaction temperature below 20 °C. A brown precipitate of MnO₂ will form.

  • Quenching: After the addition is complete, continue stirring in the ice bath for another 15 minutes. To quench any unreacted KMnO₄, add a saturated solution of NaHSO₃ dropwise until the purple color of the permanganate ion is no longer visible.

  • Workup: Remove the flask from the ice bath and filter the mixture by vacuum filtration to remove the MnO₂. Wash the filter cake with a small amount of cold water and combine the filtrates.

  • Precipitation: Cool the clear filtrate in an ice bath. With vigorous stirring, slowly add concentrated HCl until the solution is strongly acidic (pH ~1-2, check with pH paper). A voluminous white precipitate of p-anisic acid will form.

  • Isolation & Purification: Let the mixture stand in the ice bath for 15 minutes to ensure complete precipitation. Collect the crude p-anisic acid by vacuum filtration. Wash the solid with two portions of ice-cold water.

  • Recrystallization: Transfer the crude solid to a beaker and add the minimum amount of boiling water required to dissolve it completely. If any solid impurities remain, filter the hot solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the pure crystals by vacuum filtration and dry them in a desiccator or a vacuum oven to a constant weight. Determine the yield and characterize the product by melting point and spectroscopy.

References

  • Loba Chemie. (2016). P-ANISIC ACID FOR SYNTHESIS MSDS. [Link]

  • Gandhi, P., Talia, Y. H., & Murthy, Z. (2010). Production of p-Anisic Acid by Modified Williamson Etherification Reaction Using Design of Experiments. Chemical Product and Process Modeling, 5(1). [Link]

  • BeiLi Technologies. p-Anisic acid. [Link]

  • Periyasamy, S., & Subbiah, S. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry, 30(1), 85-88. [Link]

  • Wikipedia contributors. (n.d.). p-Anisic acid. Wikipedia. [Link]

  • Periyasamy, S., & Subbiah, S. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. ResearchGate. [Link]

  • S.P.A.C.E. (n.d.). Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. [Link]

  • Babar, S. P. (2021). Oxidation of p-Anisaldehyde to p-Anisic Acid by Organic Clay as a Novel Method. European Journal of Molecular & Clinical Medicine, 8(3), 2021. [Link]

  • Chemdad Co., Ltd. (n.d.). p-Anisaldehyde. [Link]

  • Periyasamy, S., & Subbiah, S. (2017). Green and Simple Synthesis of p-Anisic acid and Other Analogs from Methyl Paraben. Asian Journal of Chemistry, 30(1), 85-88. [Link]

  • Liskon Biological. (2025). Properties of p-Anisic Acid: A Versatile Fine Chemical. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. [Link]

  • Gandhi, P., Talia, Y. H., & Murthy, Z. (2010). Production of p-Anisic Acid by Modified Williamson Etherification Reaction Using Design of Experiments. ResearchGate. [Link]

  • Google Patents. (2021). CN113527074A - Microchannel continuous catalytic oxidation of p-methylanisole to prepare anisaldehyde.
  • Scribd. (n.d.). CN113527074B - Method For Preparing Anisic Aldehyde by Continuously Catalyzing and Oxidizing P-Methyl Anisole Through Micro-Channel. [Link]

  • Armstrong, R. J., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Angewandte Chemie International Edition, 61(11), e202115183. [Link]

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Reddit. (2024). Anisic acid made by oxidation of anisaldehyde. [Link]

  • Jumina, J., et al. (2007). Synthesis of perfume compound etil p-anisat from anethole. Indonesian Journal of Chemistry, 7(2), 183-187. [Link]

  • Google Patents. (2013).
  • Google Patents. (2014).
  • Periyasamy, S., & Subbiah, S. (2017). Green and simple synthesis of p-Anisic acid and other analogs from Methyl Paraben. Asian Journal of Chemistry. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2021). Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents. YouTube. [Link]

  • Ataman Kimya. (n.d.). P-ANISIC ACID. [Link]

  • National Institute of Public Health and the Environment (RIVM). (n.d.). Anise oil as para-methoxyamphetamine (PMA) precursor. [Link]

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Technical Support Center: Catalyst Selection for Efficient 4-Methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxybenzoic acid (p-Anisic Acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this important chemical intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your synthetic routes for yield, purity, and efficiency.

I. Strategic Catalyst Selection: A Comparative Overview

The synthesis of 4-methoxybenzoic acid can be approached through several pathways, with the catalytic oxidation of p-methoxytoluene being a prevalent industrial method.[1][2] However, other routes, such as the oxidation of anethole or the Williamson ether synthesis, offer distinct advantages depending on scale, available starting materials, and desired "green" chemistry profile.[3][4] The choice of catalyst is paramount to the success of these transformations.

Synthetic RouteCatalyst SystemTypical YieldKey AdvantagesKey Challenges
Oxidation of p-Methoxytoluene Co(OAc)₂/Mn(OAc)₂/NaBr~85%[4]High yield, rapid reaction time.[4]Requires high temperature and pressure, corrosive solvent (acetic acid), heavy metal disposal.[4]
Oxidation of Anethole O₃ followed by H₂O₂/NaOH70-80%[5]Utilizes a renewable feedstock, high purity product.[4][5]Ozonolysis requires specialized equipment and stringent safety protocols.[5]
Williamson Ether Synthesis Phase Transfer Catalyst (e.g., TBAB)~92%[4][6]High selectivity for O-alkylation, high yield.[4][6]Use of toxic and carcinogenic methylating agents (e.g., dimethyl sulfate).[4][7]
Grignard Carboxylation None (Reagent-based)Up to 82%[4]Versatile for lab-scale synthesis.[4]Highly sensitive to moisture.[4][8]

II. Troubleshooting Guide: Oxidation of p-Methoxytoluene

The catalytic oxidation of p-methoxytoluene is a robust method but can be prone to issues if not carefully controlled. This section addresses common problems in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in this catalytic system often stem from incomplete conversion, suboptimal catalyst performance, or side reactions.[8]

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature can lead to a significant amount of unreacted p-methoxytoluene.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider a modest extension of the reaction time or a slight increase in temperature. However, be aware that prolonged heating can promote the formation of byproducts.[8]

  • Catalyst Deactivation:

    • Cause: The Co(II)/Mn(II) catalytic cycle can be inhibited by impurities in the starting materials or solvent. The ratio of the metal catalysts and the bromide promoter is also critical.

    • Solution: Ensure the use of high-purity p-methoxytoluene and acetic acid. The optimal ratio of cobalt to manganese can significantly impact catalytic performance, with some studies suggesting a Co:Mn ratio of around 5:1 provides a good balance of activity and selectivity.[3] The bromide source, typically NaBr or HBr, is crucial for regenerating the active catalyst species.[3]

  • Side Product Formation:

    • Cause: The oxidation of p-methoxytoluene proceeds through intermediate species, namely 4-methoxybenzyl alcohol and 4-methoxybenzaldehyde.[9] Incomplete oxidation can lead to an accumulation of these intermediates.

    • Solution: Fine-tuning the oxygen or air pressure is critical. Insufficient oxidant will stall the reaction at the aldehyde stage, while excessive oxidation under harsh conditions could potentially lead to ring-opening or other degradation products.

Q2: The final product is off-white or has a brownish tint. How can I identify and remove these impurities?

A2: A non-white appearance in the final product typically indicates the presence of colored impurities, often arising from oxidation byproducts.[8]

  • Identification:

    • The primary colored impurities are often polymeric materials formed from the condensation of intermediate aldehydes. Residual catalyst metals can also impart color.

  • Purification Strategies:

    • Activated Carbon Treatment: Dissolve the crude 4-methoxybenzoic acid in a suitable hot solvent (e.g., an ethanol/water mixture). Add a small amount of activated carbon, briefly heat the solution, and then perform a hot filtration to remove the carbon and adsorbed impurities.[5][8]

    • Recrystallization: This is a highly effective method for purifying 4-methoxybenzoic acid. It is sparingly soluble in cold water but has good solubility in hot water, ethanol, or a mixture of the two.[8][10] Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly will yield purer crystals.[1]

III. Frequently Asked Questions (FAQs)

Catalyst and Reaction Mechanism
  • Q: What is the role of the cobalt and manganese catalysts in the oxidation of p-methoxytoluene?

    • A: The cobalt and manganese salts act as a synergistic catalytic system. The reaction is understood to proceed via a free-radical mechanism. The metal ions, in their higher oxidation states (Co³⁺ and Mn³⁺), are the active species that initiate the oxidation by abstracting a hydrogen atom from the methyl group of p-methoxytoluene.[3]

  • Q: Why is a bromide promoter, such as NaBr, often used in conjunction with Co/Mn catalysts?

    • A: The bromide promoter plays a crucial role in the catalytic cycle. It is believed to facilitate the regeneration of the active Co(III) and Mn(III) species from their reduced forms (Co(II) and Mn(II)) by molecular oxygen. This bromide-mediated pathway enhances the overall reaction rate and selectivity.[3]

  • Q: Can other catalysts be used for the aerobic oxidation of p-methoxytoluene?

    • A: Yes, research has explored other catalytic systems. For instance, N-hydroxyphthalimide (NHPI) in the presence of a Co(II) co-catalyst has shown promise for the selective aerobic oxidation of p-methoxytoluene.[9] This system can operate under milder conditions than the traditional Co/Mn/Br system.

Alternative Synthetic Routes
  • Q: I am looking for a "greener" synthesis of 4-methoxybenzoic acid. What are my options?

    • A: The oxidation of anethole, a naturally occurring compound found in anise and fennel, is a viable green chemistry approach.[3][4] This method typically involves ozonolysis of anethole followed by an oxidative work-up with hydrogen peroxide.[5] The use of a renewable starting material is a significant advantage.[4]

  • Q: When would I choose the Williamson ether synthesis to prepare 4-methoxybenzoic acid?

    • A: The Williamson ether synthesis is an excellent choice when starting from p-hydroxybenzoic acid. This method involves the O-methylation of the phenolic hydroxyl group. It is a high-yielding and selective reaction, often employing a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous phenoxide and the organic methylating agent.[4][6] However, it's important to note that common methylating agents like dimethyl sulfate are toxic and require careful handling.[4][7]

IV. Experimental Protocols

Protocol 1: Catalytic Oxidation of p-Methoxytoluene

This protocol is adapted from established industrial processes and should be performed with appropriate safety precautions in a well-ventilated fume hood and using a high-pressure reactor.

  • Reaction Setup: In a suitable high-pressure autoclave, charge p-methoxytoluene, acetic acid, cobalt(II) acetate, manganese(II) acetate, and sodium bromide.[4]

  • Reaction Conditions: Seal the reactor and pressurize with air or oxygen. Heat the mixture to the desired temperature (typically in the range of 150-225°C) and pressure (1.5-3 MPa).[3]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. The product often crystallizes out upon cooling.

  • Purification: Collect the crude product by filtration. Wash the solid with cold water to remove residual acetic acid and inorganic salts. Further purification can be achieved by recrystallization from an ethanol/water mixture.[8]

Protocol 2: Williamson Ether Synthesis from p-Hydroxybenzoic Acid

This protocol is a general guideline for the methylation of p-hydroxybenzoic acid using a phase transfer catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve p-hydroxybenzoic acid in an aqueous solution of sodium or potassium hydroxide.[6]

  • Catalyst Addition: Add a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide.[6]

  • Methylation: Heat the mixture and add dimethyl sulfate dropwise from the dropping funnel, maintaining the reaction temperature below 40°C.[7]

  • Hydrolysis of Ester Byproduct: After the initial reaction, add more alkali solution and heat the mixture to hydrolyze any in-situ formed methyl 4-methoxybenzoate.[6]

  • Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-methoxybenzoic acid.[6][8]

  • Purification: Collect the solid by filtration, wash thoroughly with water until sulfate-free, and dry.[6] Recrystallize from a suitable solvent if necessary.[8]

V. Visualized Workflows and Mechanisms

To further clarify the processes discussed, the following diagrams illustrate the key workflows and a plausible reaction mechanism.

experimental_workflow cluster_oxidation Oxidation of p-Methoxytoluene cluster_williamson Williamson Ether Synthesis p_met p-Methoxytoluene reactor Autoclave (Co/Mn/Br, Acetic Acid, O₂) p_met->reactor crude Crude Product reactor->crude purification Recrystallization (Ethanol/Water) crude->purification final_product Pure 4-Methoxybenzoic Acid purification->final_product p_hba p-Hydroxybenzoic Acid reaction_flask Reaction Flask (Base, PTC, Me₂SO₄) p_hba->reaction_flask acidification Acidification (HCl) reaction_flask->acidification crude_williamson Crude Product acidification->crude_williamson purification_williamson Recrystallization crude_williamson->purification_williamson final_product_williamson Pure 4-Methoxybenzoic Acid purification_williamson->final_product_williamson

Caption: Comparative experimental workflows for major synthetic routes.

catalytic_cycle Simplified Co/Mn Catalytic Cycle for p-Methoxytoluene Oxidation Co2 Co(II) Co3 Co(III) Co2->Co3 O₂ / Br⁻ Co3->Co2 R-CH₃ PMT_radical R-CH₂• Co3->PMT_radical -H⁺ PMT p-Methoxytoluene (R-CH₃) PMT->PMT_radical PMT_peroxy R-CH₂OO• PMT_radical->PMT_peroxy +O₂ Aldehyde 4-Methoxybenzaldehyde PMT_peroxy->Aldehyde further steps Acid 4-Methoxybenzoic Acid Aldehyde->Acid [O] Co(III)/Mn(III) O2 O₂ Br_minus Br⁻ Br_dot Br•

Caption: Simplified catalytic cycle for p-methoxytoluene oxidation.

VI. References

  • BenchChem. (n.d.). Technical Support Center: 4-Methoxybenzoic Acid Production. Retrieved from

  • Smolecule. (2023, August 15). Buy 4-Methoxybenzoic acid | 100-09-4. Retrieved from

  • Quick Company. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Retrieved from

  • MDPI. (n.d.). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals. Retrieved from

  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid synthesis. Retrieved from

  • BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 17). The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. Retrieved from

  • BenchChem. (n.d.). Biocatalytic Production of 4-Methoxybenzoic Acid: Application Notes and Protocols. Retrieved from

  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid. Retrieved from

  • Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Methoxybenzoic acid for synthesis 100-09-4. Retrieved from

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Technical Support Center: Purity Assessment of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical purity assessment of 4-Methoxybenzoic acid (also known as p-anisic acid). This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into common analytical challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.

The Critical Role of Purity in 4-Methoxybenzoic Acid

4-Methoxybenzoic acid is a key intermediate and active ingredient in pharmaceuticals, cosmetics, and fragrances.[1][2][3] Its purity is not merely a quality metric; it is a critical parameter that directly impacts the safety, efficacy, and stability of the final product. Regulatory bodies like the FDA and EMA mandate rigorous analytical testing to ensure that impurities—such as residual solvents, starting materials, or degradation products—are identified and quantified.[4][5] This guide provides troubleshooting and frequently asked questions for the most common analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC): The Workhorse Method

Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of 4-Methoxybenzoic acid due to its high selectivity, sensitivity, and suitability for analyzing non-volatile organic acids.[6][7]

Frequently Asked Questions (HPLC)

Q: What is a reliable starting point for an RP-HPLC method for 4-Methoxybenzoic acid?

A: A robust starting method will utilize a C18 stationary phase with an acidified aqueous-organic mobile phase. The acid is crucial for suppressing the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention.

A typical set of starting conditions is summarized below:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for the main component and potential impurities.
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric AcidPhosphoric acid adjusts the pH well below the pKa of 4-Methoxybenzoic acid (~4.47), ensuring it is in its neutral form.[8][9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CUsing a column oven ensures stable retention times by preventing fluctuations due to ambient temperature changes.[10]
Detection (UV) 254 nm4-Methoxybenzoic acid has a strong chromophore and exhibits significant absorbance at this wavelength, providing good sensitivity.[6]
Injection Vol. 10-20 µLA typical volume to avoid column overload while ensuring a detectable signal.
HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 4-Methoxybenzoic acid in a direct question-and-answer format.

Q: My peak for 4-Methoxybenzoic acid is tailing severely. What is the cause and how can I fix it?

A: Peak tailing for acidic compounds is a classic problem in RP-HPLC.[8] It is most often caused by secondary interactions between the analyte's carboxylic acid group and residual, un-capped silanol groups on the silica-based stationary phase.

  • Underlying Cause: The silanol groups (Si-OH) on the column packing can be acidic and ionically interact with the carboxylate form of your analyte, causing it to "drag" through the column and produce a tailing peak.

  • Solutions:

    • Lower the Mobile Phase pH: The most effective solution is to ensure the mobile phase pH is at least 2 units below the analyte's pKa.[8] With a pKa of ~4.47, a pH of 2.5 or lower is ideal. Using an acid like phosphoric acid (0.1%) typically achieves this and "suppresses" the ionization of both your analyte and the silanol groups, minimizing unwanted interactions.

    • Use a Specialized Column: Modern columns, such as those with end-capping or polar-embedded technology, are designed to shield these residual silanols and will provide significantly better peak shape for acidic compounds.[8]

Q: My retention times are drifting from one injection to the next. What should I investigate?

A: Retention time instability points to a lack of equilibrium or a change in the system's conditions.

  • Check Column Equilibration: Ensure the column is flushed with a minimum of 10-20 column volumes of the mobile phase before the first injection.[8] If you are running a gradient, allow sufficient time for the column to re-equilibrate to the initial conditions between runs.[10]

  • Verify Mobile Phase Composition: Inconsistently prepared mobile phase is a common culprit. Always use precise measurements and ensure solvents are thoroughly mixed. If preparing the mobile phase online with a mixer, check that the pump's proportioning valves are functioning correctly.[10]

  • Control the Temperature: A fluctuating column temperature will cause retention times to shift. Always use a thermostatted column compartment.[10]

Q: I'm observing a noisy or drifting baseline. How can I get a stable baseline?

A: A poor baseline compromises sensitivity and integration accuracy.

  • Use High-Purity Solvents: Always use HPLC-grade solvents and reagents.[8] Lower-grade solvents can contain UV-absorbing impurities that cause a noisy or rising baseline, especially in gradient analysis.

  • Degas the Mobile Phase: Dissolved air in the mobile phase can outgas in the detector, creating bubbles that manifest as baseline noise or spikes. Degas your mobile phase before use via sonication, vacuum filtration, or an in-line degasser.[8][10]

  • Check for Contamination: A contaminated detector cell or column can lead to a drifting baseline. Flush the system and column with a strong, compatible solvent to remove any adsorbed contaminants.[10]

Q: My peaks are split or shouldered. What is the problem?

A: Split peaks often indicate an issue at the point of injection or the column inlet.

  • Injection Solvent Incompatibility: The ideal scenario is to dissolve your sample in the mobile phase itself.[8] If you must use a different solvent, ensure it is weaker (less eluotropic) than your mobile phase. Injecting a sample dissolved in a much stronger solvent can cause peak distortion.

  • Partially Blocked Column Frit: Over time, particulate matter from samples or pump seals can clog the inlet frit of the column. This disrupts the sample band, leading to split peaks. Try back-flushing the column (if the manufacturer allows) or replace the frit. Using a guard column is a cost-effective way to protect the analytical column.

Workflow for HPLC Purity Analysis

The following diagram outlines the logical workflow for analyzing the purity of 4-Methoxybenzoic acid using HPLC, from method setup to final result.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_processing Phase 3: Data Processing SystemPrep System & Mobile Phase Preparation (Degas, Purge) Equilibrate Column Equilibration (Stable Baseline) SystemPrep->Equilibrate StandardPrep Standard Preparation (Reference Standard) Inject Inject Standards & Sample StandardPrep->Inject SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->Inject Equilibrate->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration (Identify & Quantify) Acquire->Integrate Calculate Calculate % Purity (Area Percent Method) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Logical workflow for HPLC purity assessment.

Alternative and Confirmatory Analytical Methods

While HPLC is the primary method, other techniques are valuable for providing a complete purity profile.

Gas Chromatography (GC)

Q: When should I use GC for 4-Methoxybenzoic acid analysis?

A: GC is the preferred method for identifying and quantifying volatile or semi-volatile impurities that would not be detected by HPLC, such as residual solvents from the manufacturing process.[11] It is not suitable for the direct analysis of the non-volatile 4-Methoxybenzoic acid itself without chemical modification.

Q: Why is derivatization required for the GC analysis of 4-Methoxybenzoic acid?

A: Derivatization is a chemical reaction that converts the polar, non-volatile carboxylic acid into a more volatile and thermally stable derivative suitable for GC.[11]

  • Mechanism: The active hydrogen of the carboxylic acid group is replaced with a non-polar group (e.g., a trimethylsilyl group). This increases volatility and prevents on-column interactions that cause severe peak tailing.[11]

  • Common Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent used for this purpose.[6]

Acid-Base Titration

Q: Can I use a simple titration to determine purity?

A: Yes, acid-base titration is a classic and effective method for determining the overall assay or total acidity of a 4-Methoxybenzoic acid sample. It is a quantitative technique recognized by many pharmacopeias.

  • Protocol:

    • Accurately weigh a known amount of the 4-Methoxybenzoic acid sample.

    • Dissolve it in a suitable solvent, typically neutralized ethanol.

    • Titrate with a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

    • Use a colorimetric indicator (e.g., phenolphthalein) or a potentiometric endpoint to determine the equivalence point.

  • Limitation: Titration is a non-specific method. It will quantify any acidic substance in the sample, not just 4-Methoxybenzoic acid. Therefore, it provides a measure of total acidity, which is often reported as the "Assay," but it cannot be used for impurity profiling.

Spectroscopic and Thermal Methods

Q: What is the role of spectroscopic methods like UV-Vis, IR, or NMR?

A: These methods are primarily used for identity confirmation rather than quantitative purity assessment.

  • UV-Vis Spectroscopy: Can be used for a simple, rapid quantification of 4-Methoxybenzoic acid in samples with a simple and clean matrix.[6] The maximum absorbance (λmax) is typically around 250-254 nm in methanol.[6] However, it lacks the specificity to distinguish the analyte from structurally similar impurities.

  • Infrared (IR) and NMR Spectroscopy: These are powerful tools for confirming the chemical identity and structure of the compound.[12][13] The presence of characteristic IR absorptions (e.g., C=O and broad O-H stretches) and specific NMR chemical shifts confirms that the material is indeed 4-Methoxybenzoic acid.[13][14]

Q: How can melting point be used to assess purity?

A: A melting point determination is a simple, effective, and rapid physical test for purity.

  • Principle: Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.

  • Interpretation: 4-Methoxybenzoic acid has a literature melting point of 182-185 °C.[1][15] A sample that melts sharply within this range is considered to be of high purity. A wider melting range (e.g., 178-183 °C) indicates the presence of impurities.

The Imperative of Analytical Method Validation

Developing a method is only the first step. For use in a regulated environment, the method must be validated to prove it is suitable for its intended purpose.[4][5][16]

Q: Why is method validation necessary?

A: Method validation is a regulatory requirement (ICH, FDA) that provides documented evidence that an analytical procedure is reliable, reproducible, and accurate for the intended analysis.[17] It ensures the integrity of the data used for product release, stability studies, and quality control.[4][16]

Q: What are the key parameters to evaluate when validating a purity method according to ICH Q2(R1) guidelines?

A: For an impurity method, the following parameters are critical:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.

  • Linearity: Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Range: The interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Accuracy: The closeness of the test results to the true value. Often determined by analyzing a sample spiked with a known amount of impurity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes Repeatability (same lab, same analyst, same day) and Intermediate Precision (different days, analysts, or equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.

Analytical Method Validation Lifecycle

The validation process is a systematic lifecycle ensuring the method remains suitable over time.

Validation_Lifecycle Dev Method Development & Optimization Plan Validation Plan (Define Parameters & Criteria) Dev->Plan Finalized Method Exec Execute Validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) Plan->Exec Report Validation Report (Summarize Results) Exec->Report Transfer Method Transfer & Implementation for Routine Use Report->Transfer Approved Method Monitor Ongoing Monitoring (System Suitability, Trending) Transfer->Monitor Monitor->Dev Re-validation/ Optimization Needed

Caption: The lifecycle of an analytical method, from development to ongoing monitoring.[16]

References

  • BenchChem. (n.d.). common HPLC problems and solutions for organic acid analysis.
  • BenchChem. (n.d.). A Comparative Guide to 4-Methoxybenzoic Acid in Chromatographic Method Development.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • Agilent. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
  • Pharmaceutical Updates. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Profound Pharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Methoxybenzoic acid. Retrieved from [Link]

  • IVT Network. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Impurity Profiling of 4-Methoxybenzoic Acid using GC-MS.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Development for 3,5-Dibromo-4-methoxybenzoic Acid Analysis.
  • BenchChem. (n.d.). A Comparative Guide to 4-Methoxybenzoic Acid as a Certified Reference Material.
  • BenchChem. (n.d.). Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.
  • BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Methoxybenzoic Acid for Researchers and Drug Development Professionals.
  • The Pinoy Chemist. (2023, January 20). How to solve for the % Purity of substances after titration. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Methoxybenzoic acid, a compound of interest in pharmaceutical and metabolic research. We will objectively compare the insights gained from 1H NMR with other spectroscopic methods, offering a comprehensive perspective for researchers and drug development professionals.

The Pivotal Role of 1H NMR in Structural Characterization

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides detailed information about the molecular structure of a compound by mapping the chemical environments of hydrogen atoms. For 4-Methoxybenzoic acid (C8H8O3), 1H NMR is instrumental in confirming the presence and connectivity of its key functional groups: a carboxylic acid, a methoxy group, and a para-substituted benzene ring.

Interpreting the 1H NMR Spectrum of 4-Methoxybenzoic Acid

The 1H NMR spectrum of 4-Methoxybenzoic acid exhibits distinct signals that correspond to its different sets of protons. The chemical shifts (δ) are influenced by the electronic effects of the substituent groups—the electron-donating methoxy group (-OCH3) and the electron-withdrawing carboxylic acid group (-COOH).

A typical 1H NMR spectrum of 4-Methoxybenzoic acid, recorded in a deuterated solvent like DMSO-d6, will show the following key signals[1]:

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 12.7-13.0 ppm[1][2][3][4][5]. This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. In some cases, this peak can be very broad and may not be easily observed[2]. The chemical shift of this proton is also dependent on the concentration and solvent used[3][4].

  • Aromatic Protons (C6H4): The para-substituted benzene ring gives rise to two distinct signals, each integrating to two protons. These appear as doublets due to coupling with their adjacent protons.

    • The two protons ortho to the electron-withdrawing carboxylic acid group are deshielded and appear at approximately 7.9 ppm[1].

    • The two protons ortho to the electron-donating methoxy group are more shielded and resonate upfield at around 7.0 ppm[1].

  • Methoxy Protons (-OCH3): The three protons of the methoxy group are chemically equivalent and appear as a sharp singlet at approximately 3.8 ppm[1].

The integration of these signals, representing the relative number of protons, will be in a 1:2:2:3 ratio, corresponding to the carboxylic acid, the two sets of aromatic protons, and the methoxy protons, respectively.

A Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR is a powerful tool, a comprehensive structural analysis often necessitates a multi-technique approach. Below is a comparison of 1H NMR with other common spectroscopic methods for the characterization of 4-Methoxybenzoic acid.

Technique Information Provided Strengths for 4-Methoxybenzoic Acid Analysis Limitations
1H NMR Spectroscopy Detailed information on the proton framework, including chemical environment, connectivity (through coupling), and stoichiometry (through integration).Unambiguously identifies the presence and relative positions of the methoxy, aromatic, and carboxylic acid protons. Provides key structural confirmation.[6]The acidic proton signal can be broad and its position variable.[2][7] Does not provide direct information about the carbon skeleton.
13C NMR Spectroscopy Information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Confirms the number of different carbon environments (6 in this case: carboxylic, methoxy, and four aromatic carbons). The carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift (around 160-180 ppm).[3][4][5]Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. Does not provide information about proton connectivity.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.Clearly shows a very broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1690-1760 cm⁻¹).[2][4] Also shows C-O stretching for the ether and carboxylic acid.Provides limited information about the overall molecular structure and connectivity. Spectrum can be complex in the fingerprint region.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.Provides the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns can help identify structural motifs, such as the loss of the methoxy or carboxylic acid groups.[3][8]Does not provide detailed information about the specific arrangement of atoms or stereochemistry. Isomers can be difficult to distinguish.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture and can be used for quantification.Excellent for determining the purity of a 4-Methoxybenzoic acid sample and for quantifying it in various matrices.[9][10][11][12]Provides minimal structural information on its own, primarily retention time.[6] Often coupled with other detectors (like UV or MS) for more information.
Synergistic Power: A Multi-Technique Workflow

For unambiguous structure confirmation and purity assessment, a combination of these techniques is optimal. The following workflow illustrates a logical approach to the analysis of a 4-Methoxybenzoic acid sample.

Sources

comparing synthesis methods of 4-Methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Synthesis of 4-Methoxybenzoic Acid

For researchers, medicinal chemists, and process development scientists, the selection of a synthetic route is a critical decision governed by factors such as scale, yield, purity, cost, and safety. 4-Methoxybenzoic acid (also known as p-anisic acid), a key intermediate in pharmaceuticals, cosmetics, and materials science, can be synthesized through various pathways.[1][2] This guide provides an in-depth, comparative analysis of the most prevalent methods, offering field-proven insights and detailed experimental protocols to inform your selection process.

Introduction to 4-Methoxybenzoic Acid

4-Methoxybenzoic acid is a white crystalline solid characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a carboxylic acid group (-COOH) at the para positions.[1] This structure gives it unique chemical properties, making it a valuable building block for more complex molecules, including active pharmaceutical ingredients (APIs) like analgesics and anti-inflammatory drugs.[1] Its antiseptic properties also make it useful in cosmetic and dermatological applications.[1][3]

Comparative Analysis of Synthetic Routes

The optimal synthesis strategy for 4-methoxybenzoic acid is highly dependent on the specific requirements of the project. A high-throughput academic lab will have different priorities than a large-scale industrial manufacturing facility. Here, we compare five common synthetic methodologies.

Synthesis Route Starting Material Key Reagents Typical Yield Scale Advantages Disadvantages
Oxidation of p-Methoxytoluene p-MethoxytolueneCo/Mn/Br catalyst, O₂, Acetic Acid~85%[4]IndustrialHigh yield, very short reaction time (30-36 mins).[4]Requires high temperature/pressure and specialized equipment; uses corrosive acid and heavy metal catalysts.[4]
Grignard Carboxylation 4-BromoanisoleMagnesium, Dry Ice (CO₂)Up to 82%[4]LaboratoryVersatile and reliable for lab scale; classic, well-understood reaction.Strict anhydrous conditions are critical; moisture-sensitive Grignard reagent; potential for byproduct formation.[4][5]
Williamson Ether Synthesis 4-Hydroxybenzoic AcidDimethyl sulfate, Base (e.g., NaOH)~75-92%[4][6]LaboratoryHigh yield, high selectivity for O-alkylation.[4]Use of highly toxic and carcinogenic methylating agents requires extreme care.[4]
Oxidation of Anethole AnetholeOzone (O₃), H₂O₂, NaOH70-80%[4][7]Lab / Pilot"Green" chemistry approach using a renewable, natural feedstock; high-purity product.[2][4]Requires an ozone generator and associated safety precautions.[4]
Photochemical Oxidation p-AnisaldehydePhotosensitizer, Air, Light~100%[4][8]LaboratoryExtremely high yield under very mild conditions.Very long reaction time (150 hours); requires specialized photochemical equipment, making it less practical.[4][8]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for the primary synthetic routes discussed.

Figure 1. Key Synthetic Pathways to 4-Methoxybenzoic Acid cluster_0 Oxidation of p-Methoxytoluene cluster_1 Grignard Carboxylation cluster_2 Williamson Ether Synthesis cluster_3 Oxidation of Anethole pMT p-Methoxytoluene pMBA_1 4-Methoxybenzoic Acid pMT->pMBA_1 Co/Mn/Br catalyst, O₂, Acetic Acid pBA 4-Bromoanisole GR Grignard Reagent pBA->GR Mg, Anhydrous Ether MCS Magnesium Carboxylate GR->MCS 1. CO₂ (Dry Ice) pMBA_2 4-Methoxybenzoic Acid MCS->pMBA_2 2. H₃O⁺ pHBA 4-Hydroxybenzoic Acid Phenoxide Phenoxide Intermediate pHBA->Phenoxide Base (e.g., NaOH) pMBA_3 4-Methoxybenzoic Acid Phenoxide->pMBA_3 Methylating Agent (e.g., (CH₃)₂SO₄) Anethole Anethole Ozonide Ozonide Intermediate Anethole->Ozonide 1. O₃ pMBA_4 4-Methoxybenzoic Acid Ozonide->pMBA_4 2. H₂O₂, NaOH

Caption: Reaction schemes for the synthesis of 4-Methoxybenzoic acid.

In-Depth Analysis & Experimental Protocols

Oxidation of p-Methoxytoluene (Industrial Method)

This method is the workhorse for large-scale industrial production due to its efficiency and speed.[4] The reaction involves the liquid-phase catalytic oxidation of the methyl group on p-methoxytoluene.

  • Expertise & Causality: The choice of a mixed cobalt(II) acetate and manganese(II) acetate catalyst system with a sodium bromide promoter is crucial.[4][9] The cobalt and manganese ions cycle between their higher and lower oxidation states to facilitate the radical chain mechanism of oxidation, while bromide enhances the catalytic activity, leading to a rapid and high-yielding conversion.[2] Acetic acid is used as a solvent because it is relatively stable under the harsh oxidative conditions.[4][9] The high temperatures and pressures are necessary to achieve a sufficient reaction rate for industrial throughput.

  • Warning: This procedure involves high pressure and temperature and should only be performed by trained personnel with appropriate safety equipment and a certified autoclave reactor.

  • Charge a two-liter titanium-clad autoclave with 230 g of p-methoxytoluene, 399 g of acetic acid, 21 g of water, 1.73 g of cobalt(II) acetate, 1.7 g of manganese(II) acetate, and 1.4 g of sodium bromide.[4]

  • Seal the reactor and purge with an inert gas before pressurizing with air.

  • Heat the reactor to 121°C and pressurize to 150 psi with air.[4]

  • Gradually increase the temperature and pressure to 162°C and 250 psi over the course of the reaction.

  • Maintain these conditions for 30 to 36 minutes, at which point the oxidation is typically complete.[4]

  • Cool the reactor, vent the excess pressure, and collect the reaction mixture. The product is typically isolated by crystallization and filtration.

Grignard Carboxylation of 4-Bromoanisole (Laboratory Scale)

This is a classic and highly versatile method for forming C-C bonds, making it a staple in research laboratories.[4] The synthesis proceeds in two main stages: formation of the Grignard reagent and its subsequent reaction with carbon dioxide.

  • Trustworthiness & Self-Validation: The success of this reaction is entirely dependent on maintaining strictly anhydrous (water-free) conditions.[4][5] Grignard reagents are potent bases and will be instantly quenched by any protic source, such as water. Therefore, all glassware must be flame-dried or oven-dried immediately before use, and anhydrous solvents are required. The initiation of the Grignard formation (bubbling upon addition of 4-bromoanisole to magnesium) serves as a self-validating checkpoint for the reaction's viability.[5]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.1 equivalents) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., Nitrogen or Argon).[5]

    • Add anhydrous diethyl ether to the flask to cover the magnesium.

    • Add a solution of 4-bromoanisole (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add a few drops of the 4-bromoanisole solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it does not start, gentle warming or the addition of a small iodine crystal may be necessary.

    • Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • Carboxylation:

    • Once the magnesium has been consumed, cool the resulting Grignard reagent solution in an ice bath.

    • Carefully and slowly add an excess of crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring.[5] A thick precipitate will form.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • Slowly quench the reaction by adding a dilute mineral acid (e.g., 1 M HCl) until the aqueous layer is acidic.[5][10]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude 4-methoxybenzoic acid by recrystallization from a suitable solvent like ethanol/water.[3]

Williamson Ether Synthesis (Laboratory Scale)

This route is an excellent choice when starting from 4-hydroxybenzoic acid. It is a reliable O-alkylation method that generally provides high yields.[4]

  • Expertise & Causality: The reaction first involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with a base (like NaOH) to form the more nucleophilic phenoxide ion.[4] This phenoxide then attacks the methylating agent (e.g., dimethyl sulfate) in an Sₙ2 reaction to form the ether linkage. It is critical to use a strong enough base to deprotonate the phenol but not so strong that it interferes with the carboxylic acid group, although in practice, the carboxylate is also formed. The choice of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be employed to facilitate the reaction between the aqueous phenoxide and the organic methylating agent, improving reaction rates and yields.[11][12]

  • Warning: Dimethyl sulfate is highly toxic and a suspected carcinogen.[4] Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 1 mole of 4-hydroxybenzoic acid in 1.25 moles of 10% aqueous sodium hydroxide with stirring.[6]

  • With vigorous stirring, add 1 mole of dimethyl sulfate dropwise, ensuring the temperature is maintained below 40°C by using a water bath for cooling.[6]

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and destroy any unreacted dimethyl sulfate.[6]

  • Cool the reaction mixture. The solid product should precipitate.

  • Isolate the product by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an alcohol/water mixture to obtain pure 4-methoxybenzoic acid.[6]

Workflow & Logic Diagram

The general process for selecting a synthesis method involves several key decision points.

Figure 2. Decision Workflow for Synthesis Method Selection Start Define Project Needs Scale Reaction Scale? Start->Scale Industrial Industrial (> kg) Scale->Industrial Large Lab Laboratory (< kg) Scale->Lab Small Safety Safety/Equipment Constraints? Feedstock Starting Material Availability? Safety->Feedstock Standard Lab Anethole Select: Anethole Oxidation ('Green') Safety->Anethole 'Green' Priority / Ozone Gen. Available Grignard Select: Grignard Carboxylation Feedstock->Grignard 4-Bromoanisole available Williamson Select: Williamson Ether Synthesis Feedstock->Williamson 4-Hydroxybenzoic acid available Oxidation Select: Oxidation of p-Methoxytoluene Industrial->Oxidation Lab->Safety

Caption: Decision-making process for selecting an appropriate synthetic route.

Safety and Handling Considerations

The synthesis of 4-methoxybenzoic acid involves chemicals that require careful management:

  • Oxidizing Agents: Strong oxidizers must be handled with care to prevent uncontrolled reactions.[4]

  • Corrosive Substances: The acids and bases used are corrosive and mandate the use of appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Flammable Solvents: Ethers and other organic solvents are flammable and must be used in well-ventilated areas, away from ignition sources.[4]

  • Toxic Reagents: Methylating agents such as dimethyl sulfate are toxic and carcinogenic and require handling in a fume hood with extreme caution.[4]

Conclusion

The choice of a synthetic route for 4-methoxybenzoic acid is a multifaceted decision. For large-scale industrial production, the catalytic oxidation of p-methoxytoluene is unparalleled in its speed and efficiency, though it requires significant capital investment in specialized equipment.[4] For laboratory-scale synthesis, Grignard carboxylation and Williamson ether synthesis offer reliable and versatile options, with the choice often depending on the availability of starting materials.[4] As the demand for sustainable processes grows, methods like the oxidation of anethole from renewable sources present an attractive, albeit technologically specific, alternative.[4] A thorough evaluation of the factors outlined in this guide will enable researchers and developers to select the most appropriate synthetic strategy for their specific needs.

References

  • A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid. Benchchem,

  • Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides from Acid Chloride. Benchchem,

  • Preparation of 4-methoxybenzoic acid. PrepChem.com,

  • Technical Support Center: 4-Methoxybenzoic Acid Production. Benchchem,

  • 4-Methoxybenzoic acid | 100-09-4. ChemicalBook,

  • The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.,

  • The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. NINGBO INNO PHARMCHEM CO.,LTD.,

  • Synthesis of 4-methoxymethylbenzoic acid. The Royal Society of Chemistry,

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A Senior Application Scientist's Guide to FT-IR Spectroscopy for the Characterization of 4-Methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical development, the unambiguous characterization of molecular structure is a cornerstone of safety, efficacy, and intellectual property. For a compound like 4-Methoxybenzoic acid (also known as p-anisic acid), a key intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, rigorous quality control is paramount. This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for its characterization. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare FT-IR with other powerful analytical techniques.

The Principle of FT-IR: Probing Molecular Vibrations

FT-IR spectroscopy is a powerful, rapid, and non-destructive analytical technique used to identify the functional groups present in a molecule.[1] The method works by passing infrared radiation through a sample. Molecules absorb this radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[1] The resulting spectrum is a unique molecular "fingerprint," revealing the presence of characteristic functional groups.

For 4-Methoxybenzoic acid (C₈H₈O₃), we can predict a series of characteristic absorptions based on its structure:

  • Carboxylic Acid (-COOH): This group gives rise to two very prominent signals: a very broad O-H stretching vibration and a sharp, strong C=O (carbonyl) stretching vibration.

  • Aromatic Ring (Benzene derivative): The presence of the benzene ring is indicated by C=C stretching vibrations within the ring and C-H stretching and bending vibrations associated with the aromatic protons.

  • Ether (-OCH₃): The methoxy group is characterized by C-O stretching and C-H stretching and bending vibrations from the methyl group.

Expected FT-IR Absorption Bands for 4-Methoxybenzoic Acid

The following table summarizes the key vibrational modes and their expected wavenumber ranges for 4-Methoxybenzoic acid. These ranges are foundational for interpreting the experimental spectrum.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300 - 2500O-H Stretch (hydrogen-bonded)Carboxylic AcidBroad, Strong
3000 - 2850C-H StretchMethyl (-CH₃)Medium
1710 - 1680C=O StretchCarboxylic AcidStrong, Sharp
1610 - 1580C=C StretchAromatic RingMedium to Strong
1520 - 1480C=C StretchAromatic RingMedium to Strong
1300 - 1200C-O Stretch (asymmetric)Aryl EtherStrong
1180 - 1160C-O Stretch / O-H Bend (in-plane)Carboxylic Acid DimerStrong
1050 - 1020C-O Stretch (symmetric)Aryl EtherMedium
920O-H Bend (out-of-plane)Carboxylic Acid DimerBroad, Medium

Note: The exact positions of these peaks can be influenced by the sample's physical state (solid, liquid) and intermolecular interactions, such as hydrogen bonding.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable spectrum for a solid sample like 4-Methoxybenzoic acid, the Potassium Bromide (KBr) pellet method is a fundamental and widely used technique.[2] The goal is to disperse the sample uniformly in an IR-transparent matrix to minimize light scattering and obtain a clear spectrum.[3]

Step-by-Step Methodology for KBr Pellet Preparation
  • Material Preparation:

    • Drying: Use spectroscopy-grade KBr that has been thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator. KBr is hygroscopic, and absorbed water will cause large, broad absorption peaks around 3400 cm⁻¹ and 1630 cm⁻¹, which can obscure sample signals.[3]

    • Tool Cleaning: Ensure the agate mortar and pestle, die set, and anvils are meticulously cleaned (e.g., with acetone or ethanol) and dried to prevent cross-contamination.[2]

  • Sample Grinding & Mixing:

    • Weigh approximately 1-2 mg of 4-Methoxybenzoic acid.

    • In the agate mortar, grind the sample into a fine, consistent powder. This step is crucial to reduce particle size below the wavelength of the IR radiation, thereby minimizing scattering (the Christiansen effect).

    • Add approximately 100-200 mg of the dried KBr to the mortar.[2]

    • Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly aggressive grinding at this stage, which can sometimes induce polymorphic changes in the sample.

  • Pellet Pressing:

    • Assemble the die set. Transfer the KBr-sample mixture into the die barrel, ensuring an even distribution.

    • Insert the plunger and place the assembly into a hydraulic press.

    • Apply pressure (typically 8-10 metric tons) for 1-2 minutes.[4] Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[4]

    • Carefully release the pressure and disassemble the die.

  • Spectrum Acquisition:

    • The resulting pellet should be thin and transparent. Mount the pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_analysis FT-IR Analysis Dry Dry KBr & Clean Tools Weigh Weigh 1-2 mg Sample & 100-200 mg KBr Dry->Weigh Grind Grind Sample to Fine Powder Weigh->Grind Mix Thoroughly Mix Sample & KBr Grind->Mix Load Load Mixture into Die Set Mix->Load Press Apply Pressure (8-10 tons) Load->Press Release Release & Extract Transparent Pellet Press->Release Background Collect Background Spectrum Release->Background Sample Collect Sample Spectrum Background->Sample Process Process Data (Ratio to Background) Sample->Process Analysis_Decision node_goal node_goal node_method Run FT-IR Q2 Confirm Connectivity & Isomeric Purity? node_method->Q2 Start New Batch of 4-Methoxybenzoic Acid Q1 Confirm Functional Groups? Start->Q1 Q1->node_method Yes Q1->Q2 No/Skip Q3 Confirm Molecular Weight? Q2->Q3 No/Skip node_method2 Run ¹H & ¹³C NMR Q2->node_method2 Yes Result Structure Confirmed Q3->Result No/Skip node_method3 Run Mass Spec Q3->node_method3 Yes node_method2->Q3 node_method3->Result

Caption: Decision workflow for comprehensive structural characterization.

Conclusion

FT-IR spectroscopy is an indispensable first-line technique for the characterization of 4-Methoxybenzoic acid. Its speed, simplicity, and ability to provide a clear fingerprint of the essential functional groups make it ideal for identity confirmation and routine quality control. The KBr pellet method, when performed with care, yields high-quality, reproducible data. However, for an unambiguous elucidation of the precise atomic connectivity, isomeric purity, and molecular weight, FT-IR should be used as part of a synergistic suite of analytical tools that includes NMR and Mass Spectrometry. This multi-technique approach embodies the principle of self-validating protocols and ensures the highest level of scientific integrity in drug development and chemical research.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Bruker. (2023, November 2). how to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • Gupta, N., & Malla, A. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
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  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

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  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

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  • Chegg. (2021, September 21). Question: What is the IR spectrum for 4-methoxybenzoic acid?. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxy-benzoic acid methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

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  • Hiden Analytical. (2024, July 4). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Retrieved from [Link]

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The Gold Standard: Why HPLC for 4-Methoxybenzoic Acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of 4-Methoxybenzoic Acid Purity by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in drug development, the purity of a starting material or synthetic intermediate like 4-Methoxybenzoic acid is not merely a specification—it is the foundation upon which the integrity of subsequent research and the safety of potential therapeutics are built. 4-Methoxybenzoic acid (also known as p-anisic acid) is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), making the rigorous validation of its purity an indispensable step in quality control and regulatory compliance.[1]

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 4-Methoxybenzoic acid. As a senior application scientist, the narrative that follows is grounded in the causality behind experimental choices, ensuring that every protocol is a self-validating system in line with global regulatory expectations.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like 4-Methoxybenzoic acid.[2] Its widespread adoption is due to its high resolving power, which allows for the separation of the main compound from structurally similar impurities, and its high sensitivity and quantitative accuracy.[3][4]

The choice of a specific HPLC method is a deliberate process designed to maximize separation efficiency and analytical reliability. For 4-Methoxybenzoic acid, a reversed-phase HPLC method is optimal.

  • Stationary Phase: Reversed-Phase C18 Column. A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the workhorse for separating moderately polar compounds.[2] The nonpolar C18 alkyl chains interact with the nonpolar benzene ring of 4-Methoxybenzoic acid, providing effective retention.

  • Mobile Phase: Acetonitrile and Acidified Water. A mixture of acetonitrile and water serves as the mobile phase.[5] Acetonitrile, the organic modifier, is adjusted to control the elution time. The addition of a small amount of an acid like phosphoric or formic acid (e.g., 0.1%) to the aqueous phase is critical.[6][7] It suppresses the ionization of the carboxylic acid group on the analyte, resulting in a single, un-ionized form that produces sharp, symmetrical peaks.

  • Detection: UV Absorbance. The aromatic ring in 4-Methoxybenzoic acid contains a chromophore that strongly absorbs ultraviolet (UV) light.[7] Detection at a wavelength of maximum absorbance, typically around 254 nm, provides excellent sensitivity and linearity for quantification.[5]

PART 1: A Validated HPLC Method for Purity Determination

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The framework for this validation is rigorously defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which ensure that data is reliable, reproducible, and meets global regulatory standards.[9][10][11]

The following sections detail the experimental protocols for validating an HPLC method for 4-Methoxybenzoic acid, explaining the causality behind each step.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Data Analysis & Reporting Prep Prepare Mobile Phase, Standards, and Samples SST System Suitability Test (SST) (Resolution, Tailing Factor, Plate Count) Prep->SST Inject Standard Specificity Specificity (Peak Purity, Forced Degradation) SST->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Sample) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Vary Method Parameters) Precision->Robustness Analysis Analyze Data vs. Acceptance Criteria Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: Workflow for a typical HPLC method validation process.[7]

Detailed Experimental Protocols

1. System Suitability Testing (SST)

  • Causality: Before any validation experiment, the suitability of the chromatographic system must be confirmed. SST ensures that the equipment, electronics, and analytical conditions are performing adequately on the day of the analysis.

  • Protocol:

    • Prepare a standard solution of 4-Methoxybenzoic acid at a working concentration (e.g., 50 µg/mL).

    • Make five replicate injections of the standard solution.

    • Calculate the relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.

  • Acceptance Criteria:

    • %RSD of peak area and retention time: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: > 2000

2. Specificity

  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[11] This is often demonstrated through forced degradation studies.

  • Protocol:

    • Expose solutions of 4-Methoxybenzoic acid to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (60°C), and photolytic (UV light).

    • Analyze the stressed samples by HPLC with a photodiode array (PDA) detector.

    • Assess the resolution between the 4-Methoxybenzoic acid peak and any degradation product peaks.

    • Perform peak purity analysis on the main peak to ensure it is spectrally homogeneous.[12]

  • Acceptance Criteria: The method is specific if the principal peak is well-resolved from all degradation products and passes peak purity analysis.

3. Linearity and Range

  • Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a defined range. The range is the interval where the method is precise, accurate, and linear.[13]

  • Protocol:

    • Prepare a series of at least five calibration standards from a stock solution, covering a range of 80% to 120% of the expected sample concentration (e.g., 10, 25, 50, 75, 100 µg/mL).[5]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

4. Accuracy

  • Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically determined by spiking a sample matrix with a known amount of the analyte and calculating the percent recovery.[11]

  • Protocol:

    • Prepare a sample matrix (placebo) without the analyte.

    • Spike the placebo with 4-Methoxybenzoic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[12]

    • Prepare each level in triplicate and analyze.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: Mean percent recovery should be within 98.0% to 102.0%.

5. Precision

  • Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of 4-Methoxybenzoic acid at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the results of each study.

  • Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

6. Robustness

  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% acetonitrile)

    • Inject a standard solution and analyze the effect on system suitability parameters (e.g., retention time, peak shape).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all tested variations.

Summary of Validation Data
Validation ParameterAcceptance CriteriaTypical Result for 4-Methoxybenzoic Acid
Specificity Passes peak purity; no co-elutionPeak is pure and resolved from degradants
Linearity (R²) ≥ 0.999> 0.9995
Range 80% - 120% of nominal concentration10 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (%RSD) ≤ 2.0%< 1.0%
Robustness SST criteria met under varied conditionsPasses

PART 2: Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for purity assessment, each with distinct advantages and limitations.[2] The choice of method depends on the specific analytical need, available resources, and the required level of data quality.

Decision Logic for Analytical Method Selection

Method_Selection_Tree Start Need to Assess 4-Methoxybenzoic Acid Purity Question1 Is quantitative data with high specificity required for regulatory purposes? Start->Question1 HPLC Use Validated HPLC Method Question1->HPLC Yes Question2 Need a rapid, qualitative screening for presence? Question1->Question2 No End Method Selected HPLC->End TLC Use Thin-Layer Chromatography (TLC) Question2->TLC Yes Question3 Need a simple, quantitative assay for a pure substance with no interfering chromophores? Question2->Question3 No TLC->End UV_Vis Use UV-Vis Spectrophotometry Question3->UV_Vis Yes Question4 Need to confirm total acidity (non-specific)? Question3->Question4 No UV_Vis->End Titration Use Acid-Base Titration Question4->Titration Yes Question4->End No Titration->End

Caption: Decision tree for selecting an analytical technique.

Comparative Analysis of Methods
FeatureHPLC-UVUV-Visible SpectrophotometryGas Chromatography (GC)Acid-Base Titration
Principle Differential partitioning between mobile and stationary phases.[2]Absorbance of UV-Vis light by the analyte.[5]Partitioning of volatile analytes between gas and stationary phases.[3]Neutralization of an acid with a standard base.
Specificity High: Resolves analyte from impurities.Low to Moderate: Any substance absorbing at the same wavelength will interfere.[5]High: Excellent separation for volatile compounds.Very Low: Measures total acidity, not specific to the compound.
Suitability for Analyte Excellent: Ideal for non-volatile, UV-absorbing compounds.[2]Moderate: Good for quantification in simple, known matrices.Poor: Requires derivatization to make the analyte volatile, adding complexity.[5]Poor: Not suitable for purity analysis, only for assay of a known pure acid.
Throughput Moderate to HighHighModerateHigh
Cost High (instrumentation and consumables)LowHighVery Low
Expertise Required HighLowHighLow
Conclusion: Ensuring Purity with Confidence

For the rigorous demands of research and drug development, the purity of 4-Methoxybenzoic acid must be established with the highest degree of confidence. While rapid screening methods like UV-Vis spectrophotometry have their place, they lack the specificity required to detect and quantify potentially problematic impurities.

A fully validated High-Performance Liquid Chromatography method, developed and executed in accordance with ICH guidelines, stands as the unequivocal gold standard.[9][11] It provides a robust, reliable, and defensible data package that ensures the quality of the material and the integrity of the scientific work that depends on it. By understanding the causality behind each validation parameter and experimental choice, scientists can implement a self-validating system that guarantees the purity of 4-Methoxybenzoic acid is not just a number on a certificate of analysis, but a verified fact.

References
  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • Quality Assistance. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 19). HPLC vs CE Efficiency: Assessing Sample Purity Reach. Retrieved from [Link]

  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis. Retrieved from [Link]

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A Comparative Guide to Methoxybenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, a nuanced understanding of isomeric differences is paramount. Methoxybenzoic acid, with its ortho (2-), meta (3-), and para (4-) isomers, presents a classic case study in how a simple positional change of a methoxy group can profoundly influence physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of these three isomers, offering experimental insights and methodologies to aid researchers in their selection and application.

Physicochemical Properties: A Tale of Three Isomers

The positioning of the methoxy group on the benzoic acid scaffold dictates a range of physical and chemical characteristics, from melting point and solubility to acidity. These properties are not merely academic; they have significant implications for reaction kinetics, formulation, and bioavailability.

A summary of key physicochemical data is presented below for rapid comparison.

Property2-Methoxybenzoic Acid (o-Anisic Acid)3-Methoxybenzoic Acid (m-Anisic Acid)4-Methoxybenzoic Acid (p-Anisic Acid)
Molecular Formula C₈H₈O₃C₈H₈O₃C₈H₈O₃
Molecular Weight 152.15 g/mol [1][2]152.15 g/mol [3]152.15 g/mol [1][4]
Melting Point 99-106 °C[2][5]105-110.5 °C[6][7]182-185 °C[8][9]
Boiling Point 279-280 °C[2][5]170-172 °C @ 10 mmHg[6][7]275-280 °C[10]
Water Solubility Very soluble[5], 5 mg/mL at 30 °C[2]2 mg/mL at 25 °C[7][11]Sparingly soluble in cold water (0.3 g/L at 20°C), soluble in hot water[8][12]
Solubility in Organic Solvents Soluble in organic solvents[2]Soluble in 95% ethanol (50 mg/mL) and methanol[7][11]Highly soluble in alcohols, ether, and ethyl acetate[9][10][13]
pKa 4.09[14]4.10[14]4.47 - 4.50[4][8][14]
Appearance White odorless powder[2]White odorless powder[6]White to slightly yellowish powder[13]

Expert Insights on Physicochemical Differences:

The para-isomer's significantly higher melting point can be attributed to its greater molecular symmetry, allowing for more efficient packing in the crystal lattice. This crystalline stability also contributes to its lower solubility in cold water compared to the other isomers.[8][10]

The acidity (pKa) differences are a direct consequence of the electronic effects of the methoxy group at different positions.[14] The ortho-isomer is the most acidic, a phenomenon often attributed to the "ortho effect," a combination of steric and electronic factors that stabilize the carboxylate anion.[15] In the para position, the electron-donating resonance effect of the methoxy group destabilizes the carboxylate anion, making it the least acidic of the three.[14][16]

Spectroscopic Differentiation: Identifying the Isomers

Unambiguous identification of the correct isomer is critical. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.

Experimental Protocol: NMR Spectroscopy

Objective: To differentiate the three methoxybenzoic acid isomers based on their unique ¹H and ¹³C NMR chemical shifts and splitting patterns.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the methoxybenzoic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key signals to observe are the methoxy protons (-OCH₃), the aromatic protons, and the carboxylic acid proton (-COOH).[1][17]

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A greater number of scans may be required due to the lower natural abundance of ¹³C.[1]

  • Data Analysis: Compare the chemical shifts (δ) in parts per million (ppm) and the splitting patterns of the aromatic region to distinguish between the isomers.[1]

Expected Spectral Data:

Isomer¹H NMR (-OCH₃, ppm)¹H NMR (Aromatic H, ppm)¹H NMR (-COOH, ppm)Key ¹³C NMR Signals (ppm)
2-Methoxy ~3.7–3.9 (s, 3H)[17]~6.8–8.0 (m, 4H)[17]~11–13 (br s, 1H)[17]-OCH₃: ~55-57, Aromatic: ~110-150, C=O: ~165-175[17]
3-Methoxy ~3.8 (s, 3H)Complex multipletBroad singlet-
4-Methoxy ~3.88 (s, 3H)[4]Two doublets (~6.95 and ~8.07)[4]~11.0-13.0 (br s, 1H)[1]-OCH₃: ~55, Aromatic: ~114-164, C=O: ~172

s = singlet, br s = broad singlet, m = multiplet

Experimental Protocol: Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional group vibrations of the methoxybenzoic acid isomers.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or a mull.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands corresponding to the O-H, C=O, C-O, and aromatic C-H bonds.

Characteristic IR Absorption Bands:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[17]

  • C=O stretch (carboxylic acid): A strong, sharp absorption between 1680-1720 cm⁻¹.[17]

  • C-O stretch (ether): A distinct peak around 1200-1300 cm⁻¹.[17]

  • Aromatic C-H stretch: Signals typically appear between 3000-3100 cm⁻¹.[17]

While the major peaks will be present for all isomers, subtle shifts in the C=O and C-O stretching frequencies, as well as differences in the fingerprint region (below 1500 cm⁻¹), can aid in differentiation.

Comparative Biological Activity

The biological effects of methoxybenzoic acid isomers are an area of active research, with studies exploring their antimicrobial and antioxidant properties.[18][19]

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties, which are often utilized in food preservation and pharmaceuticals.[18] The position of the methoxy group can influence this activity. Some studies suggest that methoxy-substituted phenolic acids can be effective in limiting biofilm formation by bacteria such as E. coli.[18][20] For instance, 4-methoxybenzoic acid (p-anisic acid) is noted for its antiseptic properties.[8][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of each isomer that inhibits the visible growth of a target microorganism.

Caption: Workflow for MIC determination.

Antioxidant Activity

The antioxidant potential of phenolic compounds is often linked to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals.[19] The presence of a methoxy group instead of a hydroxyl group significantly diminishes this primary antioxidant mechanism.[19] Therefore, methoxybenzoic acids are generally expected to exhibit lower direct radical scavenging activity compared to their hydroxybenzoic acid counterparts.[19]

However, the methoxy group, being electron-donating, can influence the electronic properties of the aromatic ring, which may play a role in other antioxidant pathways.[19] Studies have shown that the antioxidant activity of phenolic acids is closely related to the number and position of hydroxyl and methoxy groups on the benzene ring.[21][22]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the ability of the methoxybenzoic acid isomers to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

DPPH_Assay start Prepare DPPH Solution (e.g., 0.1 mM in methanol) assay Mix isomer solution with DPPH solution start->assay isomers Prepare various concentrations of each methoxybenzoic acid isomer isomers->assay incubate Incubate in the dark (e.g., 30 minutes) assay->incubate measure Measure absorbance (e.g., at 517 nm) using a spectrophotometer incubate->measure calculate Calculate % Inhibition: [(A_control - A_sample) / A_control] x 100 measure->calculate end Determine IC50 value calculate->end

Caption: DPPH radical scavenging assay workflow.

Conclusion

The ortho, meta, and para isomers of methoxybenzoic acid, while structurally similar, exhibit distinct physicochemical and spectroscopic properties. The para-isomer stands out with its high melting point and lower aqueous solubility, while the ortho-isomer is the most acidic due to the ortho effect. These differences are crucial for researchers in selecting the appropriate isomer for a specific application, be it in organic synthesis, material science, or drug development. While their biological activities, particularly as antimicrobial and antioxidant agents, are still under investigation, the structure-activity relationships highlighted in this guide provide a rational basis for further exploration. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and unlock the full potential of these versatile compounds.

References

  • Pearson. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... Study Prep.
  • BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information.
  • BenchChem. (n.d.). comparative acidity of ortho, meta, and para-methoxybenzoic acid.
  • PubChem. (n.d.). 4-Methoxybenzoic Acid. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid CAS#: 100-09-4.
  • Wikipedia. (2023). p-Anisic acid.
  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid | 100-09-4.
  • ChemicalBook. (n.d.). 3-Methoxybenzoic acid | 586-38-9.
  • Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC.
  • BenchChem. (n.d.). solubility profile of 4-methoxybenzoic acid in different solvents.
  • BenchChem. (n.d.). A Comparative Analysis of the Antioxidant Activity of 4-Methoxybenzoic Acid and 4-hydroxybenzoic Acid.
  • ChemicalBook. (n.d.). 2-Methoxybenzoic acid(579-75-9).
  • CP Lab Safety. (n.d.). p-Anisic acid, 4-Methoxybenzoic acid, min 98%, 100 grams.
  • PubChem. (n.d.). 2-Methoxybenzoic acid. National Center for Biotechnology Information.
  • Quora. (2017). Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why?
  • ECHEMI. (n.d.). 3-Methoxybenzoic acid Formula.
  • Emco Chemicals. (n.d.). 3-Methoxybenzoic Acid | CAS 586-38-9.
  • ResearchGate. (2020). (PDF) An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli.
  • ResearchGate. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid.
  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC.
  • Chemistry Stack Exchange. (2020). Why is propenoic acid more acidic than p-methoxybenzoic acid?
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A Comparative Guide to the Antimicrobial Activity of p-Anisic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent search for novel antimicrobial agents, attention has increasingly turned towards naturally derived compounds. Among these, p-Anisic acid (4-methoxybenzoic acid), a compound found in anise and other plants, and its derivatives have emerged as promising candidates.[1][2] This guide provides a comprehensive assessment of the antimicrobial activity of p-Anisic acid derivatives, offering a comparative analysis supported by experimental data to inform research and development efforts in the pharmaceutical and cosmetic industries.

Introduction to p-Anisic Acid and its Antimicrobial Potential

p-Anisic acid is a well-established tyrosinase inhibitor with known antioxidant, anti-inflammatory, and preservative properties.[3] Its application as a preservative in cosmetics stems from its ability to inhibit the growth of bacteria and fungi, thereby extending product shelf life.[1][2] The growing consumer demand for natural and safer ingredients has propelled further investigation into the antimicrobial efficacy of p-Anisic acid and its synthetic and naturally occurring derivatives. This guide delves into the structure-activity relationships, mechanisms of action, and comparative performance of these compounds against various microbial strains.

Mechanism of Antimicrobial Action: A Tale of Two Pathways

The antimicrobial efficacy of p-Anisic acid and its derivatives is primarily attributed to two key mechanisms: disruption of the cell membrane and inhibition of cellular enzymes.

  • Cell Membrane Disruption: As an organic acid, p-Anisic acid can traverse the cell membrane of microorganisms, particularly yeasts and molds. Once inside the cell, it dissociates, leading to a reduction in the internal pH. This acidification disrupts cellular processes and ultimately results in cell death.[4]

  • Enzyme Inhibition: The amphiphilic nature of some p-Anisic acid derivatives allows them to interfere with the function of microbial cell membranes from the outside and inhibit vital enzymes within the cell.[5] This dual action contributes to their broad-spectrum antimicrobial activity.

Below is a diagram illustrating the proposed antimicrobial workflow of p-Anisic acid.

p-Anisic Acid Antimicrobial Workflow cluster_extracellular Extracellular Environment cluster_cell Microbial Cell p_Anisic_Acid p-Anisic Acid Cell_Membrane Cell Membrane p_Anisic_Acid->Cell_Membrane Passage Enzymes Cellular Enzymes p_Anisic_Acid->Enzymes Inhibition Cytoplasm Cytoplasm (pH drop) Cell_Membrane->Cytoplasm Internalization & Dissociation Cell_Death Cell Death Cytoplasm->Cell_Death Disruption of Cellular Processes Enzymes->Cell_Death Metabolic Disruption

Caption: Proposed antimicrobial mechanism of p-Anisic acid.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial activity of p-Anisic acid derivatives is influenced by their chemical structure. Modifications to the parent molecule can significantly enhance or diminish its efficacy against different microorganisms.

3.1. Naturally Occurring Derivatives

Recent studies have explored derivatives isolated from natural sources, such as endophytic fungi. For instance, two new anisic acid derivatives, rhizopycnis acids A and B, isolated from Rhizopycnis vagum, have demonstrated moderate antibacterial activity against a panel of six pathogenic bacteria, with IC50 values ranging from 16.1 to 81.3 μg/mL.[6][7]

Table 1: Antibacterial Activity of Rhizopycnis Acids A and B [6]

CompoundBacillus subtilis (IC50 μg/mL)Staphylococcus aureus (IC50 μg/mL)Pseudomonas aeruginosa (IC50 μg/mL)Agrobacterium tumefaciens (IC50 μg/mL)Ralstonia solanacearum (IC50 μg/mL)Xanthomonas oryzae pv. oryzae (IC50 μg/mL)
Rhizopycnis acid A16.121.340.532.425.738.6
Rhizopycnis acid B45.250.181.360.855.472.3
Streptomycin Sulfate (Control)2.53.15.24.33.84.9

3.2. Synthetic Derivatives and Structure-Activity Relationships

The synthesis of various p-Anisic acid derivatives, including amides and esters, has allowed for the investigation of structure-activity relationships (SAR).

  • Amide Derivatives: Studies on amide derivatives containing a cyclopropane moiety have shown that the type and substitution on the benzene ring and the amide substituent significantly impact antimicrobial activity. Generally, aryl amides exhibit higher antibacterial activity than fatty amides. The introduction of halogens (F, Cl, Br) on the benzene ring tends to enhance antibacterial and antifungal activity compared to electron-donating groups like methoxy.[8]

  • Anisomycin Analogues: Research on synthetic analogues of anisomycin, a pyrrolidine antibiotic, has revealed that the position of the methoxy group on the benzyl substituent is critical for antiprotozoal and antifungal activity. Activity drops significantly when the methoxy group is moved from the para to the meta or ortho positions.[9]

3.3. Synergistic Formulations

The antimicrobial activity of p-Anisic acid can be significantly enhanced when used in combination with other compounds. A patented preservative composition combines p-Anisic acid with levulinic acid and glyceryl caprylate. This mixture demonstrates a synergistic effect, exhibiting broader and more potent antimicrobial activity than the individual components alone.[10]

Experimental Protocols for Assessing Antimicrobial Activity

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential. The following outlines a general workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

4.1. Workflow for MIC Determination

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

4.2. Step-by-Step Broth Microdilution Protocol

  • Preparation of Test Compounds: Dissolve the p-Anisic acid derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Preparation of Microbial Inoculum: Culture the test microorganism on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be observed visually or with the aid of a viability indicator like resazurin.

Future Directions and Concluding Remarks

p-Anisic acid and its derivatives represent a promising class of antimicrobial agents with potential applications in various fields. While research has demonstrated their efficacy, further studies are needed to fully elucidate their mechanisms of action and to optimize their activity through structural modifications. The exploration of synergistic combinations with other antimicrobial agents also holds significant promise for the development of novel and effective treatments against a broad spectrum of pathogens. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for the next generation of antimicrobial therapies.

References

  • Wang, A., et al. (2018). Two New Anisic Acid Derivatives from Endophytic Fungus Rhizopycnis vagum Nitaf22 and Their Antibacterial Activity. Molecules, 23(3), 633. Available at: [Link]

  • Infinity Ingredients. Antimicrobial Actives. Available at: [Link]

  • Wang, A., et al. (2018). Two New Anisic Acid Derivatives from Endophytic Fungus Rhizopycnis vagum Nitaf22 and Their Antibacterial Activity. ResearchGate. Available at: [Link]

  • Google Patents. (2014). Antiseptic compositions comprising a mixture of p-anisic acid, levulinic acid and glyceryl caprylate. KR20140062838A.
  • Cosphatec. (n.d.). Anisic Acid - How to work with this easy to use natural multifunctional. Available at: [Link]

  • Butler, D. L., et al. (1981). Structure-activity relationships of synthetic antibiotic analogues of anisomycin. Journal of Medicinal Chemistry, 24(4), 346–350. Available at: [Link]

  • Ma, Y., et al. (2020). Antimicrobial Activity of, and Cellular Pathways Targeted by, p-Anisaldehyde and Epigallocatechin Gallate in the Opportunistic Human Pathogen Pseudomonas aeruginosa. mSystems, 5(1), e00688-19. Available at: [Link]

  • The Good Scents Company. (2026). The Benefits of P-Anisic Acid in Natural Cosmetic Formulations. Available at: [Link]

  • MDPI. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Available at: [Link]

  • MDPI. (2021). Facile Synthesis of Natural Anise-Based Nanoemulsions and Their Antimicrobial Activity. Available at: [Link]

  • PubMed Central. (2016). Design, synthesis and antimicrobial activity of usnic acid derivatives. Available at: [Link]

  • MDPI. (2021). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

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Unraveling the Fleeting Radicals: A Comparative Guide to the ESR Study of Benzoic Acid Derivative Photochemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of photochemistry, understanding the transient species that dictate reaction pathways is paramount. Benzoic acid and its derivatives, fundamental scaffolds in pharmaceuticals and organic materials, exhibit a rich and complex photochemistry upon exposure to light. Elucidating the mechanisms of these reactions, particularly the formation and fate of highly reactive radical intermediates, is crucial for predicting product formation, optimizing reaction conditions, and designing novel photostable or photoactive molecules.

This guide provides an in-depth technical comparison of Electron Spin Resonance (ESR) spectroscopy with other analytical techniques for studying the photochemistry of benzoic acid derivatives. As a senior application scientist, my aim is to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring a self-validating approach to your research.

The Challenge: Capturing the Unseen

Photochemical reactions of benzoic acid derivatives are often initiated by the absorption of UV light, leading to the formation of short-lived excited states that can then undergo a variety of transformations, including hydrogen abstraction, electron transfer, and decarboxylation. These processes invariably involve the formation of radical intermediates, which are the key to understanding the reaction mechanism. The primary challenge lies in the detection and characterization of these transient species, which exist at low concentrations and have lifetimes on the order of microseconds or even nanoseconds.

A Comparative Analysis of Spectroscopic Techniques

While several spectroscopic techniques can provide valuable information about photochemical reactions, their suitability for detecting and characterizing radical intermediates varies significantly.

TechniquePrincipleStrengths in Studying Benzoic Acid PhotochemistryLimitations
Electron Spin Resonance (ESR) Spectroscopy Detects species with unpaired electrons (radicals) based on their interaction with a magnetic field.- Direct and unambiguous detection of radical intermediates. [1] - Provides detailed structural information through hyperfine coupling constants. - Can distinguish between different radical species present in the system. - Sensitive to the electronic environment of the unpaired electron.- Only detects paramagnetic species. - Can have lower time resolution compared to transient absorption for very fast processes. - Requires specialized and relatively expensive equipment.
Transient Absorption (TA) Spectroscopy Measures the change in absorbance of a sample after photoexcitation.- Excellent time resolution (femtoseconds to seconds), allowing for the study of ultrafast processes. - Can detect both excited states and radical intermediates. - Provides kinetic information about the formation and decay of transient species.- Spectra are often broad and overlapping, making it difficult to identify specific radical structures. - Does not provide detailed structural information like ESR. - Assignment of transient species can be ambiguous without complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Probes the magnetic properties of atomic nuclei.- Excellent for characterizing the final, stable products of a photochemical reaction. - Can provide detailed structural information of diamagnetic species.- Not suitable for detecting short-lived radical intermediates due to their low concentration and paramagnetic line broadening effects.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Useful for identifying functional groups in the starting material and final products. - Can be used to monitor the disappearance of reactants and the appearance of products over time.- Generally not sensitive enough to detect low concentrations of transient radical intermediates.

The Verdict: For the direct and unequivocal identification of radical intermediates in the photochemistry of benzoic acid derivatives, ESR spectroscopy stands out as the premier technique. While transient absorption spectroscopy offers superior time resolution for tracking the initial ultrafast events, the structural insights provided by ESR are unparalleled for mechanistic elucidation. A synergistic approach, combining the temporal information from TA with the structural detail from ESR, often provides the most complete picture of the photochemical process.

ESR Studies of Benzoic Acid Derivatives: Mechanisms and Radical Intermediates

ESR studies have been instrumental in revealing the primary photochemical pathways of benzoic acid and its derivatives.[1] Upon UV irradiation in the presence of a hydrogen-donating solvent (e.g., 2-propanol), the triplet excited state of the benzoic acid derivative is typically the key reactive species.[1] Two main types of radical intermediates are commonly observed:

  • Cyclohexadienyl Radicals: These are formed by the addition of a hydrogen atom to the aromatic ring. The position of hydrogen addition is dictated by the spin density distribution in the triplet state, often occurring at the carbon atom bearing the carboxyl group or the one opposite to it.[1]

  • Ketyl Radicals (One-Electron Reduction Products): These radicals result from the transfer of a hydrogen atom to the carbonyl oxygen of the carboxyl group.[1]

The general mechanism can be visualized as follows:

Photochemistry_Benzoic_Acid BA_ground Benzoic Acid (S0) BA_excited Excited Benzoic Acid (T1) BA_ground->BA_excited hν (UV light) Radical_pair Radical Pair BA_excited->Radical_pair + H-Donor H_donor Hydrogen Donor (e.g., 2-propanol) H_donor->Radical_pair Cyclohexadienyl Cyclohexadienyl Radical Radical_pair->Cyclohexadienyl H-addition to ring Ketyl Ketyl Radical Radical_pair->Ketyl H-addition to C=O Products Final Products Cyclohexadienyl->Products Further reactions Ketyl->Products Further reactions

Caption: Photochemical reaction pathway of benzoic acid derivatives.

Quantitative ESR Data for Substituted Benzoic Acid Derivatives

The power of ESR lies in its ability to provide quantitative data on the electronic structure of radicals through the analysis of g-factors and hyperfine coupling constants (hfs). The g-factor is a dimensionless constant that is characteristic of the radical, while the hfs values reveal the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C), providing a map of the spin density distribution.

Benzoic Acid DerivativeRadical Speciesg-factorHyperfine Coupling Constants (Gauss)Reference
Benzoic AcidCyclohexadienyl Radical~2.0026a(H₁): ~8.5 G, a(H₂): ~2.5 G, a(H₃): ~8.5 G, a(H₄): ~2.5 G, a(CH₂): ~47 G[1]
4-Methylbenzoic Acid4-Methylcyclohexadienyl Radical~2.0026a(H₁): ~8.4 G, a(H₂): ~2.6 G, a(H₃): ~8.4 G, a(CH₂): ~46 G, a(CH₃): ~4.2 G[1]
4-Chlorobenzoic Acid4-Chlorocyclohexadienyl Radical~2.0027a(H₁): ~8.6 G, a(H₂): ~2.4 G, a(H₃): ~8.6 G, a(CH₂): ~48 G[1]
Benzoic AcidKetyl Radical~2.0032a(OH): ~1.2 G, a(para-H): ~4.5 G, a(ortho-H): ~3.8 G, a(meta-H): ~1.0 G[1]

Note: The presented hyperfine coupling constants are representative values and can vary depending on the solvent and temperature.

Experimental Protocol for In Situ Photolysis ESR

To capture the fleeting radical intermediates, it is essential to perform the photolysis directly within the ESR spectrometer's resonant cavity. This is known as an in situ photolysis ESR experiment.

InSitu_ESR_Workflow cluster_prep Sample Preparation cluster_setup ESR Spectrometer Setup cluster_exp In Situ Photolysis and Data Acquisition cluster_analysis Data Analysis prep1 Dissolve benzoic acid derivative in a hydrogen-donating solvent (e.g., 2-propanol). prep2 Transfer the solution to a flat quartz ESR cell. prep1->prep2 prep3 Deoxygenate the sample by bubbling with an inert gas (e.g., N₂ or Ar). prep2->prep3 setup1 Place the quartz cell in the ESR cavity. prep3->setup1 setup2 Position a UV light source (e.g., high-pressure mercury lamp) to illuminate the sample within the cavity. setup1->setup2 setup3 Tune the spectrometer and set the appropriate magnetic field and microwave power. setup2->setup3 exp1 Record a background ESR spectrum before irradiation. setup3->exp1 exp2 Initiate UV irradiation. exp1->exp2 exp3 Record ESR spectra continuously during irradiation to observe the formation and evolution of radical signals. exp2->exp3 exp4 Block the UV light and monitor the decay of the radical signals. exp3->exp4 analysis1 Subtract the background spectrum. exp4->analysis1 analysis2 Simulate the experimental ESR spectrum to determine g-factors and hyperfine coupling constants. analysis1->analysis2 analysis3 Identify the radical intermediates based on the spectral parameters. analysis2->analysis3

Caption: Workflow for an in situ photolysis ESR experiment.

Causality Behind Experimental Choices:

  • Hydrogen-Donating Solvent: The choice of a solvent like 2-propanol is critical as it serves as the source of hydrogen atoms for the formation of the observed radicals.[1] Without a hydrogen donor, the excited state may follow different deactivation pathways.

  • Deoxygenation: Molecular oxygen is paramagnetic and can quench the excited triplet state of the benzoic acid derivative, preventing the desired photochemical reaction. It can also react with the generated radical intermediates, complicating the ESR spectra.

  • Flat Quartz Cell: Quartz is transparent to UV light, and a flat cell provides a larger surface area for irradiation and ensures a more homogeneous illumination of the sample.

  • Continuous Irradiation and Monitoring: This allows for the observation of the steady-state concentration of the radicals and provides insights into their relative stability.

Advanced ESR Concepts: Chemically Induced Dynamic Electron Polarization (CIDEP)

In many photochemical reactions studied by ESR, the observed signals exhibit unusual intensities, with some lines appearing in emission rather than absorption. This phenomenon is known as Chemically Induced Dynamic Electron Polarization (CIDEP) and provides valuable mechanistic information.[1] CIDEP arises from the non-equilibrium population of the electron spin levels in the newly formed radicals. The two primary mechanisms contributing to CIDEP are:

  • Triplet Mechanism (TM): Arises from the selective population of the triplet sublevels in the precursor molecule.

  • Radical Pair Mechanism (RPM): Occurs due to spin-sorting processes in the geminate radical pair formed after the initial photochemical event.

The observation of CIDEP is a strong indication that the radicals are formed through a photochemical process involving a triplet precursor and a radical pair intermediate. The phase of the CIDEP signal (emissive or enhanced absorptive) can provide further details about the magnetic properties of the radicals and the nature of the radical pair.

Conclusion and Future Outlook

ESR spectroscopy is an indispensable tool for the in-depth study of the photochemistry of benzoic acid derivatives. Its ability to directly detect and structurally characterize transient radical intermediates provides a level of mechanistic detail that is unattainable with other techniques. By combining ESR with complementary methods like transient absorption spectroscopy, a comprehensive understanding of the entire photochemical process, from ultrafast events to the formation of stable products, can be achieved.

Future research in this area will likely focus on the application of more advanced time-resolved ESR techniques to study the kinetics of radical formation and decay with greater precision. Furthermore, the use of ESR in conjunction with computational chemistry will continue to refine our understanding of the electronic structure of these important radical intermediates and their role in directing the course of photochemical reactions. This knowledge is not only of fundamental importance but also holds significant potential for the rational design of new drugs and materials with tailored photochemical properties.

References

  • Jeevarajan, A. S., & Fessenden, R. W. (1992). ESR study of the photochemistry of benzoic acid derivatives. Journal of the American Chemical Society, 114(26), 10152-10159. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methoxybenzoin (Anisoin)

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methoxybenzoin (also known as Anisoin), ensuring operational safety, regulatory adherence, and environmental stewardship. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), prudent laboratory practice dictates that it be managed as a chemical waste stream to prevent environmental release and ensure a safe workplace.[1]

Foundational Safety & Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's characteristics is essential. This foundational knowledge informs every subsequent step, ensuring that safety is integrated into the workflow, not merely a checklist.

Immediate Handling Precautions:

Even with non-hazardous materials, adherence to standard laboratory safety protocols is non-negotiable. The primary risks associated with this compound in a disposal context are physical (dust inhalation) and potential, though mild, irritation.[2]

  • Engineering Controls: All handling and aliquoting of this compound for disposal should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize the potential for dust inhalation.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is your primary defense against unforeseen exposure.

PPE CategorySpecification & Rationale
Eye/Face Protection Wear chemical safety goggles or eyeglasses with side shields conforming to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[3] This prevents airborne particles from causing eye irritation.
Hand Protection Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact. Although not classified as a skin irritant, this minimizes exposure and maintains good laboratory hygiene.[3]
Body Protection A standard laboratory coat should be worn to protect against spills and contamination of personal clothing.
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not required.[1][3] However, if there is a potential for significant dust generation, a NIOSH-approved particle filter respirator should be considered.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process of waste characterization, segregation, and consolidation, culminating in transfer to a licensed waste management service.

Step 1: Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] this compound does not meet these criteria and is not a listed hazardous waste.[1] Therefore, as supplied, it is not regulated as a federal hazardous waste.

Causality: The "why" of this step is crucial for compliance. Properly characterizing your waste stream is a legal requirement for the waste generator.[6] Mischaracterization can lead to improper disposal, environmental harm, and significant regulatory penalties.

Step 2: Segregation and Containerization
  • Waste Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials. Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][3][7] Mixing could lead to unforeseen chemical reactions.

  • Container Selection: Collect solid this compound waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container is often a suitable choice.

  • Labeling: Clearly label the waste container. The label must include:

    • The full chemical name: "this compound" or "Anisoin"

    • The words "Chemical Waste" or "Non-Hazardous Chemical Waste" (as per your institution's policy)

    • The accumulation start date.

Causality: Segregation prevents dangerous reactions, while proper containerization and labeling ensure the safety of all personnel who may handle the container and are essential for the final disposal vendor to manage the waste correctly.

Step 3: Management of Spills and Contaminated Materials

In the event of a spill, the primary objective is to contain and collect the material safely without creating dust.

  • Procedure:

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material. Avoid aggressive actions that could aerosolize the powder.

    • Place the swept material and any contaminated cleaning supplies (e.g., paper towels) into your labeled chemical waste container.

    • Decontaminate the surface area with soap and water.

Any materials, such as weigh boats, contaminated gloves, or wipers, that come into direct contact with this compound should be disposed of in the same dedicated waste container.

Step 4: Storage and Final Disposal
  • Interim Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[2][3]

  • Final Disposal: While not an EPA-regulated hazardous waste, do not dispose of this compound in the standard trash or down the drain. The most responsible and compliant method is to engage a licensed professional waste disposal service. Your institution's Environmental Health & Safety (EHS) department will coordinate the pickup and disposal, ensuring the compound is managed in an environmentally sound manner, likely through incineration.

Causality: Professional disposal services have the permits and technology to handle chemical waste according to all federal, state, and local regulations, guaranteeing a compliant and environmentally protective end-of-life for the material.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Phase 1: Generation & Collection cluster_1 Phase 2: Segregation & Containerization cluster_2 Phase 3: Storage & Disposal WasteGen Waste Generation (Unused chemical, contaminated items) Assess Assess for Contamination (Is it mixed with hazardous waste?) WasteGen->Assess PureWaste Pure / Non-Hazardous Mix Collect in dedicated container Assess->PureWaste No HazardMix Hazardous Mixture Follow protocol for the hazardous component Assess->HazardMix Yes Label Label Container Correctly - Full Chemical Name - 'Chemical Waste' - Accumulation Date PureWaste->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Professional Disposal (Licensed Waste Vendor) ContactEHS->Disposal

Caption: Decision workflow for the disposal of this compound.

References

  • Anisoin Safety Data Sheet (Rev. 2025) . Thermo Fisher Scientific (Alfa Aesar). [Link]

  • 4-Methoxybenzoic acid Safety Data Sheet (Rev. 2025) . Thermo Fisher Scientific (Alfa Aesar). [Link]

  • EPA Hazardous Waste Codes . University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Listings . U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

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Navigating the Safe Handling of 4-Methoxybenzoin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxybenzoin. As a Senior Application Scientist, my aim is to equip you with field-proven insights and protocols to ensure both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile: A Proactive Approach to Safety

Benzoin is generally considered to be of low to moderate hazard. However, like many organic powders, it can cause irritation to the skin, eyes, and respiratory tract.[1][2] The primary risks associated with handling this compound, extrapolated from Benzoin data, are mechanical irritation from dust and potential sensitization. Ingestion may also cause irritation of the digestive tract.[1] A thorough understanding of these potential hazards is the first step in implementing a robust safety protocol.

The causality behind these hazards lies in the physical nature of the fine crystalline powder, which can become airborne and come into contact with sensitive tissues. Furthermore, as an organic compound, prolonged or repeated skin contact may lead to dermatitis in susceptible individuals.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of exposure prevention.

PPE CategorySpecificationRationale for Use
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against airborne dust particles that can cause mechanical irritation to the eyes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents direct skin contact, minimizing the risk of irritation and potential sensitization.[3]
Body Protection Laboratory coat.Protects street clothing from contamination and provides an additional layer of protection against spills.
Respiratory Protection NIOSH-approved respirator for dust.Recommended when handling large quantities or when adequate ventilation cannot be guaranteed, to prevent inhalation of airborne particulates.[4]

This multi-layered approach to PPE ensures a comprehensive barrier between the researcher and the chemical, mitigating the primary routes of exposure.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following protocol outlines the key steps for handling this compound, from receipt to use in experimentation.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed to prevent the absorption of moisture and to contain the powder.

Weighing and Transfer:
  • Work Area: Conduct all weighing and transfer operations in a designated area with adequate ventilation, such as a chemical fume hood or a downdraft-ventilated balance enclosure. This is critical to control the dispersion of fine dust.

  • Don PPE: Before handling the chemical, ensure all required PPE is correctly worn.

  • Minimize Dust: Handle the powder gently to minimize the generation of airborne dust. Use a spatula or scoop for transfers. Avoid pouring the powder from a height.

  • Clean-Up: Immediately clean up any spills using a method that does not generate dust, such as gently sweeping with a soft brush and dustpan or using a vacuum cleaner equipped with a HEPA filter.

The following diagram illustrates the logical flow of the handling protocol:

HandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receive Receive & Inspect Container Store Store in Cool, Dry, Ventilated Area Receive->Store DonPPE Don Appropriate PPE Store->DonPPE WeighTransfer Weigh & Transfer in Ventilated Enclosure DonPPE->WeighTransfer Use Use in Experiment WeighTransfer->Use CleanSpills Clean Spills Immediately Use->CleanSpills DisposeWaste Dispose of Waste CleanSpills->DisposeWaste DoffPPE Doff & Dispose/Clean PPE DisposeWaste->DoffPPE

Workflow for Handling this compound

Emergency Procedures: Preparedness for Unexpected Events

In the event of an accidental exposure or spill, immediate and correct action is crucial.

Exposure Response:
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[6]

Spill Response:
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding the creation of dust.[6]

  • Collect: Place the spilled material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step. All chemical waste must be handled in accordance with local, state, and federal regulations.

Waste Characterization:

While Benzoin is not specifically listed as a hazardous waste, it is prudent to handle it as such due to its irritant properties.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

Disposal Protocol:
  • Segregation: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, weighing paper, spill cleanup debris), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name, "this compound."

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Licensed Disposal: Arrange for the pickup and disposal of the waste by a licensed professional waste disposal service.[6] This is the most reliable method to ensure compliance with all regulatory requirements.

Under no circumstances should this compound be disposed of down the drain or in the regular trash.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently handle this compound, ensuring a safe and compliant laboratory environment.

References

  • ChemicalBook. (2025, December 20). Chemical Safety Data Sheet MSDS / SDS - BENZOIN COMPOUND TINCTURE.
  • Global Safety Management, Inc. (2015, March 19).
  • Estron Chemical. (n.d.). Benzoin-04-17-24-GHS-SDS.pdf.
  • Blog. (2025, October 20). What are the safety precautions when handling China benzoin?
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoin, 98%.
  • Sciencelab.com, Inc. (2005, September 10).
  • Thermo Fisher Scientific. (2010, May 14).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.